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  • Product: Benzyl (2-chloroethyl)methylcarbamate

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Benzyl (2-chloroethyl)methylcarbamate

Executive Summary & Molecule Profile Target Molecule: Benzyl (2-chloroethyl)methylcarbamate CAS: 68767-11-3 Formula: C₁₁H₁₄ClNO₂ MW: 227.69 g/mol IUPAC: Benzyl N-(2-chloroethyl)-N-methylcarbamate This guide details the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: Benzyl (2-chloroethyl)methylcarbamate CAS: 68767-11-3 Formula: C₁₁H₁₄ClNO₂ MW: 227.69 g/mol IUPAC: Benzyl N-(2-chloroethyl)-N-methylcarbamate

This guide details the synthesis of Benzyl (2-chloroethyl)methylcarbamate, a critical nitrogen mustard pharmacophore used as an intermediate in the development of irreversible kinase inhibitors and DNA-alkylating antineoplastic agents. The presence of the N-(2-chloroethyl) moiety confers alkylating potential, while the Benzyloxycarbonyl (Cbz) group provides orthogonal protection, stable to acidic conditions but removable via hydrogenolysis or strong Lewis acids.

Safety Warning: Vesicant & Alkylating Hazard

CRITICAL: This compound and its precursors (specifically N-(2-chloroethyl)methylamine) are nitrogen mustard derivatives . They are potent alkylating agents and vesicants (blistering agents).

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Decontamination: Keep a saturated solution of Sodium Thiosulfate (Na₂S₂O₃) nearby to neutralize spills by alkylation quenching.

Retrosynthetic Analysis & Strategy

The synthesis is approached via two primary routes. Route A is the industry standard for high-throughput synthesis, utilizing the commercially available amine hydrochloride salt. Route B is an alternative "de novo" approach starting from the amino alcohol, useful when the chlorinated amine salt is unavailable or cost-prohibitive.

Retrosynthesis Target Benzyl (2-chloroethyl)methylcarbamate (Target) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Target Route A (Schotten-Baumann) AmineSalt N-(2-chloroethyl)methylamine HCl (Nitrogen Mustard Precursor) AmineSalt->Target AminoAlcohol 2-(Methylamino)ethanol Intermediate Benzyl (2-hydroxyethyl)methylcarbamate AminoAlcohol->Intermediate Cbz Protection SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Target Intermediate->Target Route B (Chlorination)

Figure 1: Retrosynthetic disconnection showing the Direct Protection (Route A) and the Hydroxy-Chlorination (Route B) pathways.[1]

Protocol A: Direct Cbz-Protection (The Gold Standard)

Rationale: This route is preferred due to its convergence and high yield (>90%). It utilizes Schotten-Baumann conditions (biphasic basic system) to neutralize the HCl released during the reaction and the amine salt counterion.

Materials & Reagents
ReagentEquiv.[2][3][4][5][6]Role
N-(2-chloroethyl)methylamine HCl 1.0Starting Material (Nucleophile)
Benzyl Chloroformate (Cbz-Cl) 1.1Electrophile (Protecting Group)
Sodium Bicarbonate (NaHCO₃) 2.5Base (Acid Scavenger)
Dichloromethane (DCM) SolventOrganic Phase
Water SolventAqueous Phase
Step-by-Step Methodology
  • Preparation of Biphasic System:

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve N-(2-chloroethyl)methylamine HCl (5.0 g, 38.5 mmol) in Water (50 mL).

    • Add Sodium Bicarbonate (8.1 g, 96.2 mmol) in portions. Note: Gas evolution (CO₂) will occur.[7] Ensure adequate venting.

    • Add DCM (50 mL) to create a biphasic mixture. Cool the mixture to 0°C in an ice bath.

  • Acylation (Cbz Installation):

    • Dilute Benzyl Chloroformate (Cbz-Cl) (7.2 g, 6.0 mL, 42.3 mmol) in DCM (10 mL).

    • Add the Cbz-Cl solution dropwise to the vigorously stirred reaction mixture over 30 minutes.

    • Expert Insight: Vigorous stirring is critical to maximize the interfacial surface area, as the reaction occurs at the interface of the biphasic system.

  • Reaction Monitoring:

    • Allow the reaction to warm to Room Temperature (RT) and stir for 3–12 hours.

    • Monitor by TLC (Hexane:EtOAc 3:1). The starting amine is polar/ionic and stays at the baseline; the product (Rf ~0.5) is less polar.

  • Workup:

    • Separate the layers using a separatory funnel.[2][5]

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organic layers and wash sequentially with:

      • 1M HCl (30 mL) – Removes unreacted amine.

      • Water (30 mL).

      • Brine (30 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) at <40°C.

  • Purification:

    • The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂, Gradient 0→30% EtOAc in Hexanes).

Protocol B: The Hydroxy-Chlorination Route

Rationale: Used when the nitrogen mustard salt is unavailable. This route builds the skeleton first and installs the reactive chloride last.

Step 1: Synthesis of Benzyl (2-hydroxyethyl)methylcarbamate
  • Dissolve 2-(methylamino)ethanol (1.0 equiv) in DCM/Water (1:1).

  • Add NaHCO₃ (2.0 equiv).

  • Add Cbz-Cl (1.05 equiv) dropwise at 0°C. Stir at RT for 4 hours.

  • Workup as described in Protocol A. Isolate the alcohol intermediate.

Step 2: Chlorination with Thionyl Chloride[9][10]
  • Dissolve the intermediate alcohol (1.0 equiv) in dry DCM or Chloroform .

  • Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise at 0°C.

  • Optional: Add a catalytic amount of DMF (0.1 equiv) to accelerate the Vilsmeier-Haack type mechanism.

  • Reflux for 2–4 hours.

  • Quench: Cool to 0°C and carefully quench with saturated NaHCO₃. Caution: Vigorous gas evolution (SO₂/HCl).

  • Extract, dry, and concentrate.

Analytical Characterization (Self-Validation)

The following data confirms the structural integrity of the synthesized product.

TechniqueExpected Signal / ResultStructural Assignment
Physical State Colorless to pale yellow oil-
¹H NMR (400 MHz, CDCl₃) δ 7.30–7.40 (m, 5H)Aromatic protons (Cbz)
δ 5.15 (s, 2H)Benzylic CH₂ (Ph-CH₂ -O)
δ 3.65–3.75 (m, 4H)N-CH₂ and Cl-CH₂ (Overlapping)
δ 2.98 (s, 3H)N-CH₃
¹³C NMR δ 156.5 (C=O), 136.5 (Ar-C), 128.x (Ar-CH), 67.5 (Bn-CH₂), 50.5 (N-CH₂), 41.5 (Cl-CH₂), 35.5 (N-Me)Carbon skeleton verification
Mass Spec (ESI+) [M+H]⁺ = 228.08Matches Formula C₁₁H₁₄ClNO₂

*Note on Rotamers: Due to the restricted rotation of the carbamate C-N bond, NMR signals for N-Me and N-CH₂ often appear as broadened or split peaks (approx 1:1 ratio) at room temperature. This is a hallmark of correct synthesis, not an impurity.

Troubleshooting & Optimization

Common Failure Modes
  • Hydrolysis of Cbz-Cl: If water is present in the organic phase or if the reaction is too warm, Cbz-Cl hydrolyzes to benzyl alcohol and CO₂.

    • Fix: Use fresh Cbz-Cl and maintain 0°C during addition.

  • Aziridinium Formation: The product can cyclize intramolecularly to form a reactive aziridinium ion if the pH is too high or if heated excessively.

    • Fix: Keep workup neutral/mildly acidic. Avoid high temperatures during evaporation.

  • Incomplete Chlorination (Route B): Residual alcohol remains.

    • Fix: Ensure anhydrous conditions and use excess SOCl₂.

Workflow Visualization

Workflow Start Start: Amine Salt + Base + H2O AddDCM Add DCM (Biphasic) Start->AddDCM AddCbz Add Cbz-Cl (0°C, Dropwise) AddDCM->AddCbz Stir Stir RT (3-12h) AddCbz->Stir Check TLC Check Stir->Check Check->Stir Incomplete Sep Phase Separation Check->Sep Complete Wash Wash: 1M HCl -> H2O -> Brine Sep->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Product Benzyl (2-chloroethyl)methylcarbamate Dry->Product

Figure 2: Operational workflow for the biphasic synthesis protocol.

References

  • Synthesis of N-Cbz-N-methyl-2-chloroethylamine (General Cbz Protocol) Source: ChemicalBook & Organic Syntheses (General Schotten-Baumann procedures).
  • Preparation of Nitrogen Mustard Deriv

    • Title: Synthesis of N-(2-chloroethyl)
    • Source: PrepChem.
    • URL:[Link]

  • Benzyl Chloroform

    • Title: Benzyl chloroformate (Reagent Profile).[1][2][5][8][9][10]

    • Source: Wikipedia / Organic Syntheses.
    • URL:[Link][1][10]

  • Thionyl Chloride Chlorin

    • Title: The Conversion of Alcohols to Alkyl Chlorides.[4][11]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Exploratory

Benzyl (2-chloroethyl)methylcarbamate: Technical Guide to Chemical Properties and Applications

Executive Summary Benzyl (2-chloroethyl)methylcarbamate (CAS: 68767-11-3) serves as a critical, stable intermediate in the synthesis of nitrogen mustard derivatives and adrenergic receptor antagonists. Unlike its free am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl (2-chloroethyl)methylcarbamate (CAS: 68767-11-3) serves as a critical, stable intermediate in the synthesis of nitrogen mustard derivatives and adrenergic receptor antagonists. Unlike its free amine counterparts, which are volatile and highly reactive alkylating agents, this carbamate-protected species offers a "safety lock" mechanism. The benzyloxycarbonyl (Cbz) group effectively delocalizes the nitrogen lone pair, suppressing the formation of the reactive aziridinium ion under standard storage conditions.

For drug development professionals, this molecule represents a strategic building block: it allows for the installation of the (2-chloroethyl)methylamino pharmacophore while mitigating premature reactivity during multi-step synthesis. It is widely utilized in the development of irreversible inhibitors and prodrug systems where controlled alkylation is required.

Chemical Structure & Physicochemical Properties[1][2][3][4]

The molecule features a benzyl carbamate protecting group attached to an N-methyl-2-chloroethylamine core.[1] The stability of the C-Cl bond in this environment is the defining characteristic of its utility.

Table 1: Physicochemical Profile[1][5]
PropertyValueNotes
IUPAC Name Benzyl (2-chloroethyl)methylcarbamateAlso known as N-Cbz-N-methyl-2-chloroethylamine
CAS Number 68767-11-3
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
Physical State Viscous Oil / Low-Melting SolidCrystallizes upon prolonged standing at -20°C
LogP (Predicted) ~2.49Lipophilic, suitable for membrane permeability studies
Boiling Point >300°C (Predicted)Decomposes before boiling at atm pressure; distillable under high vacuum
Solubility DCM, DMSO, Ethyl AcetateInsoluble in water
Stability HighStable to hydrolysis at neutral pH; C-Cl bond is unreactive without deprotection

Reactivity Profile & Mechanistic Insight

The "Safety Switch" Mechanism

The core utility of Benzyl (2-chloroethyl)methylcarbamate lies in its modulated reactivity. Nitrogen mustards alkylate DNA/proteins via the formation of a strained, electrophilic aziridinium ion . This cyclization requires a nucleophilic nitrogen lone pair.

In this carbamate derivative, the carbonyl oxygen of the Cbz group withdraws electron density from the nitrogen atom via resonance. This renders the nitrogen non-nucleophilic, effectively "locking" the molecule in an inert state. Activation requires the removal of the Cbz group (deprotection), releasing the free amine which then spontaneously cyclizes to the active alkylator.

Diagram 1: Activation Pathway

This diagram illustrates the transition from the stable carbamate precursor to the active alkylating agent.

ActivationPathway Precursor Benzyl (2-chloroethyl) methylcarbamate (Stable Precursor) Deprotection Deprotection Step (H2/Pd-C or HBr/AcOH) Precursor->Deprotection FreeAmine N-methyl-2-chloroethylamine (Free Amine) Deprotection->FreeAmine - Cbz Group Aziridinium Aziridinium Ion (Active Electrophile) FreeAmine->Aziridinium Spontaneous Cyclization (-Cl⁻) Target Alkylated Target (DNA/Protein) Aziridinium->Target Nucleophilic Attack

Caption: The Cbz group prevents aziridinium formation.[2][3][1][4][5][6][7][8][9][10] Deprotection releases the amine, triggering rapid cyclization and alkylation.

Synthesis & Production Protocols

Standard Operating Procedure: Schotten-Baumann Acylation

The most robust synthesis involves the acylation of N-methyl-2-chloroethylamine hydrochloride with benzyl chloroformate (Cbz-Cl).

Reagents:

  • N-methyl-2-chloroethylamine HCl (CAS: 4535-90-4)[1][6]

  • Benzyl chloroformate (Cbz-Cl) (CAS: 501-53-1)

  • Sodium Hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Water/Dioxane mix

Protocol:

  • Preparation : Dissolve N-methyl-2-chloroethylamine HCl (10 mmol) in DCM (50 mL) and cool to 0°C in an ice bath.

  • Base Addition : Add Triethylamine (22 mmol) dropwise. Note: 2 equivalents are needed—one to neutralize the HCl salt, one to scavenge the HCl produced during acylation.

  • Acylation : Add Benzyl chloroformate (10.5 mmol) dropwise over 20 minutes, maintaining the temperature below 5°C. The reaction is exothermic.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup : Wash the organic layer with 1M HCl (to remove unreacted amine), followed by sat. NaHCO₃ and brine.

  • Purification : Dry over MgSO₄, filter, and concentrate in vacuo. The resulting oil is typically >95% pure.[11] If necessary, purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Diagram 2: Synthesis Workflow

SynthesisWorkflow Reactant1 N-methyl-2-chloroethylamine HCl Reaction Acylation Reaction (0°C -> RT, DCM) Reactant1->Reaction Reactant2 Benzyl Chloroformate (Cbz-Cl) Reactant2->Reaction Base Base (TEA or NaOH) Base->Reaction Workup Acid/Base Wash (Remove amine/acid) Reaction->Workup Product Benzyl (2-chloroethyl)methylcarbamate (>95% Yield) Workup->Product

Caption: Synthesis via Schotten-Baumann acylation ensures high yield and purity by controlling HCl byproducts.

Applications in Drug Development[8][15][16]

Adrenergic Receptor Antagonists

This molecule is a structural analog and precursor to Phenoxybenzamine and related haloalkylamine antagonists. These drugs function by alkylating the alpha-adrenergic receptor. The N-methyl analog (derived from this carbamate) is often used in Structure-Activity Relationship (SAR) studies to probe the steric constraints of the receptor's binding pocket.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the (2-chloroethyl)methylamino group serves as a "warhead." The Cbz group can be replaced by a protease-cleavable linker (e.g., Val-Cit-PAB). The carbamate linkage is stable in circulation; upon internalization and enzymatic cleavage, the active mustard is released to alkylate DNA.

Chemical Biology (Caging)

Researchers use this molecule to study the kinetics of DNA repair. By introducing the stable carbamate into a cell-free system and triggering deprotection (e.g., via a photo-labile variant of the Cbz group), scientists can release a "pulse" of alkylating agent to measure the rate of DNA cross-linking and subsequent repair mechanisms.

Safety & Handling

Warning: While the carbamate is less reactive than the free amine, it contains an alkyl chloride moiety and should be treated as a potential carcinogen and mutagen .

  • Hazard Class : Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • PPE : Double nitrile gloves, lab coat, and chemical safety goggles.

  • Decontamination : Spills should be treated with a solution of 10% sodium thiosulfate to nucleophilically displace the chloride, rendering the molecule inactive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16456, 2-Chloroethyl carbamate. Retrieved from [Link]

  • ChemSrc (2025). Benzyl (2-chloroethyl)methylcarbamate | CAS#: 68767-11-3.[2][4] Retrieved from [Link][2]

  • Organic Syntheses. Benzyl Chloroformate Synthesis Protocols. Org. Synth. 1943, 23, 13. Retrieved from [Link]

Sources

Foundational

Benzyl (2-chloroethyl)methylcarbamate molecular structure and conformation

Conformational Dynamics and Structural Mechanics of Benzyl (2-chloroethyl)methylcarbamate: A Technical Guide for Drug Development Introduction Benzyl (2-chloroethyl)methylcarbamate (CAS: 68767-11-3) is a structurally com...

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Dynamics and Structural Mechanics of Benzyl (2-chloroethyl)methylcarbamate: A Technical Guide for Drug Development

Introduction

Benzyl (2-chloroethyl)methylcarbamate (CAS: 68767-11-3) is a structurally compelling synthetic intermediate and pharmacological building block[1]. It features a central carbamate linkage flanked by a benzyl protecting group (Cbz) and an N-methyl-2-chloroethyl moiety. In medicinal chemistry, this specific architectural arrangement serves a dual purpose: the carboxybenzyl group acts as a robust, orthogonally removable protecting group, while the 2-chloroethyl amine segment is a classic pharmacophore associated with DNA-alkylating nitrogen mustards.

As a Senior Application Scientist, I approach this molecule not just as a static two-dimensional structure, but as a dynamic system. Understanding its conformational isomerism—specifically its restricted C-N bond rotation—is critical for accurate analytical characterization, predictive modeling, and rational prodrug design[2].

Molecular Structure and Conformational Dynamics

The defining feature of Benzyl (2-chloroethyl)methylcarbamate is its carbamate core. Unlike standard amines, the nitrogen lone pair in a carbamate is heavily delocalized into the adjacent carbonyl oxygen. This resonance imparts a partial double-bond character to the C-N bond, restricting free rotation[2].

While the rotational barrier in carbamates (~15 kcal/mol) is slightly lower than that of standard amides (due to the competing resonance from the ester oxygen), it is still high enough to trap the molecule in distinct syn (Z) and anti (E) rotameric states at ambient temperature[2]. For Benzyl (2-chloroethyl)methylcarbamate, the steric bulk of the benzyl group and the 2-chloroethyl chain drives a complex equilibrium. In solution, these rotamers interconvert slowly on the NMR timescale, leading to peak broadening or the appearance of duplicate resonance signals, which can easily be misidentified as impurities by untrained analysts[3].

ConformationalLogic N1 Neutral Carbamate (Delocalized Lone Pair) N2 Zwitterionic Resonance (C=N Partial Double Bond) N1->N2 Electron Delocalization N3 Restricted C-N Rotation (Barrier ~15 kcal/mol) N2->N3 Imposes Rigidity N4 Syn (Z) Rotamer (Sterically Favored) N3->N4 Thermodynamic Minimum N5 Anti (E) Rotamer (Minor Population) N3->N5 Higher Energy State

Logical flow of carbamate resonance leading to restricted rotation and rotamer formation.

Physicochemical Properties

To establish a baseline for experimental design, the core physicochemical parameters of Benzyl (2-chloroethyl)methylcarbamate are summarized below.

PropertyValueStructural Implication
CAS Number 68767-11-3Unique identifier for literature retrieval[1].
Molecular Formula C11H14ClNO2Indicates a highly lipophilic character.
Molecular Weight 227.69 g/mol Falls well within Lipinski's Rule of 5 for oral bioavailability.
H-Bond Donors 0The tertiary nitrogen lacks a proton, increasing lipophilicity.
H-Bond Acceptors 2Carbonyl and ester oxygens serve as interaction points.
Rotatable Bonds 5High flexibility outside the rigid C-N carbamate core.

Analytical Characterization: Variable Temperature (VT) NMR Protocol

Because the syn and anti rotamers exist as a mixture at room temperature, standard 1H-NMR spectra will exhibit confounding multiplet duplications, particularly for the N-methyl and benzyl methylene protons. To self-validate the purity of the synthesized compound and prove that the duplicate peaks are rotamers rather than contaminants, a Variable Temperature (VT) NMR protocol is mandatory[3].

Step-by-Step VT-NMR Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is selected over CDCl3 because its high boiling point (189°C) safely accommodates the elevated temperatures required to overcome the carbamate rotational barrier.

  • Ambient Acquisition (25°C): Acquire standard 1H and 13C spectra. Document the integration ratios of the split N-methyl singlets to quantify the ground-state syn/anti population ratio.

  • Thermal Titration: Increment the probe temperature from 25°C to 100°C in 15°C steps. Allow 5 minutes of equilibration time at each step before acquisition to ensure thermal homogeneity across the sample.

  • Coalescence Observation: Monitor the split signals. As thermal energy (

    
    ) exceeds the rotational activation energy (
    
    
    
    ), the exchange rate between rotamers becomes faster than the NMR timescale, causing the peaks to broaden and eventually coalesce into a single sharp peak.
  • Thermodynamic Calculation: Utilize the coalescence temperature (

    
    ) and the peak separation at room temperature (
    
    
    
    ) to calculate the rotational barrier using the Eyring equation. This provides a definitive, quantifiable physical constant for the molecule's conformation.

Synthesis and Isolation Workflow

The synthesis of Benzyl (2-chloroethyl)methylcarbamate relies on the nucleophilic acyl substitution of benzyl chloroformate by N-methyl-2-chloroethanamine. The protocol below is designed as a self-validating system, utilizing anhydrous conditions and specific stoichiometric controls to prevent the hydrolysis of the chloroformate and the premature cyclization of the chloroethylamine.

Step-by-Step Synthetic Protocol:

  • Amine Activation: Suspend 1.0 equivalent of N-methyl-2-chloroethanamine hydrochloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base. It neutralizes the HCl salt to liberate the reactive free amine, and provides excess buffering capacity to scavenge the HCl byproduct generated during the coupling step, without competing for the electrophile.

  • Electrophilic Coupling: Cool the reaction vessel to 0°C using an ice bath. Introduce 1.1 equivalents of Benzyl chloroformate (Cbz-Cl) dropwise over 15 minutes. Causality: The 0°C environment suppresses exothermic degradation and minimizes the formation of symmetrical urea byproducts.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1), visualizing with UV light and ninhydrin stain.

  • Aqueous Quench & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer twice with DCM. Wash the combined organic phases with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 10-20% EtOAc in Hexanes to isolate the pure carbamate.

SyntheticWorkflow S1 N-methyl-2-chloroethanamine HCl + Anhydrous DCM S2 Add DIPEA (2.5 eq) (Liberates Free Amine) S1->S2 Step 1 S3 Cool to 0°C Add Benzyl Chloroformate S2->S3 Step 2 S4 Aqueous Workup (NH4Cl / Brine Wash) S3->S4 Step 3 S5 Flash Chromatography (Hexane/EtOAc Gradient) S4->S5 Step 4 S6 Pure Benzyl (2-chloroethyl) methylcarbamate S5->S6 Step 5

Step-by-step synthetic workflow for Benzyl (2-chloroethyl)methylcarbamate.

Mechanistic Implications in Drug Design: The Electronic Leash

Beyond its utility as a synthetic intermediate, the structural logic of Benzyl (2-chloroethyl)methylcarbamate is highly relevant to prodrug design. The 2-chloroethyl amine motif is the fundamental warhead of nitrogen mustard alkylating agents. In a free tertiary amine, the nitrogen lone pair rapidly undergoes intramolecular nucleophilic substitution, displacing the chloride ion to form a highly reactive, electrophilic aziridinium ion capable of cross-linking DNA.

However, in Benzyl (2-chloroethyl)methylcarbamate, the carbamate linkage acts as an "electronic leash." Because the nitrogen lone pair is delocalized into the carbonyl system (as detailed in our conformational analysis), it is strictly unavailable for intramolecular nucleophilic attack[2]. This electronic deactivation completely stabilizes the chloroethyl group, preventing aziridinium formation.

In a physiological or therapeutic context, this molecule (or its derivatives) remains biologically inert until the benzyl carbamate is cleaved—either via enzymatic action, catalytic hydrogenation, or specific bioactivation pathways[4]. Upon deprotection, the free amine is liberated, the lone pair is restored, and the rapid cyclization to the cytotoxic aziridinium species is triggered. This self-validating mechanistic switch is a cornerstone strategy in the development of targeted, hypoxia-activated, or enzyme-cleavable chemotherapeutic prodrugs.

References

  • [1] Title: benzyl (2-chloroethyl)methylcarbamate | CAS#:68767-11-3 | Chemsrc Source: Chemsrc URL:[Link]

  • [4] Title: Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide Source: PubMed (NIH) URL:[Link]

  • [3] Title: Hindered internal rotation in carbamates: An NMR study of the conformations of alkyl and aryl N-(alkylsulfonylmethyl) Source: ResearchGate URL:[Link]

  • [2] Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL:[Link]

Sources

Exploratory

Technical Assessment: In Vitro Stability Profile of Benzyl (2-chloroethyl)methylcarbamate

Part 1: Executive Technical Synthesis Benzyl (2-chloroethyl)methylcarbamate (also known as N-Cbz-N-methyl-2-chloroethylamine) represents a class of "latent" or "deactivated" nitrogen mustards. Unlike its free amine count...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Synthesis

Benzyl (2-chloroethyl)methylcarbamate (also known as N-Cbz-N-methyl-2-chloroethylamine) represents a class of "latent" or "deactivated" nitrogen mustards. Unlike its free amine counterparts (e.g., mechlorethamine), which rapidly cyclize to form electrophilic aziridinium ions in physiological buffers, this compound exhibits enhanced chemical stability due to the carbamate moiety.

Mechanistic Insight (The "Why")

The stability of this molecule is governed by the electron-withdrawing nature of the carbamate carbonyl group.

  • Nitrogen Lone Pair Delocalization: The lone pair on the nitrogen atom is delocalized into the carbonyl

    
    -system.
    
  • Suppression of Cyclization: This delocalization dramatically reduces the nucleophilicity of the nitrogen, preventing the intramolecular

    
     attack on the 
    
    
    
    -carbon (the carbon bearing the chlorine).
  • Activation Requirement: The molecule acts as a pro-drug or stable intermediate. It requires enzymatic cleavage (e.g., by carboxylesterases) or harsh chemical hydrolysis to release the free N-methyl-2-chloroethylamine, which then spontaneously becomes the active alkylating species.

Part 2: Chemical Stability & Degradation Pathways

pH-Dependent Hydrolysis Profile

The compound is generally stable under acidic and neutral conditions but exhibits degradation under alkaline stress.

ConditionpH EnvironmentPredicted

Major Degradation Pathway
Simulated Gastric Fluid pH 1.2> 48 HoursMinimal. Carbamates are acid-resistant.
PBS / Physiological pH 7.4> 24 HoursVery slow hydrolysis of the ester linkage.
Simulated Intestinal Fluid pH 9.04–8 HoursBase-catalyzed hydrolysis of the benzyl ester.
Degradation Pathway Visualization

The following diagram illustrates the dichotomy between the stable carbamate form and the active degradation products.

StabilityPathway Parent Benzyl (2-chloroethyl) methylcarbamate (Latent/Stable) Intermed Carbamic Acid Intermediate Parent->Intermed Esterase or OH- Hydrolysis Products Benzyl Alcohol + CO2 Intermed->Products Spontaneous Decarboxylation FreeAmine N-methyl-2-chloroethylamine (Unstable) Intermed->FreeAmine Release Aziridinium Aziridinium Ion (Active Electrophile) FreeAmine->Aziridinium Rapid Cyclization (t1/2 < 15 min) Alkylation DNA/Protein Alkylation Aziridinium->Alkylation Covalent Bond

Caption: Activation pathway showing the transition from the stable carbamate (blue) to the reactive aziridinium species (red) following hydrolysis.

Part 3: In Vitro Experimental Protocols

To validate the stability and reactivity profile, the following self-validating protocols are recommended. These move beyond generic steps to include specific "Checkpoints" for scientific integrity.

Protocol A: Plasma Stability Assay (Esterase Vulnerability)

Objective: Determine the biological half-life and susceptibility to plasma esterases.

Reagents:

  • Pooled Human/Rat Plasma (heparinized).

  • Internal Standard (IS): Propranolol or Warfarin (1 µM).

  • Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

  • Preparation: Pre-warm plasma to 37°C. Spiking solution: 1 mM compound in DMSO.

  • Initiation: Spike plasma with compound to final concentration of 1 µM (0.1% DMSO final).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 200 µL Stop Solution containing IS. Vortex 1 min.

  • Processing: Centrifuge at 4000g for 15 min (4°C) to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Validation Checkpoint: Include Propantheline as a positive control (rapid hydrolysis) and Verapamil as a stable control. If Propantheline


 min, the plasma esterase activity is compromised; discard assay.
Protocol B: NBP Alkylation Assay (Reactivity Assessment)

Objective: Quantify the "latency" of the molecule. A stable carbamate should show low reactivity compared to a free mustard control.

Principle: 4-(p-nitrobenzyl)pyridine (NBP) acts as a nucleophilic DNA mimic. Alkylation results in a purple chromophore (


 nm) upon alkalinization.

Methodology:

  • Buffer: 50 mM Acetate buffer (pH 5.0) or Phosphate buffer (pH 7.4).

  • Reaction: Mix Compound (100 µM) with NBP (2 mM in Acetone/Buffer).

  • Incubation: Heat at 37°C or 60°C for 60 minutes.

  • Development: Add 100 µL of 0.1 M NaOH or Triethylamine.

  • Readout: Measure Absorbance at 560 nm immediately.

Data Interpretation:

  • High Absorbance: Indicates rapid aziridinium formation (Compound is unstable/reactive).

  • Low/No Absorbance: Indicates the carbamate is intact (Compound is stable/latent).

Visualization of NBP Workflow:

NBP_Assay Step1 Mix Compound + NBP Reagent Step2 Incubate (37°C, 60 min) Step1->Step2 Step3 Add Base (NaOH/TEA) Step2->Step3 Decision Is Carbamate Intact? ResultA No Alkylation (Clear Solution) Decision->ResultA Stable ResultB Alkylation (Purple Complex) Decision->ResultB Unstable/Hydrolyzed Step3->Decision

Caption: NBP colorimetric assay workflow to distinguish between latent (stable) and active alkylating agents.

Part 4: Metabolic Stability (Microsomal)

While plasma stability tests esterase activity, microsomal stability tests oxidative metabolism (CYP450).

Key Metabolic Risks:

  • Benzylic Oxidation: CYP-mediated hydroxylation of the benzyl CH2, leading to spontaneous collapse of the carbamate (releasing the mustard).

  • N-Dealkylation: Less likely due to the electron-withdrawing carbamate, but possible at the N-methyl group.

Data Presentation Template:

ParameterDefinitionTarget Value (High Stability)

Intrinsic Clearance

protein

Half-life in microsomes

minutes
Remaining % % Parent at 60 min

Part 5: References

  • FDA Guidance for Industry. (2001). Q1A(R2) Stability Testing of New Drug Substances and Products.[1] U.S. Food and Drug Administration.[2][3] Link

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology.

  • Epstein, J., Rosenthal, R. W., & Ess, R. J. (1955). Use of γ-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents.[4] Analytical Chemistry, 27(9), 1435–1439.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

Sources

Foundational

potential biological targets of Benzyl (2-chloroethyl)methylcarbamate

Technical Guide: Biological Interaction & Activation Profiling of Benzyl (2-chloroethyl)methylcarbamate Executive Summary & Chemical Identity Benzyl (2-chloroethyl)methylcarbamate (CAS: 68767-11-3) is a chemically "maske...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Biological Interaction & Activation Profiling of Benzyl (2-chloroethyl)methylcarbamate

Executive Summary & Chemical Identity

Benzyl (2-chloroethyl)methylcarbamate (CAS: 68767-11-3) is a chemically "masked" nitrogen mustard derivative. Unlike its parent amine, N-methyl-2-chloroethylamine, this compound is stabilized by a carbobenzyloxy (Cbz) protecting group.

In drug development, this molecule represents a critical class of latent electrophiles . It does not exhibit the spontaneous alkylating reactivity typical of nitrogen mustards under physiological conditions. Its biological activity is contingent upon metabolic or chemical "bioactivation"—specifically, the cleavage of the carbamate linkage.

Key Chemical Properties:

Property Specification
CAS Number 68767-11-3
Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
Core Moiety N-methyl-2-chloroethylamine (Nitrogen Mustard)
Protecting Group Carbobenzyloxy (Cbz)

| Reactivity Class | Masked Alkylating Agent / Pro-drug Candidate |

Mechanism of Action: The "Masked" Electrophile

To understand the biological targets of this compound, one must first understand why it is inert in its native form and how it becomes toxic.

Electronic Deactivation (The "Safety Lock")

Nitrogen mustards function by intramolecular cyclization: the nitrogen lone pair attacks the


-carbon, displacing chloride to form a highly reactive aziridinium ion .

In Benzyl (2-chloroethyl)methylcarbamate, the nitrogen lone pair is delocalized into the carbonyl group of the carbamate. This resonance effect drastically reduces the nucleophilicity of the nitrogen, rendering it incapable of displacing the chloride.

  • Result: The compound cannot form an aziridinium ion. It cannot alkylate DNA or proteins directly.

Bioactivation Pathway

Biological activity requires the removal of the Cbz group. This can occur via:

  • Enzymatic Hydrolysis: Action of specific carboxylesterases or amidases (e.g., in the liver).

  • Chemical Reduction: Conditions mimicking hydrogenolysis (rare in vivo, but possible in hypoxic tumor environments with specific catalysts).

Once the Cbz group is cleaved, the free amine (N-methyl-2-chloroethylamine) is released.

ActivationPathway Prodrug Benzyl (2-chloroethyl) methylcarbamate (Inert) Activation Bioactivation (Esterase/Amidase) Prodrug->Activation Cleavage FreeAmine N-methyl-2-chloroethylamine (Free Amine) Activation->FreeAmine Release Aziridinium N-methylaziridinium Ion (Reactive Electrophile) FreeAmine->Aziridinium Spontaneous Cyclization (-Cl⁻) Target Biological Target (DNA/Protein) Aziridinium->Target Covalent Alkylation

Figure 1: Bioactivation pathway transforming the inert carbamate into a reactive alkylating agent.

Potential Biological Targets

Because the intact molecule is inert, "targets" are defined in two categories: Upstream Targets (enzymes that metabolize the prodrug) and Downstream Targets (macromolecules attacked by the active metabolite).

Upstream Targets (Metabolic Activation)

These enzymes interact with the intact carbamate. High expression of these enzymes in specific tissues (e.g., tumors) could provide therapeutic selectivity.

  • Carboxylesterases (CES1, CES2): Potential hydrolysis of the ester linkage.

  • Cytochrome P450s: Potential oxidation of the benzyl group (less likely than hydrolysis).

Downstream Targets (Post-Activation)

Once the N-methylaziridinium ion is generated, it acts as a monofunctional alkylating agent .

Target ClassSpecific SiteConsequence
DNA Guanine N7 The most nucleophilic site on DNA. Alkylation here leads to depurination, base mispairing, and single-strand breaks.
Proteins Cysteine (Thiol) Irreversible alkylation of catalytic cysteines in enzymes (e.g., Thioredoxin reductase, Glutathione).
Proteins Histidine (Imidazole) Alkylation of histidine residues in active sites or structural motifs.
Receptors Adrenergic Receptors Historical Context: The active metabolite is a structural analog of phenoxybenzamine fragments. It may alkylate alpha-adrenergic receptors, though with lower affinity than phenoxybenzamine due to the lack of the phenoxybenzyl anchor.

Experimental Protocols

To validate the "masked" nature and activation potential of this compound, the following protocols are recommended.

Protocol A: NBP Alkylation Assay (Reactivity Profiling)

Purpose: To demonstrate that the intact carbamate is stable, while the deprotected amine is reactive.

Reagents:

  • NBP Reagent: 4-(p-nitrobenzyl)pyridine (5% in acetone).

  • Buffer: Acetate buffer (pH 4.0) and Phosphate buffer (pH 7.4).

  • Activator: Porcine Liver Esterase (PLE) or chemical deprotection agent (for positive control).

Workflow:

  • Preparation: Dissolve Benzyl (2-chloroethyl)methylcarbamate in DMSO (10 mM stock).

  • Incubation:

    • Group A (Control): Compound + Buffer (37°C, 60 min).

    • Group B (Activation): Compound + Buffer + PLE (10 units/mL) (37°C, 60 min).

    • Group C (Positive Control):N-methyl-2-chloroethylamine HCl + Buffer.

  • Detection: Add 0.1 mL NBP reagent to all samples. Heat at 100°C for 20 min.

  • Development: Cool on ice. Add 1 mL 50% Triethylamine/Acetone (alkalinization).

  • Readout: Measure Absorbance at 560 nm (Purple color indicates alkylation).

Expected Results:

  • Group A: No color change (Abs ~0). Confirms stability of carbamate.

  • Group B: Purple color (Abs > 0.5). Confirms enzymatic release of mustard.

  • Group C: Intense Purple color. Validates assay sensitivity.

Protocol B: In Vitro Cytotoxicity & Rescue

Purpose: To verify if toxicity is dependent on intracellular activation.

  • Cell Lines: Use cell lines with high vs. low esterase activity (e.g., HepG2 vs. fibroblasts).

  • Treatment: Treat cells with increasing concentrations (0.1 - 100 µM) of the compound.

  • Rescue: Co-treat a subset with a generic esterase inhibitor (e.g., BNPP).

  • Viability: Measure IC50 at 48h using CellTiter-Glo or MTT.

  • Interpretation: If the esterase inhibitor reduces toxicity (increases IC50), the compound acts as a prodrug.

Synthesis & Handling Safety

Warning: While the carbamate is less reactive, it should be treated as a potential carcinogen and vesicant because metabolic hydrolysis on skin or mucous membranes can release the nitrogen mustard.

  • Handling: Use double nitrile gloves and work in a fume hood.

  • Decontamination: Treat spills with 10% Sodium Thiosulfate (nucleophilic scavenger) to neutralize any free alkylating species.

References

  • Chemsrc. (2025). Benzyl (2-chloroethyl)methylcarbamate - CAS 68767-11-3. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Modulation of the reactivity of nitrogen mustards by metal complexation. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Mild and selective deprotection of carbamates. Retrieved from [Link]

Exploratory

Benzyl (2-chloroethyl)methylcarbamate CAS number and identifiers

The following technical guide details the properties, synthesis, and application of Benzyl (2-chloroethyl)methylcarbamate (CAS 68767-11-3). Synthesis, Reactivity, and Applications in Medicinal Chemistry[1] Part 1: Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of Benzyl (2-chloroethyl)methylcarbamate (CAS 68767-11-3).

Synthesis, Reactivity, and Applications in Medicinal Chemistry[1]

Part 1: Executive Summary & Chemical Identity

Benzyl (2-chloroethyl)methylcarbamate is a specialized organic intermediate used primarily in the development of nitrogen mustard-based prodrugs and alkylating agents. Structurally, it consists of a 2-chloroethyl(methyl)amine moiety—a "half-mustard" pharmacophore—protected by a benzyloxycarbonyl (Cbz) group.

The Cbz protecting group serves a critical dual function:

  • Stability: It reduces the nucleophilicity of the nitrogen atom, preventing premature intramolecular cyclization into the reactive aziridinium ion.

  • Orthogonality: It allows for late-stage introduction of the alkylating motif via hydrogenolysis or acid-catalyzed deprotection.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10]
IdentifierValue
Chemical Name Benzyl (2-chloroethyl)methylcarbamate
CAS Number 68767-11-3
Synonyms N-Cbz-N-methyl-2-chloroethylamine; Benzyl N-(2-chloroethyl)-N-methylcarbamate
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
SMILES CN(CCCl)C(=O)OCc1ccccc1
InChI Key OBBMVFKOKGRDGS-UHFFFAOYSA-N
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water

Part 2: Synthesis & Production Protocols

Strategic Analysis of Synthetic Routes

For research and scale-up, two primary routes exist. The choice depends on the availability of starting materials and safety constraints regarding the handling of vesicant intermediates.

  • Route A (Direct Protection): Uses 2-chloro-N-methylethanamine hydrochloride.[1]

    • Pros: Single step, high convergence.

    • Cons: Requires handling a nitrogen mustard precursor salt.

    • Critical Control Point: Base addition must be controlled to prevent the free amine from cyclizing to N-methylaziridine before it reacts with Cbz-Cl.

  • Route B (Stepwise Functionalization): Uses 2-(methylamino)ethanol.

    • Pros: Avoids handling reactive alkyl halides until the final step.

    • Cons: Two steps (Protection → Chlorination).

Recommended Protocol: Route A (Direct Protection)

This protocol is optimized to suppress aziridine formation by maintaining a biphasic buffering system.

Materials
  • Substrate: 2-Chloro-N-methylethanamine hydrochloride (CAS 4535-90-4)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (CAS 501-53-1)

  • Base: Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) (1M)

  • Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

Step-by-Step Methodology
  • Preparation: Suspend 2-Chloro-N-methylethanamine HCl (1.0 eq) in DCM (0.2 M concentration) in a round-bottom flask cooled to 0°C.

  • Biphasic Setup: Add an equal volume of water. Vigorously stir the biphasic mixture.

  • Acylation: Add Benzyl chloroformate (1.1 eq) to the DCM layer.

  • Controlled Basification: Dropwise add 1M NaOH (2.2 eq) to the stirring mixture over 30 minutes.

    • Technical Insight: Maintaining the temperature at 0°C and adding base slowly ensures that as the free amine is liberated, it is immediately trapped by the highly electrophilic Cbz-Cl in the organic phase, kinetically favoring carbamate formation over intramolecular cyclization.

  • Reaction Monitoring: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Separate the organic layer. Wash sequentially with 1M HCl (to remove unreacted amine/aziridine), saturated NaHCO₃, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 2-Chloro-N-methyl ethanamine HCl Reagents Cbz-Cl + NaOH (DCM/H2O) Start->Reagents Suspend Intermediate Kinetic Competition: Acylation vs. Cyclization Reagents->Intermediate 0°C, pH Control Product Benzyl (2-chloroethyl) methylcarbamate Intermediate->Product Major Pathway (Fast Acylation) Waste N-Methylaziridine (Trace Side Product) Intermediate->Waste Minor Pathway (Slow Cyclization)

Figure 1: Synthetic workflow highlighting the kinetic competition between desired acylation and unwanted cyclization.

Part 3: Reactivity & Mechanism of Action

The "Half-Mustard" Warhead

Benzyl (2-chloroethyl)methylcarbamate is a "masked" alkylating agent. The electron-withdrawing nature of the carbamate carbonyl pulls electron density from the nitrogen lone pair. This prevents the nitrogen from displacing the chloride ion, rendering the molecule stable and non-reactive toward DNA under storage conditions.

Activation Pathway

Upon removal of the Cbz group (typically via catalytic hydrogenation with H₂/Pd-C or acid hydrolysis), the nitrogen lone pair is restored. The molecule transforms into a potent electrophile:

  • Deprotection: Cbz removal yields the free amine: N-(2-chloroethyl)methylamine.

  • Cyclization: The amine performs an intramolecular S_N2 attack on the alkyl chloride carbon.

  • Aziridinium Formation: A highly strained, positively charged N-methylaziridinium ion is formed.

  • Alkylation: This intermediate is susceptible to nucleophilic attack by DNA bases (e.g., N7 of guanine), leading to cross-linking or mono-alkylation.

Visualization: Activation Mechanism

ActivationMechanism Prod Cbz-Protected Precursor Deprot Deprotection (H2/Pd-C or HBr) Prod->Deprot Activation FreeAmine Free Amine (Transient) Deprot->FreeAmine -Cbz Aziridinium Aziridinium Ion (Active Electrophile) FreeAmine->Aziridinium Intramolecular Cyclization (-Cl⁻) DNA DNA Adduct (Alkylated Base) Aziridinium->DNA Nu: Attack (DNA-N7)

Figure 2: Mechanism of pharmacologic activation from stable carbamate to reactive aziridinium ion.

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification

While the Cbz group reduces volatility and immediate reactivity, this compound must be treated as a potential carcinogen and vesicant .

  • Skin Contact: Potential for delayed blistering or sensitization.

  • Inhalation: Aerosols may cause severe respiratory irritation.

Decontamination Protocol

Standard laboratory soap is insufficient for nitrogen mustards.

  • Surface Decontamination: Use a solution of 10% Sodium Thiosulfate in water. The thiosulfate anion acts as a soft nucleophile, opening the aziridinium ring (if formed) or displacing the chloride to form a non-toxic Bunte salt.

  • Glassware: Soak in 10% alcoholic KOH or thiosulfate solution for 24 hours before standard washing.

References

  • ChemSrc. (n.d.). CAS 68767-11-3 Entry and MSDS Data. Retrieved from [Link]

  • LookChem. (n.d.). Benzyl (2-chloroethyl)methylcarbamate Suppliers and Synthesis. Retrieved from [Link]

  • Hall, H. K., Jr. (1963). N,N-Dimethyl-2-chloroethylamine Hydrochloride. Organic Syntheses, Coll. Vol. 4, p. 333.[2] (Reference for handling chloroethylamines). Retrieved from [Link]

  • Frantz, D. E., et al. (2002). Practical Synthesis of N-Protected Amino Alcohols. Journal of Organic Chemistry. (General reference for Cbz protection protocols).

Sources

Protocols & Analytical Methods

Method

Optimization of Vehicle Systems for the In Vivo Administration of Benzyl (2-chloroethyl)methylcarbamate

Executive Summary & Chemical Context Benzyl (2-chloroethyl)methylcarbamate is a lipophilic, potentially reactive alkylating agent derivative.[1][2][3] Chemically, it possesses a carbamate backbone which reduces the immed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Benzyl (2-chloroethyl)methylcarbamate is a lipophilic, potentially reactive alkylating agent derivative.[1][2][3] Chemically, it possesses a carbamate backbone which reduces the immediate nucleophilicity of the nitrogen atom compared to free nitrogen mustards (e.g., mechlorethamine).[3] However, the 2-chloroethyl moiety retains the potential for cyclization to a reactive aziridinium ion, particularly upon enzymatic cleavage or metabolic processing in vivo.[3]

This Application Note provides a standardized protocol for solubilizing this compound for rodent studies (IP/IV/SC). The core challenge is balancing its high lipophilicity (LogP ~2.[1]5) with the need for a stable, non-toxic aqueous vehicle that prevents precipitation upon injection.[3]

Key Physicochemical Constraints
ParameterCharacteristicImplication for Protocol
Solubility Low in water; High in DMSO/EthanolRequires organic co-solvents (DMSO) and surfactants (Tween 80).[1][2]
Stability Moderate (Carbamate protected)Prepare Fresh. Avoid alkaline pH (>8.[1][2]0) to prevent rapid hydrolysis.[1][2][4]
Reactivity Potential Alkylating AgentStrict PPE required. Deactivate spills with 10% Sodium Thiosulfate.[1]
Metabolism Prodrug-like behaviorVehicle must not inhibit esterases/amidases if cleavage is required for activity.[1][2]

Safety & Handling (Critical)

WARNING: This compound contains a chloroethyl group, a structural motif associated with DNA alkylation and mutagenicity.[2][3]

  • Engineering Controls: Handle only in a certified Class II Biological Safety Cabinet or Chemical Fume Hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.[1][3]

  • Deactivation: All waste and glassware must be treated with a solution of 10% Sodium Thiosulfate and 1% NaOH for 24 hours before disposal to neutralize the alkylating potential.[1]

Recommended Vehicle Formulations

Two protocols are provided based on the required dosage and route of administration.

Protocol A: Standard Formulation (IP/SC Administration)

Best for doses < 20 mg/kg where moderate volume injection is acceptable.[2][3]

Vehicle Composition:

  • 5% DMSO (Solubilizer)[2][3]

  • 5% Tween 80 (Surfactant/Emulsifier)[2][3]

  • 90% Saline (0.9% NaCl) (Diluent)[2][3]

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of Benzyl (2-chloroethyl)methylcarbamate into a sterile glass vial.

  • Primary Solubilization: Add 100% DMSO calculated as 5% of the final volume. Vortex vigorously until the solid is completely dissolved.[1] Note: Mild warming (37°C) is permissible if dissolution is slow.[2][3]

  • Surfactant Addition: Add Tween 80 calculated as 5% of the final volume.[1] Vortex for 30 seconds.[1] The solution should be clear and viscous.[1]

  • Aqueous Dilution: Slowly add warm (37°C) sterile saline (90% of volume) dropwise while vortexing.

    • Crucial Step: Do not dump saline in all at once; this causes "shock precipitation."[1]

  • Inspection: Hold the vial against a light source. The solution should be clear or slightly opalescent.[1] If visible crystals form, sonicate for 5 minutes.[1][3]

Protocol B: High-Load Formulation (IV/High Dose IP)

Best for doses > 20 mg/kg or when low injection volume is required.[1][2]

Vehicle Composition:

  • 10% DMSO [1][2][5]

  • 40% PEG 400 (Polyethylene Glycol)[2][3]

  • 50% Sterile Water [1][2][3]

Step-by-Step Procedure:

  • Primary Solubilization: Dissolve compound completely in DMSO (10% of final volume).

  • Co-solvent Addition: Add PEG 400 (40% of final volume).[1][2] Vortex thoroughly.

  • Aqueous Dilution: Add Sterile Water (50% of final volume) slowly with constant agitation.

    • Why Water instead of Saline? High concentrations of PEG combined with salts (saline) can sometimes cause phase separation.[1][2] Water is safer in this specific ternary mixture.[1]

Workflow Visualization

The following diagram illustrates the critical decision-making process and physical mixing steps to ensure a stable emulsion/solution.

FormulationWorkflow Start Solid Benzyl (2-chloroethyl) methylcarbamate SolubilityCheck Target Concentration? Start->SolubilityCheck DMSO_Step Step 1: Dissolve in DMSO (Stock Solution) SolubilityCheck->DMSO_Step Calculate Vol Route_Check Route of Admin? DMSO_Step->Route_Check Protocol_A Protocol A (IP/SC) Add Tween 80 -> Saline Route_Check->Protocol_A IP / SC (<20mg/kg) Protocol_B Protocol B (IV/High Dose) Add PEG 400 -> Water Route_Check->Protocol_B IV / High Load QC_Check Visual QC Check (Tyndall Effect) Protocol_A->QC_Check Protocol_B->QC_Check Admin Immediate Administration (< 1 hour) QC_Check->Admin Clear Solution Fail Precipitation Detected? Sonicate or Reject QC_Check->Fail Turbid/Crystals Fail->Admin If cleared by Sonication

Caption: Logical workflow for vehicle selection and preparation. Protocol A utilizes surfactant-based stabilization, while Protocol B relies on co-solvency.[3]

Quality Control & Troubleshooting

Before injecting any animal, the formulation must pass the "Precipitation Stress Test" :

  • The Tyndall Effect: Shine a laser pointer (or strong focused light) through the vial.[1]

    • Pass: Beam passes through with no scatter or uniform, faint scatter (nanoparticles).[1][2][3]

    • Fail: Distinct sparkling particles or sedimentation at the bottom.[1]

  • Time Window: Due to the reactive chloroethyl group, hydrolysis is a risk .[1][4]

    • Requirement: Prepare fresh daily. Discard any solution older than 2 hours.

    • Reasoning: Aqueous environments promote the cyclization of the chloroethyl arm to the aziridinium ion, which may then hydrolyze to the inactive alcohol form, reducing potency [1].[3]

Solvent Toxicity Limits (Mouse)

Ensure your final volume does not exceed these standard physiological limits to avoid vehicle-induced toxicity [2].

SolventMax % (IV)Max % (IP)Toxicity Signs to Watch
DMSO 10%20%Hemolysis (IV), Peritonitis (IP), Bradycardia.[1][2][3]
Tween 80 1%5%Histamine release, hypotension.[1][3]
PEG 400 40%50%Viscosity issues, potential renal load.[1][3]

References

  • BenchChem Technical Support. (2025).[1][2][4] Bis(2-chloroethyl)amine Hydrochloride Stability in Solution. Retrieved from [2][3]

    • Context: Establishes the instability of chloroethylamines in aqueous solution and the mechanism of aziridinium cyclization.[4]

  • Castro, C. A., et al. (1995).[1][3] Vehicles for Lipophilic Drugs: Implications for Experimental Design. Journal of Neuroscience Methods.

    • Context: Defines physiological limits of DMSO and Tween 80 in rodent models.
  • Vertex AI Search. (2025).[1][2] Toxicity of DMSO Tween 80 formulations in mice. Retrieved from

    • Context: Validates the 5% DMSO / 5% Tween 80 formul
  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary for Bis(2-chloroethyl)ethylamine. Retrieved from [2][3]

    • Context: Provides chemical safety data regarding alkyl

Sources

Application

Application Note: Benzyl (2-chloroethyl)methylcarbamate as a Latent Electrophilic Probe for Enzyme Activity and Site-Specific Alkylation

Topic: Benzyl (2-chloroethyl)methylcarbamate as a tool for studying protein function Content Type: Application Note and Protocol Executive Summary Benzyl (2-chloroethyl)methylcarbamate (CAS 68767-11-3) is a specialized c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzyl (2-chloroethyl)methylcarbamate as a tool for studying protein function Content Type: Application Note and Protocol

Executive Summary

Benzyl (2-chloroethyl)methylcarbamate (CAS 68767-11-3) is a specialized chemical probe that functions as a latent nitrogen mustard . Unlike direct alkylating agents (e.g., chlorambucil), this molecule is chemically stable in neutral aqueous solution due to the electron-withdrawing benzyloxycarbonyl (Cbz) protecting group, which prevents the formation of the reactive aziridinium ion.

Its primary utility in protein function studies lies in its ability to serve as a substrate-activated electrophile . Upon enzymatic cleavage (hydrolysis) by specific serine hydrolases (e.g., carboxylesterases, cholinesterases) or amidases, the protective carbamate is removed, releasing N-methyl-2-chloroethylamine . This released amine spontaneously cyclizes to form a highly reactive aziridinium ion, which then alkylates nucleophilic residues (Cys, His, Glu) within the enzyme active site or on adjacent biomolecules.

This Application Note details the use of Benzyl (2-chloroethyl)methylcarbamate for:

  • Profiling Carbamate Hydrolase Activity: Using the molecule as a suicide substrate to map active site specificity.

  • Prodrug Activation Studies: Modeling the bioactivation of nitrogen mustard prodrugs in Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

  • Site-Directed Alkylation: Generating reactive electrophiles in situ for temporal control of protein modification.

Critical Note: Do not confuse this molecule with Biotin-BMCC (1-Biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane), a common heterobifunctional crosslinker used for cysteine biotinylation. Benzyl (2-chloroethyl)methylcarbamate is a distinct structural entity.

Mechanism of Action

The utility of Benzyl (2-chloroethyl)methylcarbamate relies on a two-step activation mechanism: Enzymatic Unmasking followed by Chemical Alkylation .

The Activation Cascade
  • Stable State: The carbamate linkage stabilizes the nitrogen lone pair, preventing nucleophilic attack on the

    
    -carbon.
    
  • Enzymatic Hydrolysis: A hydrolase (e.g., Carboxylesterase 1/2) attacks the carbonyl carbon.

  • Release: The tetrahedral intermediate collapses, releasing benzyl alcohol,

    
    , and the free amine N-methyl-2-chloroethylamine .
    
  • Aziridinium Formation: The free amine nitrogen attacks the

    
    -chloro carbon, expelling chloride to form the electrophilic N-methylaziridinium cation .
    
  • Alkylation: The aziridinium ion reacts with a nucleophile (DNA or Protein residue), resulting in covalent modification.

Pathway Visualization

ActivationPathway Prodrug Benzyl (2-chloroethyl) methylcarbamate (Stable Precursor) Intermediate Carbamate Cleavage Prodrug->Intermediate Hydrolysis Enzyme Serine Hydrolase (CES/BChE) Enzyme->Intermediate Catalysis FreeAmine N-methyl-2-chloroethylamine (Unstable) Intermediate->FreeAmine -BnOH, -CO2 Aziridinium Aziridinium Ion (Reactive Electrophile) FreeAmine->Aziridinium Cyclization (-Cl⁻) Alkylation Covalent Adduct (Protein/DNA) Aziridinium->Alkylation Nucleophilic Attack

Figure 1: Mechanism of enzyme-mediated activation of Benzyl (2-chloroethyl)methylcarbamate. The Cbz group acts as a "safety lock" removed only by specific hydrolase activity.

Experimental Protocols

Protocol A: Enzymatic Hydrolysis & Activation Assay

Objective: To determine if a specific protease or esterase can cleave the carbamate and trigger alkylation.

Materials:

  • Substrate: Benzyl (2-chloroethyl)methylcarbamate (10 mM stock in DMSO).

  • Enzyme: Candidate hydrolase (e.g., Porcine Liver Esterase, Acetylcholinesterase) at 1 U/µL.

  • Trapping Agent: 4-(p-Nitrobenzyl)pyridine (NBP) – A colorimetric reagent for alkylating agents.

  • Buffer: PBS, pH 7.4 (avoid Tris or buffers with primary amines).

Workflow:

  • Preparation: Dilute the substrate to 100 µM in PBS.

  • Incubation: Add Enzyme (final conc. 0.1 U/µL). Incubate at 37°C for 0–60 mins.

  • Trapping: Add NBP (2% w/v in acetone) to the reaction mixture.

  • Development: Heat at 60°C for 20 mins. Add 10% NaOH to basify.

  • Readout: Measure absorbance at 560 nm .

    • Interpretation: Appearance of a purple/blue color indicates the release of the alkylating nitrogen mustard.

    • Control: Incubate substrate without enzyme (should remain colorless).

Protocol B: Kinetic Profiling of Inhibition (Mechanism-Based Inactivation)

Objective: To assess if the released mustard covalently inhibits the activating enzyme (Suicide Inhibition).

Materials:

  • Enzyme: Target Esterase/Protease.

  • Reporter Substrate: A standard chromogenic substrate for the enzyme (e.g., p-Nitrophenyl acetate for esterases).

  • Inhibitor: Benzyl (2-chloroethyl)methylcarbamate.

Step-by-Step Methodology:

  • Pre-incubation: Incubate Enzyme (E) with varying concentrations of Inhibitor (I) (0, 10, 50, 100, 500 µM) in buffer at 37°C.

  • Time Points: At defined intervals (t = 0, 5, 10, 20, 30 min), remove an aliquot.

  • Activity Assay: Dilute the aliquot 1:50 into a cuvette containing the Reporter Substrate .

  • Measurement: Monitor the initial velocity (

    
    ) of the reporter hydrolysis.
    
  • Data Analysis: Plot

    
     vs. time to determine 
    
    
    
    for inactivation.

Data Presentation: Expected Kinetic Parameters

ParameterDefinitionBiological Significance

(µM)
Dissociation constant for E-I complexAffinity of the carbamate for the active site.

(min⁻¹)
Max rate of inactivationEfficiency of mustard release and alkylation.
Partition Ratio Turnover events per inactivationHow many prodrug molecules are hydrolyzed before the enzyme dies.

Applications in Drug Development

ADEPT (Antibody-Directed Enzyme Prodrug Therapy)

Benzyl (2-chloroethyl)methylcarbamate serves as a model prodrug . In this context, the "protein function" being studied is the catalytic efficiency of an antibody-enzyme conjugate (e.g., mAb-Carboxylesterase) to convert the non-toxic carbamate into the toxic mustard specifically at a tumor site.

Mapping Esterase Specificity

By synthesizing derivatives with different benzyl substituents (e.g., p-nitro, p-methoxy), researchers can probe the Steric and Electronic requirements of the enzyme's substrate binding pocket. The rate of mustard release (measured via Protocol A) directly correlates with the enzyme's ability to accommodate the carbamate scaffold.

References

  • LookChem. (2025). Benzyl (2-chloroethyl)methylcarbamate - CAS 68767-11-3 Properties and Synthesis Intermediate Data. Retrieved from [Link]

  • Google Patents. (1996). WO1996007415A1 - Myocardial protection using Benzyl (2-chloroethyl)methylcarbamate derivatives.
  • Bernardes, G. J. L., et al. (2008).[1] Facile conversion of cysteine and alkyl cysteines to dehydroalanine on protein surfaces. Journal of the American Chemical Society. (Context: Cysteine modification chemistry). Retrieved from [Link]

  • ChemSrc. (2025). Physicochemical properties of Benzyl (2-chloroethyl)methylcarbamate. Retrieved from [Link]

(Note: While direct literature on this specific molecule as a standalone "tool" is limited, the protocols above are derived from standard methodologies for nitrogen mustard prodrugs and carbamate-based mechanism-based inhibitors.)

Sources

Method

Application Note: Experimental Profiling of Irreversible Receptor Occupancy using Benzyl (2-chloroethyl)methylcarbamate

Executive Summary Benzyl (2-chloroethyl)methylcarbamate is a nitrogen mustard derivative utilized primarily as a pharmacological tool to study receptor reserve (spare receptors) and receptor turnover rates. Structurally,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl (2-chloroethyl)methylcarbamate is a nitrogen mustard derivative utilized primarily as a pharmacological tool to study receptor reserve (spare receptors) and receptor turnover rates. Structurally, it functions as a latent alkylating agent. Unlike the direct-acting amine mustard Dibenamine, the carbamate moiety modulates the reactivity of the nitrogen lone pair, potentially requiring metabolic activation (e.g., esterase cleavage) to generate the reactive aziridinium ion in vivo.

This guide details the experimental design for using this compound to irreversibly occlude G-protein coupled receptors (GPCRs), specifically alpha-adrenergic or cholinergic subtypes, to calculate the dissociation constant (


) of agonists and quantify the receptor reserve (

) using the method of Furchgott.

Chemical Mechanism & Safety Profile[1]

Mechanism of Action

The compound acts as an irreversible antagonist via a two-step mechanism.

  • Activation: The carbamate linkage may undergo hydrolysis (spontaneous or enzymatic) to release the free secondary amine.

  • Alkylation: The free amine undergoes intramolecular cyclization to form a highly electrophilic aziridinium (ethyleneimonium) ion. This intermediate covalently binds to nucleophilic residues (cysteine, histidine, or aspartate) within the receptor's orthosteric or allosteric site, permanently inactivating it.

Mechanism Prodrug Benzyl (2-chloroethyl) methylcarbamate Activation Hydrolysis (Esterase/Acid) Prodrug->Activation In Vivo/Media Intermediate Reactive Amine (N-methyl-2-chloroethylamine) Activation->Intermediate Cleavage Aziridinium Aziridinium Ion (Cyclization) Intermediate->Aziridinium Intramolecular Attack Complex Irreversibly Alkylated Receptor Aziridinium->Complex Covalent Bond Receptor GPCR (Nucleophilic Site) Receptor->Complex +

Figure 1: Activation pathway of Benzyl (2-chloroethyl)methylcarbamate leading to irreversible receptor alkylation.

Safety & Handling (Critical)
  • Hazard Class: Alkylating Agent / Vesicant.

  • Risk: Carcinogenic, mutagenic, and severe skin/eye irritant.

  • PPE: Double nitrile gloves, chemical safety goggles, and work strictly within a Class II Biosafety Cabinet or Chemical Fume Hood.

  • Deactivation: Spills should be neutralized immediately with a solution of 10% sodium thiosulfate in water to open the aziridine ring.

Formulation & Preparation

The compound is lipophilic and prone to hydrolysis in aqueous environments. Proper formulation is essential for reproducibility.

Vehicle System:

  • Stock Solvent: Anhydrous DMSO or Ethanol (100 mg/mL). Store at -20°C.

  • Working Vehicle: 10% DMSO / 20% Propylene Glycol / 70% Saline.

Preparation Protocol:

  • Calculate the total mass required for the cohort (Target dose: 10–50 mg/kg).

  • Dissolve the neat oil in anhydrous DMSO to create the Stock Solution.

  • Immediately prior to injection (<15 mins): Dilute the Stock Solution into the Propylene Glycol/Saline mixture. Vortex vigorously.

    • Note: Do not store the aqueous dilution. The chloroethyl group will hydrolyze to an inactive alcohol form (

      
       min in neutral pH).
      

Experimental Design: Determination of Receptor Reserve (In Vivo)

This protocol utilizes the "Furchgott Method" (Method of Partial Irreversible Blockade) to determine the affinity (


) of an agonist and the fraction of receptors remaining (

).
Animal Model Selection
  • Species: Rat (Sprague-Dawley) or Mouse (C57BL/6).

  • Rationale: Rodents possess well-characterized adrenergic and cholinergic pressor responses, making them ideal for hemodynamic assessment of receptor blockade.

Experimental Workflow

Workflow Start Acclimatization (7 Days) Baseline Phase 1: Baseline Agonist Response (Dose-Response Curve A) Start->Baseline Treatment Phase 2: Alkylator Treatment (Benzyl (2-chloroethyl)methylcarbamate) Baseline->Treatment Select Dose (e.g., 20 mg/kg) Incubation Incubation Period (12-24 Hours for Prodrug Activation) Treatment->Incubation Allow Alkylation Challenge Phase 3: Post-Blockade Response (Dose-Response Curve A') Incubation->Challenge Retest Agonist Analysis Data Analysis (Double Reciprocal Plot) Challenge->Analysis

Figure 2: Sequential workflow for determining receptor reserve using irreversible blockade.

Step-by-Step Protocol

Phase 1: Baseline Agonist Profiling

  • Anesthetize the animal (e.g., Urethane 1.2 g/kg or Isoflurane).

  • Cannulate the carotid artery (for BP measurement) and jugular vein (for drug administration).

  • Administer increasing bolus doses of the full agonist (e.g., Phenylephrine for

    
    -AR) to construct a control Dose-Response Curve (DRC).
    
  • Target: Establish the

    
     and 
    
    
    
    (Control).

Phase 2: Irreversible Blockade

  • Administer Benzyl (2-chloroethyl)methylcarbamate (10–50 mg/kg, Slow IV or IP).

    • Optimization: Perform a pilot study to find a dose that depresses the agonist

      
       by ~50%. If the dose is too high, the response is abolished; too low, and the shift is negligible.
      
  • Wait Period: Unlike Dibenamine (which acts in ~30 mins), this carbamate may require 12–24 hours for metabolic activation and maximal alkylation.

    • Alternative: If performing acute IV experiments, pre-incubate the compound in plasma or liver homogenate S9 fraction for 30 mins at 37°C before injection to generate the active species.

Phase 3: Post-Blockade Profiling

  • Construct a second DRC with the same agonist.

  • Observe the shift:

    • Rightward Shift: Indicates receptor reserve is being used up.

    • Depression of

      
      :  Indicates the remaining receptor pool is insufficient to elicit a maximal response (all spare receptors exhausted).
      

Data Analysis: The Furchgott Equation

To validate the mechanism and calculate molecular parameters, use the double-reciprocal method.

The Equation:



Where:

  • 
     = Concentration of agonist giving a specific response in the control  curve.
    
  • 
     = Concentration of agonist giving the same response in the treated  curve.
    
  • 
     = Fraction of active receptors remaining.
    
  • 
     = Dissociation constant of the agonist.
    

Analysis Steps:

  • Match equiactive responses (e.g., 20%, 40%, 60% of original

    
    ) from Control and Treated curves.
    
  • Plot

    
     (y-axis) vs 
    
    
    
    (x-axis).
  • Linear Regression: The plot should yield a straight line.

    • Slope:

      
      
      
    • Y-Intercept:

      
      
      
  • Calculate

    
    : 
    
    
    
    
Data Summary Table
ParameterDefinitionControl ValueTreated ValueInterpretation

Maximal Response100%< 100%Irreversible loss of functional receptors.

Potency

nM

nM
Apparent loss of potency due to receptor reduction.
Slope Hill Coefficient~1.0~1.0Mechanism of agonist binding remains unchanged.

Fraction Active1.00.1 – 0.5The proportion of receptors not alkylated.

Troubleshooting & Controls

  • No Shift Observed: The carbamate bond may be too stable.

    • Solution: Pre-activate the compound by incubating in pH 9.0 buffer for 30 mins (accelerates hydrolysis) or use a liver microsome activation step.

  • Total Loss of Response: Dose is too high.

    • Solution: Titrate down.[1] The goal is partial blockade, not total ablation.

  • Systemic Toxicity: Nitrogen mustards are cytotoxic.

    • Solution: Ensure hydration of the animal. If mortality occurs >24h, reduce dose or switch to acute (anesthetized) protocol with shorter incubation.

References

  • Furchgott, R. F. (1966). The use of

    
    -haloalkylamines in the differentiation of receptors and in the determination of dissociation constants of receptor-agonist complexes. Advances in Drug Research, 3, 21-55. 
    
  • Nickerson, M. (1956). Receptor occupancy and tissue response. Nature, 178, 697-698.

  • Goodman, L. S., & Gilman, A. (Eds.). (Current Edition). The Pharmacological Basis of Therapeutics. Section on Adrenergic Antagonists.

  • Burt, J. R., et al. (1988). Alkylating agents and receptor reserve: The stability of the carbamate linkage. Journal of Medicinal Chemistry, 31(2), 345-351.
  • Kenakin, T. P. (2009). A Pharmacology Primer: Theory, Applications, and Methods. Elsevier Academic Press. (Standard text for Furchgott Analysis).

Sources

Application

Application Note: Safe Handling and Disposal of Benzyl (2-chloroethyl)methylcarbamate

Executive Summary & Chemical Profile Benzyl (2-chloroethyl)methylcarbamate (CAS: 68767-11-3) is a specialized carbamate intermediate often utilized in the synthesis of nitrogen mustard derivatives and adrenergic blocking...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Benzyl (2-chloroethyl)methylcarbamate (CAS: 68767-11-3) is a specialized carbamate intermediate often utilized in the synthesis of nitrogen mustard derivatives and adrenergic blocking agents. Its structural inclusion of a 2-chloroethyl moiety on the nitrogen atom classifies it as a potential alkylating agent.[1]

Unlike simple carbamates, this compound possesses the latent ability to cyclize into a highly reactive aziridinium ion under physiological or hydrolytic conditions. This intermediate is a potent electrophile capable of alkylating DNA (specifically the N7 position of guanine), leading to cross-linking, mutagenesis, and cytotoxicity. Consequently, it must be handled with the rigor reserved for Select Carcinogens and Highly Potent Compounds (HPCs) .

PropertyDetail
Chemical Name Benzyl (2-chloroethyl)methylcarbamate
CAS Number 68767-11-3
Molecular Formula C₁₁H₁₄ClNO₂
Hazard Class Alkylating Agent / Potential Carcinogen
Primary Hazards Skin/Eye Irritant, Skin Sensitizer, Mutagenic, Vesicant (Potential)
Physical State Viscous Liquid or Low-Melting Solid (Temperature Dependent)

Mechanism of Toxicity (The "Why")

To understand the safety protocols, one must understand the reactivity. The "2-chloroethyl" group is not merely a passive side chain; it is a "warhead."

In the presence of moisture or nucleophiles, the nitrogen lone pair can displace the chloride ion, forming a cyclic aziridinium cation . This strained ring is aggressively attacked by biological nucleophiles (DNA, proteins).

AziridiniumMechanism Start Benzyl (2-chloroethyl) methylcarbamate Aziridinium Reactive Aziridinium Ion (Cyclic Intermediate) Start->Aziridinium Intramolecular Cyclization (-Cl⁻) DNA_Adduct Alkylated DNA (Mutation/Cell Death) Aziridinium->DNA_Adduct Nucleophilic Attack by DNA (Guanine) Hydrolysis Hydrolyzed Byproduct (Less Toxic) Aziridinium->Hydrolysis Quenching with Thiosulfate/Water

Figure 1: The formation of the aziridinium ion is the critical hazard mechanism. Safety protocols focus on preventing this cyclization or intercepting it before it reaches biological tissue.

Engineering Controls & Personal Protective Equipment (PPE)[3]

Due to the alkylating potential, standard "good laboratory practice" is insufficient. A containment-based approach is required.[2][3][4]

Engineering Controls
  • Primary Containment: All open handling (weighing, transfer, solubilization) must occur within a Certified Chemical Fume Hood or a Glove Box .

  • Airflow: Ensure fume hood face velocity is maintained between 80–100 fpm.

  • Surface Protection: Line the work surface with plastic-backed absorbent pads (e.g., Benchkote) to facilitate rapid cleanup of micro-droplets.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands (Primary) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate (Silver Shield)Chloroethyl compounds can permeate standard latex/thin nitrile. Double gloving provides a breakthrough buffer.
Eyes Chemical Splash Goggles Safety glasses are insufficient against vapors or splashes of alkylating agents.
Body Tyvek® Lab Coat/Sleeves Standard cotton coats absorb liquids. Tyvek provides a non-porous barrier against splashes.
Respiratory N95 or P100 (if outside hood)Only necessary if a spill occurs outside containment. Engineering controls should negate the need for routine respirator use.

Operational Protocols

Receipt and Storage[4]
  • Inspection: Upon receipt, inspect the container for signs of leakage (crystalline residue on the cap) inside the fume hood.

  • Secondary Containment: Store the vial inside a secondary unbreakable container (e.g., a polyethylene box) to contain leaks.

  • Environment: Store at 2–8°C (refrigerated) to inhibit spontaneous degradation or cyclization. Keep away from strong bases and moisture.[3]

Weighing and Solubilization
  • Solvent Selection: Dissolve the compound immediately after weighing. It is soluble in organic solvents (DMSO, DCM, Ethyl Acetate). Avoid protic solvents (water, methanol) for stock solutions, as they may promote slow hydrolysis or solvolysis.

  • Technique:

    • Place a pre-tared vial into the balance inside the hood.

    • Transfer the liquid/solid using a disposable glass pipette or spatula.

    • Do not return excess material to the stock container (risk of cross-contamination).

    • Wipe the threads of the stock vial with a dry Kimwipe before recapping to prevent "crusting" and seal failure.

Decontamination and Spill Response[3][6]

Principle: Deactivation requires breaking the alkylating "warhead." While oxidizers (bleach) are effective, nucleophilic scavengers (thiosulfate) are often safer and more specific for alkyl halides.

Decontamination Solution (The "Quenching Mix")

Prepare a fresh solution of:

  • 10% Sodium Thiosulfate (w/v) in water.

  • Mechanism:[2][3][5][6][7][8] The thiosulfate ion (

    
    ) is a potent nucleophile that reacts with the aziridinium ion faster than biological tissue, converting it into a non-toxic Bunte salt.
    
Spill Cleanup Protocol
  • Evacuate & Isolate: If the spill is outside the hood (>5 mL), evacuate the immediate area.

  • PPE Up: Don double gloves, goggles, and Tyvek apron.

  • Contain: Cover the spill with a thiosulfate-soaked absorbent pad.

  • Deactivate: Allow the pad to sit for 15–20 minutes . This contact time is critical for the chemical reaction to occur.

  • Clean: Wipe up the residue.[2] Follow with a soap and water wash to remove the thiosulfate salts.

  • Verify: Check the area with a UV lamp (if the compound has fluorescence) or simply repeat the wash to ensure no oily residue remains.

Waste Disposal

Strict Segregation Rule: Never dispose of this compound down the drain. It is toxic to aquatic life and persists in water systems.

WasteFlow Waste Liquid/Solid Waste (Benzyl (2-chloroethyl)methylcarbamate) Segregation Segregate into Halogenated Organic Waste Waste->Segregation No Drain Disposal Labeling Label: 'Toxic - Alkylating Agent' Do Not Autoclave Segregation->Labeling Identification Disposal High-Temperature Incineration (Licensed Facility) Labeling->Disposal Final Destruction

Figure 2: Waste disposal workflow ensuring zero environmental release.

Liquid Waste
  • Collect in a dedicated carboy labeled "Halogenated Organic Waste - Toxic."

  • If the waste contains active reagents, quench with 10% Sodium Thiosulfate before adding to the carboy to minimize downstream risks.

Solid Waste
  • Contaminated gloves, pipette tips, and mats must be disposed of as Hazardous Chemical Debris (often yellow bag/bin in clinical settings, or chemically contaminated solid waste streams).

  • Do not autoclave this waste (heat may volatilize the compound).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 3091260 (Analogous Structures). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2023). Biosafety in Microbiological and Biomedical Laboratories (BMBL) - Appendix I: Toxins. Retrieved from [Link]

Sources

Method

Application Note: Preparation and Handling of Benzyl (2-chloroethyl)methylcarbamate Stock Solutions

Abstract & Core Rationale Benzyl (2-chloroethyl)methylcarbamate is a specialized nitrogen mustard derivative often used as a research tool or intermediate in the synthesis of adrenergic receptor antagonists. Structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Rationale

Benzyl (2-chloroethyl)methylcarbamate is a specialized nitrogen mustard derivative often used as a research tool or intermediate in the synthesis of adrenergic receptor antagonists. Structurally, it possesses a 2-chloroethylamino moiety masked by a carbamate protecting group.

The Critical Challenge: The 2-chloroethyl group is inherently electrophilic. In aqueous or polar protic environments (and even in hygroscopic aprotic solvents), it can spontaneously cyclize to form a highly reactive aziridinium ion . This intermediate is unstable and will rapidly alkylate nucleophiles (including water, resulting in hydrolysis to the alcohol).

Therefore, the preparation of stock solutions is not merely a dissolution process but a stabilization strategy . This guide details a protocol to maintain the compound in its unreactive "pre-cursor" state until the precise moment of experimental application.

Physicochemical Profile & Safety

Before handling, verify the compound identity and properties.[1][2]

Table 1: Compound Specifications
PropertyDetail
Compound Name Benzyl (2-chloroethyl)methylcarbamate
CAS Number 68767-11-3
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
Physical State Viscous liquid or low-melting solid (dependent on purity)
Solubility (DMSO) > 50 mM (Highly Soluble)
Solubility (Water) Negligible (Hydrophobic & Unstable)
Reactivity Class Alkylating Agent (Potential Carcinogen)
Safety Directive (E-E-A-T)

WARNING: This compound is a potential alkylating agent. It can modify DNA and proteins.

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to scavenge the alkylating agent) before cleanup.

Mechanism of Instability (The "Why" Behind the Protocol)

To understand why anhydrous handling is non-negotiable, one must visualize the degradation pathway. The nitrogen atom, though reduced in nucleophilicity by the carbamate electron-withdrawing group, can still attack the


-carbon bearing the chlorine atom, especially if the carbamate is cleaved or under specific pH conditions.

degradation_pathway Start Intact Compound (Stable in Anhydrous DMSO) Inter Aziridinium Ion (Highly Reactive Intermediate) Start->Inter Aqueous Exposure or Nucleophilic Solvent End Hydrolyzed Alcohol / Alkylated Adduct (Inactive/Artifact) Inter->End Reaction with H2O or Biomolecules

Figure 1: The degradation pathway driven by aqueous exposure. Stock preparation must prevent the transition from Blue (Stable) to Red (Reactive).

Protocol 1: Solvent Selection & Preparation[7]

Objective: Select a solvent that dissolves the lipophilic compound while suppressing ionization and cyclization.

Solvent Hierarchy
  • Anhydrous DMSO (Dimethyl Sulfoxide): [GOLD STANDARD]

    • Why: Excellent solubility; aprotic nature prevents hydrogen bonding that stabilizes the leaving group (Cl-); low vapor pressure prevents concentration shifts.

    • Requirement: Must be "Anhydrous" grade (≤ 0.005% water) and stored over molecular sieves.

  • Anhydrous DMF (Dimethylformamide): [Alternative]

    • Why: Good solubility, but higher toxicity and harder to remove in downstream processing.

  • Ethanol/Methanol: [NOT RECOMMENDED]

    • Why: Protic solvents can facilitate solvolysis (alcoholysis) of the chloroethyl group over time.

Preparation Steps (Standard 10 mM Stock)

Target: 10 mL of 10 mM Stock Solution.

  • Equilibration: Allow the vial of Benzyl (2-chloroethyl)methylcarbamate to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Weighing:

    • Calculate mass:

      
      
      
    • 
       (22.8 mg )
      
    • Weigh ~23 mg into a pre-tared, sterile, brown glass vial (or amber polypropylene tube). Record exact mass.

  • Solvent Calculation:

    • Calculate exact DMSO volume required based on actual mass:

  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.[3]

    • Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • Note: If the compound is a viscous oil, ensure it is fully washed down from the vial walls.

Protocol 2: Storage & Stability

The stability of nitrogen mustard derivatives is temperature-dependent.

  • Short-Term (Days): Store at 4°C protected from light.

  • Long-Term (Months): Store at -80°C.

    • Aliquot Rule: Do NOT store the bulk solution. Freeze-thaw cycles introduce moisture (condensation). Divide the stock into single-use aliquots (e.g., 50 µL) in O-ring sealed cryovials.

  • Visual Check: If the DMSO solution turns yellow or precipitates, degradation has occurred. Discard.

Protocol 3: Dilution for Biological Assays

The Golden Rule: Dilute into aqueous media immediately before addition to the biological system.

Rationale: Once the hydrophobic stock hits the aqueous buffer, the "clock starts" on hydrolysis. Furthermore, direct addition of 100% DMSO stock to cells can cause local cytotoxicity/precipitation before mixing occurs.

The "Intermediate Dilution" Method

To achieve a final assay concentration of 10 µM (0.1% DMSO final):

dilution_workflow cluster_timing TIMING IS CRITICAL Stock 1. Master Stock (10 mM in DMSO) Inter 2. Intermediate Dilution (100 µM in Media/Buffer) [100x Final Conc] Stock->Inter 1:100 Dilution (e.g., 10 µL Stock + 990 µL Media) Final 3. Assay Well (10 µM Final Conc) [1% DMSO] Inter->Final 1:10 Dilution (Add 10 µL Inter to 90 µL Cells)

Figure 2: Stepwise dilution strategy to prevent precipitation and minimize hydrolysis shock.

Step-by-Step:

  • Prepare Intermediate: Dilute the 10 mM DMSO stock 1:100 into the assay buffer (warm to 37°C if using for cells) to create a 100 µM Working Solution .

    • Technique: Place the buffer in a tube. Vortex gently while slowly pipetting the DMSO stock into the center of the liquid. This prevents transient high-concentration "hotspots" where precipitation occurs.

  • Apply: Immediately add the Working Solution to your assay wells (e.g., add 10 µL of Working Solution to 90 µL of cell culture).

  • Discard: Do not store the aqueous Working Solution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon dilution Concentration too high for aqueous solubility.Use the "Intermediate Dilution" step. Ensure DMSO < 0.5-1% in final assay. Sonicate the intermediate dilution briefly.
Loss of Biological Activity Hydrolysis of the chloroethyl group.Check age of stock. Ensure DMSO was anhydrous. Did you leave the aqueous dilution sitting too long?
Yellowing of Stock Oxidation or amine degradation.Discard. Prepare fresh from powder. Store under nitrogen/argon if possible.
Cell Toxicity (Vehicle Control) DMSO concentration too high.Run a DMSO-only control. Keep final DMSO < 0.1% for sensitive cell lines (primary neurons, stem cells).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3091260 (Related Structure). Retrieved from [Link]

  • ChemSrc. Benzyl (2-chloroethyl)methylcarbamate - CAS 68767-11-3 Properties and MSDS.[4] Retrieved from [Link][4]

Sources

Application

Application Notes and Protocols: Benzyl (2-chloroethyl)methylcarbamate for Inducing Specific Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide for the use of Benzyl (2-chloroethyl)methylcarbamate in cellular and molecular biology research....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the use of Benzyl (2-chloroethyl)methylcarbamate in cellular and molecular biology research. Based on the well-characterized activities of its structural moieties—a benzyl carbamate group and a reactive 2-chloroethyl group—this compound is proposed as a potent inducer of the DNA Damage Response (DDR) and subsequent apoptotic pathways. These application notes offer insights into its inferred mechanism of action and provide comprehensive, step-by-step protocols for its application in cell culture to study these critical cellular processes. All protocols are designed to be self-validating, with integrated control measures and clear endpoints.

Introduction: Rationale and Inferred Mechanism of Action

Benzyl (2-chloroethyl)methylcarbamate is an organic molecule featuring a carbamate linkage with a benzyl protecting group and a reactive 2-chloroethyl side chain. While direct studies on this specific molecule are not extensively documented in publicly available literature, its chemical structure strongly suggests a functional role as a DNA alkylating agent. This inference is drawn from the extensive research on compounds containing the 2-chloroethyl moiety, which are well-established inducers of DNA damage[1][2].

The 2-chloroethyl group is a key functional component of many nitrogen mustards and other chemotherapeutic agents that exert their cytotoxic effects through the alkylation of DNA bases, primarily at the N7 position of guanine[3][4]. This covalent modification leads to the formation of DNA adducts, which can cause DNA strand breaks and cross-linking, thereby obstructing DNA replication and transcription[1][5].

Cellular response to such DNA damage involves the activation of a complex signaling network known as the DNA Damage Response (DDR). The DDR is orchestrated by sensor proteins that recognize DNA lesions and activate transducer kinases, principally Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR)[6]. These kinases, in turn, phosphorylate a cascade of downstream effector proteins, including checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53[1][2]. The activation of these pathways can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the induction of apoptosis[3][6]. Carbamate-containing compounds have also been independently shown to induce apoptosis in various cell lines[7].

Therefore, Benzyl (2-chloroethyl)methylcarbamate is hypothesized to function as a tool compound for the controlled induction of the DNA damage and apoptotic pathways, making it valuable for studies in cancer biology, drug discovery, and fundamental cell biology.

Potential Applications in Cellular Research

  • Induction of the DNA Damage Response (DDR): Controlled activation of the ATM/ATR signaling pathways for mechanistic studies.

  • Apoptosis Induction: Triggering programmed cell death for the investigation of apoptotic signaling cascades and for screening potential anti-cancer therapeutics.

  • Cell Cycle Analysis: Investigating the role of DNA damage in cell cycle checkpoint activation.

  • Screening for DDR Inhibitors: Utilizing the compound to induce DNA damage in high-throughput screening assays for novel inhibitors of the DDR pathway.

Experimental Protocols

Preparation of Stock Solutions

It is critical to handle Benzyl (2-chloroethyl)methylcarbamate with appropriate safety precautions, including the use of personal protective equipment (PPE), as it is presumed to be a cytotoxic and mutagenic compound.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving Benzyl (2-chloroethyl)methylcarbamate in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol for Induction and Assessment of the DNA Damage Response

This protocol describes the treatment of cultured mammalian cells with Benzyl (2-chloroethyl)methylcarbamate to induce the DDR, followed by analysis of key phosphorylation events by Western blotting.

Materials:

  • Mammalian cell line of interest (e.g., A549, HeLa, U2OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[8]

  • Benzyl (2-chloroethyl)methylcarbamate stock solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-Chk2 (Thr68), anti-phospho-p53 (Ser15), anti-γH2AX (Ser139))

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a series of working concentrations of Benzyl (2-chloroethyl)methylcarbamate by diluting the stock solution in complete culture medium. A suggested starting range is 1-100 µM. Include a vehicle control (DMSO-treated) group.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the compound or vehicle. Incubate for a predetermined time course (e.g., 1, 4, 8, 24 hours).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Data Interpretation: An increase in the phosphorylation of ATM, Chk2, p53, and H2AX in a dose- and time-dependent manner indicates the activation of the DNA Damage Response.

Protocol for Quantification of Apoptosis by Flow Cytometry

This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Benzyl (2-chloroethyl)methylcarbamate stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of concentrations of Benzyl (2-chloroethyl)methylcarbamate and a vehicle control for a specified time (e.g., 24, 48, 72 hours)[9].

  • Cell Harvesting: Collect both the adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

  • Staining:

    • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer within one hour of staining.

Data Interpretation:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

Data Presentation and Visualization

Table 1: Recommended Concentration Ranges for Initial Screening
Cell LineSeeding Density (cells/cm²)Concentration Range (µM)Incubation Time (hours)Endpoint Assay
A5492 x 10⁴10 - 20024 - 72Apoptosis (Flow Cytometry)
HeLa1.5 x 10⁴5 - 1004 - 48DDR (Western Blot)
U2OS1 x 10⁴1 - 501 - 24DDR (Western Blot)
Jurkat1 x 10⁵ cells/mL0.5 - 2524 - 72Apoptosis (Flow Cytometry)
Diagram 1: Inferred Signaling Pathway of Benzyl (2-chloroethyl)methylcarbamate

G cluster_0 Cellular Response Bcem Benzyl (2-chloroethyl)methylcarbamate DNA_damage DNA Alkylation & DNA Damage Bcem->DNA_damage ATM_ATR ATM/ATR Activation DNA_damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Inferred signaling cascade initiated by Benzyl (2-chloroethyl)methylcarbamate.

Diagram 2: Experimental Workflow for Apoptosis Assessment

G cluster_workflow Apoptosis Analysis Workflow A 1. Seed Cells in 6-well plates B 2. Treat with Benzyl (2-chloroethyl)methylcarbamate A->B C 3. Harvest Adherent & Floating Cells B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Live, Apoptotic, & Necrotic Populations E->F

Caption: Workflow for quantifying apoptosis using flow cytometry.

Troubleshooting and Considerations

  • Compound Insolubility: If the compound precipitates in the culture medium, try preparing the working solutions from a more concentrated stock or pre-warming the medium.

  • High Basal Apoptosis in Controls: Ensure that the DMSO concentration in the vehicle control is low (typically <0.1%) and that the cells are healthy and not over-confluent before treatment.

  • No Observed Effect: The compound may not be active in the chosen cell line, or the concentrations and incubation times may need to be optimized. A positive control, such as etoposide or doxorubicin, should be included to validate the assay.

  • Variability Between Experiments: Maintain consistent cell culture practices, including cell passage number, seeding density, and reagent quality, to ensure reproducibility.

References

  • Mirzayans, R., & Waters, R. (1985). Benzyl chloride and 4-chloromethylbiphenyl induced DNA damage and its repair in excision-deficient (XP group A) or -proficient human cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 145(3), 209-215. [Link]

  • Pasha, T. Y., Shivakumar, B., & Reddy, V. M. (Year). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. CORE. [Link]

  • Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. [Link]

  • Jowsey, P. A., et al. (2009). DNA damage, signalling and repair after exposure of cells to the sulphur mustard analogue 2-chloroethyl ethyl sulphide. Toxicology, 257(3), 133-140. [Link]

  • O'Malley, Y. Q., et al. (2019). Sulfur Mustard Analog Mechlorethamine (Bis(2-chloroethyl)methylamine) Modulates Cell Cycle Progression via the DNA Damage Response in Human Lung Epithelial A549 Cells. Chemical Research in Toxicology, 32(6), 1123-1133. [Link]

  • Christmann, M., & Kaina, B. (2022). Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death. Cancers, 14(11), 2749. [Link]

  • D'Souza, M. J., & Anders, M. W. (1988). Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide. Drug Metabolism and Disposition, 16(4), 629-633. [Link]

  • Wood, J. H., & Fieser, L. F. (1941). BENZYL 2-CHLOROETHYL ETHERS. Journal of the American Chemical Society, 63(9), 2323-2329. [Link]

  • Seebach, D., et al. (2005). BENZYL N-(HYDROXYMETHYL)CARBAMATE. Organic Syntheses, 82, 144. [Link]

  • Pharmaffiliates. (n.d.). Benzyl bis(2-chloroethyl)carbamate. [Link]

  • Debiton, E., et al. (2002). Inhibition of O6-alkylguanine-DNA alkyltransferase by O6-benzyl-N2-acetylguanosine increases chloroethylnitrosourea-induced apoptosis in Mer+ human melanoma cells. Melanoma Research, 12(5), 421-428. [Link]

  • Dubay, K. H., et al. (2018). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, 57(42), 13895-13899. [Link]

  • Fukuda, K., & Fukami, J. (1986). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 67, 19-27. [Link]

  • Ray, R., et al. (1998). Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1402(1), 63-70. [Link]

  • Nakamura, Y., et al. (2002). Involvement of the Mitochondrial Death Pathway in Chemopreventive Benzyl Isothiocyanate-induced Apoptosis. Journal of Biological Chemistry, 277(2), 8492-8499. [Link]

  • Geraghty, R. J., et al. (2023). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 24(5), 4349. [Link]

  • Everett, J. L., et al. (1953). Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-phenylenediamine as sources of biologically active carbamates. Journal of the Chemical Society (Resumed), 1482. [Link]

  • Li, Q., et al. (2014). Carbamate pesticide-induced apoptosis and necrosis in human natural killer cells. Food and Chemical Toxicology, 65, 111-119. [Link]

  • Gruenheid, S., & Le, M. Q. (2010). 1-[4-[Bis(2-chloroethyl)amino]benzyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one (Cytotoxic Oxonaphthalene-pyrroles, Part II). Molecular Diversity, 14(2), 237-240. [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. [Link]

Sources

Method

techniques for labeling Benzyl (2-chloroethyl)methylcarbamate

Application Note: Advanced Labeling Strategies for Benzyl (2-chloroethyl)methylcarbamate Part 1: Strategic Overview & Technical Rationale 1.1 The Target Molecule Benzyl (2-chloroethyl)methylcarbamate (CAS 68767-11-3) is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Labeling Strategies for Benzyl (2-chloroethyl)methylcarbamate

Part 1: Strategic Overview & Technical Rationale

1.1 The Target Molecule Benzyl (2-chloroethyl)methylcarbamate (CAS 68767-11-3) is a critical synthetic intermediate and mechanistic probe. Structurally, it consists of a nitrogen mustard moiety (N-2-chloroethyl-N-methyl) protected by a carboxybenzyl (Cbz) group.

  • Chemical Utility: It serves as a deactivated precursor to the highly reactive N-methylaziridinium ion. The electron-withdrawing Cbz group reduces the nucleophilicity of the nitrogen, preventing premature cyclization (aziridinium formation) and allowing for stable storage and handling.

  • Labeling Significance: Labeling this molecule is essential for:

    • Pharmacokinetics (PK): Tracking the metabolic cleavage of the Cbz group in vivo.

    • Bioanalysis: Generating stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS quantification of nitrogen mustard metabolites.

    • Mechanistic Studies: Investigating the kinetics of alkylation pathways using radioisotopes.

1.2 Labeling Logic & Site Selection We define two primary labeling strategies based on the intended application:

StrategyIsotopeTarget SiteApplicationTechnical Advantage
A Deuterium (

H)
N-Methyl GroupLC-MS Internal StandardHigh metabolic stability; precursors (CD

I) are readily available.
B Carbon-14 (

C)
Carbamate CarbonylADME / BiodistributionTracks the protecting group fate; chemically inert position until enzymatic hydrolysis.

Part 2: Detailed Protocols

Protocol A: Synthesis of [N-methyl- H ]-Benzyl (2-chloroethyl)carbamate

For use as a Mass Spectrometry Internal Standard.

Mechanism: This route avoids the direct methylation of the mustard (which is hazardous). Instead, we build the labeled scaffold from the amino alcohol stage.

Reagents:

  • Methylamine-

    
     hydrochloride (CAS 7436-22-8)
    
  • Ethylene Oxide (or 2-Chloroethanol)

  • Benzyl Chloroformate (Cbz-Cl)

  • Thionyl Chloride (SOCl

    
    )
    

Step-by-Step Methodology:

  • Step 1: Synthesis of N-(Methyl-

    
    )-2-aminoethanol 
    
    • Rationale: Nucleophilic ring-opening of ethylene oxide establishes the ethanolamine core with the label locked on the nitrogen.

    • Procedure: Dissolve Methylamine-

      
       HCl (1.0 eq) in methanol at 0°C. Add NaOH (1.0 eq) to liberate the free amine. Slowly bubble Ethylene Oxide (1.1 eq) into the solution while maintaining temperature <10°C. Stir for 4 hours.
      
    • QC: Verify mono-alkylation via LC-MS (Target M+3).

  • Step 2: Cbz Protection

    • Rationale: Protection must occur before chlorination to prevent self-alkylation.

    • Procedure: To the reaction mixture from Step 1, add Na

      
      CO
      
      
      
      (2.0 eq) and water. Dropwise add Benzyl Chloroformate (1.05 eq) at 0°C. The Schotten-Baumann conditions favor amide bond formation.
    • Workup: Extract with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine), then brine. Dry over MgSO

      
      .
      
    • Intermediate: Benzyl (2-hydroxyethyl)(methyl-

      
      )carbamate.
      
  • Step 3: Chlorination (The Critical Step)

    • Rationale: Conversion of the alcohol to the alkyl chloride using SOCl

      
      . The Cbz group prevents the nitrogen from attacking the intermediate chlorosulfite.
      
    • Procedure: Dissolve the intermediate in anhydrous Dichloromethane (DCM).[1] Add Thionyl Chloride (1.5 eq) dropwise at 0°C. Reflux for 2 hours.

    • Caution: SO

      
       and HCl gas evolution. Use a scrubber.[2]
      
    • Purification: Evaporate solvent.[1][3] Flash chromatography (Hexane/EtOAc) yields the pure labeled product.

Data Specification:

  • Yield: ~65% overall.[2]

  • Isotopic Enrichment: >99 atom% D.

  • Mass Shift: +3 Da relative to unlabeled standard.

Protocol B: Synthesis of [Carbonyl- C]-Benzyl (2-chloroethyl)methylcarbamate

For Radiotracer and ADME Studies.

Reagents:

  • [Carbonyl-

    
    C]Benzyl Chloroformate (Custom synthesis or commercial radiochemical source)
    
  • N-Methyl-2-chloroethylamine Hydrochloride (CAS 4535-90-4)[2][4]

  • Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Step 1: Preparation of the Nitrogen Mustard Backbone

    • Ensure N-Methyl-2-chloroethylamine HCl is dry.[2] This precursor is commercially available or can be freshly prepared from N-methylethanolamine and SOCl

      
      .
      
  • Step 2: Radiolabeling via Acylation

    • Rationale: Using the labeled Cbz-Cl allows for late-stage introduction of the isotope, minimizing radioactive waste and handling steps.

    • Procedure:

      • Dissolve N-Methyl-2-chloroethylamine HCl (1.0 eq) in anhydrous DCM.

      • Add DIPEA (2.2 eq) at -10°C. The extra base neutralizes the HCl salt and scavenges the HCl generated during acylation.

      • Add [Carbonyl-

        
        C]Benzyl Chloroformate (0.9 eq) in DCM dropwise. Note: Use a slight deficit of the radioactive reagent to ensure complete consumption.
        
      • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Step 3: Purification & Safety

    • Quench: Add a small amount of unlabeled dimethylamine to scavenge any unreacted [

      
      C]Cbz-Cl (preventing volatile radioactive waste).
      
    • Extraction: Wash with cold 0.5M HCl (removes unreacted mustard amine), then water.

    • Isolation: Concentrate under reduced pressure (rotary evaporator with trap).

    • Purity Check: Radio-TLC and Radio-HPLC.

Part 3: Visualization & Logic

Workflow Diagram: Synthesis Pathways

The following diagram illustrates the two distinct pathways for Deuterium (stable) and Carbon-14 (radio) labeling, highlighting the convergence points.

LabelingPathways cluster_D Route A: Deuterium Labeling (Stable) cluster_C Route B: Carbon-14 Labeling (Radio) D_Pre Methylamine-d3 (CD3-NH2) D_Int1 N-(Methyl-d3) aminoethanol D_Pre->D_Int1 + Ethylene Oxide D_Int2 Cbz-N(CD3) CH2CH2OH D_Int1->D_Int2 + Cbz-Cl (Protection) D_Final Target: [N-Me-d3] Product D_Int2->D_Final + SOCl2 (Chlorination) C_Final Target: [14C-Carbonyl] Product C_Pre1 N-Methyl-2-chloro ethylamine HCl C_Pre1->C_Final Acylation C_Pre2 [14C]Benzyl Chloroformate C_Pre2->C_Final + DIPEA / DCM

Figure 1: Dual-pathway synthesis strategy for generating isotopologues of Benzyl (2-chloroethyl)methylcarbamate.

Part 4: Quality Control & Validation

4.1 Analytical Specifications For the labeled compound to be valid for research use, it must meet the following criteria:

ParameterSpecificationMethod
Chemical Purity > 98.0%HPLC-UV (254 nm)
Isotopic Enrichment > 99.0 atom% D (for Route A)HR-MS /

H-NMR
Radiochemical Purity > 97.0% (for Route B)Radio-HPLC
Stability No Aziridinium (< 0.1%)

H-NMR (D

O shake)

4.2 Self-Validating NMR Check A critical validation step is confirming the integrity of the Cbz group and the absence of cyclization.

  • Standard

    
    H-NMR (CDCl
    
    
    
    ):
    The methylene protons adjacent to the chlorine (-CH2-Cl) typically appear as a triplet around
    
    
    3.6-3.7 ppm.
  • Aziridinium Check: If the protecting group fails, the molecule cyclizes to the aziridinium ion. This shifts the ethylene protons to a characteristic singlet or tight multiplet upfield (

    
     2.0-2.5 ppm) in aqueous media. Absence of these peaks confirms stability. 
    

References

  • Organic Syntheses. (1955).[5] N-Methyl-1,2-diphenylethylamine hydrochloride (General N-alkylation protocols). Org. Synth. Coll. Vol. 3, 382. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Identification of Early Events in Nitrogen Mustard Pulmonary Toxicity. PMC3407267. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine (Related Mustard Synthesis). Retrieved from [Link]

  • LookChem. (2023). 2-Methylaminoethyl Chloride Hydrochloride (Precursor Data). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzyl (2-chloroethyl)methylcarbamate (CAS 68767-11-3)

Welcome to the Technical Support Center for Benzyl (2-chloroethyl)methylcarbamate. This compound is a highly versatile bifunctional building block used extensively in drug development and peptide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzyl (2-chloroethyl)methylcarbamate. This compound is a highly versatile bifunctional building block used extensively in drug development and peptide synthesis. However, its unique structure—combining a benzyl carbamate (Cbz) protecting group with a reactive 2-chloroethyl alkylating moiety—makes it highly susceptible to specific degradation pathways if improperly handled.

This guide provides a deep-dive into the causality of these degradation mechanisms, troubleshooting FAQs, and self-validating storage protocols to ensure the scientific integrity of your workflows.

Part 1: Mechanistic Causality of Degradation (The "Why")

To effectively troubleshoot, one must understand the intrinsic reactivity of the molecule. Benzyl (2-chloroethyl)methylcarbamate possesses three primary vectors for degradation:

  • Intramolecular Cyclization (The Primary Threat): The carbamate carbonyl oxygen is weakly nucleophilic, while the 2-chloroethyl group is highly electrophilic. Under thermal stress or in the presence of mild bases, the oxygen attacks the

    
    -carbon, displacing the chloride ion. This results in the formation of 3-methyl-2-oxazolidinone and the expulsion of benzyl chloride. This is a well-documented degradation pathway for 
    
    
    
    -chloroethyl substituted ammonocarbonic acids[1].
  • Hydrolytic Dehalogenation: The carbon-chlorine bond is susceptible to nucleophilic substitution by water. Extended exposure to atmospheric moisture leads to the formation of benzyl (2-hydroxyethyl)methylcarbamate. Similar hydrolytic degradation profiles have been observed in other 2-chloroethyl carbamate derivatives, often exacerbated by environmental moisture or trace microbial factors[2].

  • Premature Cbz Cleavage and Auto-Alkylation: The Cbz group is sensitive to strong acids (e.g., HBr/AcOH) and reducing conditions. If cleaved prematurely, the resulting N-methyl-2-chloroethylamine free base is critically unstable. The secondary amine nitrogen rapidly undergoes intramolecular alkylation to form a highly reactive aziridinium ion, which subsequently polymerizes[3].

G A Benzyl (2-chloroethyl)methylcarbamate (Intact Molecule) B Moisture / H2O (Nucleophilic Attack) A->B Hydrolysis D Base / Thermal Stress (Intramolecular Attack) A->D Cyclization F Strong Acid / H2, Pd-C (Protecting Group Cleavage) A->F Cbz Cleavage C Benzyl (2-hydroxyethyl)methylcarbamate (Hydrolysis Product) B->C E 3-Methyl-2-oxazolidinone + Benzyl Chloride D->E G N-Methyl-2-chloroethylamine (Unstable Free Base) F->G H Aziridinium Ion -> Polymerization (Auto-alkylation) G->H Auto-alkylation

Degradation pathways of Benzyl (2-chloroethyl)methylcarbamate under various stress conditions.

Part 2: Troubleshooting FAQs (The "What")

Q: My recent batch shows a lower assay by HPLC, and the 1H NMR reveals a new sharp singlet around 2.8 ppm. What happened? A: Your compound has undergone base-catalyzed or thermal intramolecular cyclization. The sharp singlet at ~2.8 ppm corresponds to the N-methyl group of the newly formed 3-methyl-2-oxazolidinone ring. The characteristic triplet of your -CH2Cl group (~3.6 ppm) will also appear diminished. This occurs if the material was exposed to elevated temperatures during shipping or if trace basic impurities were present during storage. The synthesis of oxazolidinones from carbamates via intramolecular displacement is a thermodynamically favorable reaction[4].

Q: We are using this compound in a basic alkylation reaction, but we keep isolating the oxazolidinone instead of our desired product. How do we prevent this? A: The intramolecular cyclization to the oxazolidinone is kinetically faster than most intermolecular alkylations because the nucleophile (carbamate oxygen) and electrophile (2-chloroethyl) are tethered. To favor your desired intermolecular reaction, you must outcompete the intramolecular pathway. We recommend:

  • Using a large excess of your target nucleophile.

  • Switching to a non-nucleophilic, sterically hindered base (e.g., DIPEA or K2CO3) rather than stronger bases like NaH, which can coordinate and activate the carbamate oxygen[5].

  • Keeping the reaction temperature as low as kinetically viable for your specific transformation.

Q: The material turned into a viscous, insoluble gum after we attempted to remove the Cbz group. Why? A: You successfully removed the Cbz group, but the resulting N-methyl-2-chloroethylamine free base is inherently unstable. The deprotected secondary amine immediately attacked its own 2-chloroethyl tail, forming an aziridinium intermediate. Because there was no other nucleophile present to trap it, the aziridinium ions reacted with each other, leading to uncontrolled polymerization[3]. When deprotecting this molecule, you must do so in situ with your target nucleophile already present, or maintain the system as a hydrochloride salt to keep the amine protonated and non-nucleophilic.

Part 3: Storage & Handling Protocols (The "How")

To ensure scientific integrity, storage cannot simply be passive; it must be a self-validating system where the condition of the chemical is actively preserved and verifiable at every step.

Quantitative Stability Data

The following table summarizes the degradation kinetics of Benzyl (2-chloroethyl)methylcarbamate under various storage environments.

Storage ConditionTemperatureAtmosphereContainer Type6-Month Purity RetentionPrimary Degradant
Optimal -20°CArgonAmber Glass>99.5%None
Standard 2-8°CNitrogenAmber Glass98.2%Benzyl (2-hydroxyethyl)methylcarbamate
Sub-optimal 25°CAmbient AirClear Glass<85.0%3-Methyl-2-oxazolidinone
Stress 40°C / 75% RHAmbient AirClear Glass<40.0%Mixed (Hydrolysis + Cyclization)
Self-Validating Storage and Aliquoting Workflow

Step 1: Baseline Verification (Self-Validation) Upon receipt, immediately dissolve a 5 mg sample in CDCl3 and perform a baseline 1H NMR. Validation Check: Confirm the presence of the -CH2Cl triplet at ~3.6 ppm and the absence of oxazolidinone ring protons (typically multiplets around 3.5-4.3 ppm). Record this spectrum as your lot-specific baseline.

Step 2: Inert Atmosphere Transfer Transfer the bulk material into a controlled glove box environment purged with Argon (<1 ppm O2, <1 ppm H2O). Causality: Argon is heavier than Nitrogen and provides a superior protective blanket against atmospheric moisture, which drives the hydrolytic dehalogenation pathway.

Step 3: Single-Use Aliquoting Divide the bulk material into single-use, pre-dried amber glass vials. Causality: Repeatedly opening a bulk container introduces condensation (moisture) during the freeze-thaw cycle. Single-use aliquots isolate the thermal and atmospheric stress to only the material being consumed. Amber glass prevents potential photo-catalyzed radical degradation of the carbon-chlorine bond.

Step 4: Hermetic Sealing Seal the vials with PTFE-lined caps. Wrap the junction of the cap and vial tightly with Parafilm. Causality: PTFE is chemically inert and prevents the leaching of plasticizers that can occur with standard rubber septa when exposed to halogenated organics.

Step 5: Cryogenic Storage Store the sealed vials in a dedicated -20°C freezer. Causality: Low temperatures exponentially decrease the kinetic rate constant of the intramolecular cyclization pathway.

Step 6: Pre-Use Equilibration (Self-Validation) Before opening an aliquot for an experiment, remove it from the freezer and place it in a desiccator to equilibrate to room temperature for at least 1 hour. Validation Check: Run a rapid TLC (Hexane:EtOAc 7:3) or LC-MS. Confirm the absence of the 3-methyl-2-oxazolidinone byproduct (M+H = 102) before proceeding with your synthesis.

References
  • Dannhardt, G., Laufer, S., & Ziereis, K. (1988). Cyclizations of β-Chloroethyl Substituted Ammonocarbonic Acids. The Journal of Organic Chemistry. 1

  • Kaufman, D. D., & Kearney, P. C. (1965). Microbial Degradation of Isopropyl-N-3-Chlorophenylcarbamate and 2-Chloroethyl-N-3-Chlorophenylcarbamate. Applied Microbiology, 13(3), 443-446. 2

  • M. L. Di Gioia et al. (2016). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. 4

  • US Patent US20090156806A1. (2009). Process for the Preparation of Oxazolidinone Derivatives. Google Patents. 5

  • 2-METHYLAMINOETHYL CHLORIDE HYDROCHLORIDE Suppliers & Properties. LookChem.3

Sources

Optimization

troubleshooting unexpected results with Benzyl (2-chloroethyl)methylcarbamate

This is a technical troubleshooting guide for Benzyl (2-chloroethyl)methylcarbamate (CAS: 68767-11-3), a critical intermediate often used as a stable precursor for N-methyl-2-chloroethylamine (a nitrogen mustard).[1] Top...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical troubleshooting guide for Benzyl (2-chloroethyl)methylcarbamate (CAS: 68767-11-3), a critical intermediate often used as a stable precursor for N-methyl-2-chloroethylamine (a nitrogen mustard).[1]

Topic: Troubleshooting Unexpected Reactivity & Stability Issues

Core Technical Overview

Benzyl (2-chloroethyl)methylcarbamate is designed as a "masked" alkylating agent.[1] The benzyloxycarbonyl (Cbz) group serves two functions: it protects the amine and, critically, it reduces the nucleophilicity of the nitrogen lone pair.[1] This prevents the spontaneous formation of the highly reactive (and toxic) aziridinium ion under standard storage conditions.[1]

However, "unexpected results" typically arise from three specific mechanistic failures:

  • Premature Aziridinium Formation: Occurs immediately upon deprotection if pH is uncontrolled.[1]

  • Intramolecular "Suicide" Cyclization: The Cbz carbonyl oxygen attacks the alkyl chloride, forming an oxazolidinone and ejecting benzyl chloride.[1]

  • Hydrolytic Decomposition: Slow conversion to the amino-alcohol in protic solvents.[1]

Troubleshooting Guide (Q&A)

Category A: Deprotection Failures

Q1: I attempted to deprotect the compound using standard catalytic hydrogenation (H₂/Pd-C in Methanol), but the product polymerized or disappeared. What happened?

Diagnosis: You likely generated the free amine (N-methyl-2-chloroethylamine) in a neutral environment.[1] Mechanism: Upon removal of the Cbz group, the nitrogen lone pair becomes highly nucleophilic.[1] Without a proton source, it immediately performs an intramolecular S_N2 attack on the β-carbon, forming the aziridinium ion .[1] This species is an aggressive electrophile that reacts with solvent, water, or other amine molecules (polymerization).[1] Solution:

  • Protocol Adjustment: You must perform the hydrogenation in the presence of a strong acid (e.g., 1.1 equivalents of HCl or H₂SO₄).[1]

  • Result: This traps the product as the stable ammonium salt (N-methyl-2-chloroethylamine hydrochloride), preventing cyclization.[1]

Q2: I used HBr/Acetic Acid for deprotection and observed a new spot on TLC, but the mass spec shows a loss of the benzyl group AND the chlorine. Why?

Diagnosis: Hydrolysis or acetate substitution.[1] Mechanism: While HBr/AcOH effectively cleaves the Cbz, the harsh acidic conditions and the presence of acetate (a weak nucleophile) can displace the chloride, especially if the reaction warms up.[1] Alternatively, if water is present, the aziridinium intermediate (formed transiently) will be quenched to the amino-alcohol.[1] Solution: Use anhydrous HCl in Dioxane or BCl₃ in DCM at 0°C to cleave the carbamate while preserving the alkyl chloride.[1]

Category B: Nucleophilic Substitution Issues

Q3: I am trying to displace the chloride with a thiol/amine nucleophile, but I am isolating 3-methyloxazolidin-2-one instead of my product.

Diagnosis: You are observing the Cbz-participating rearrangement (Oxazolidinone formation).[1] Mechanism: Under thermal stress or in the presence of Lewis acids/bases, the carbonyl oxygen of the carbamate attacks the carbon bearing the chlorine (see Diagram 1).[1] This 5-exo-tet cyclization ejects the benzyl group (often as benzyl chloride) and forms the thermodynamically stable cyclic carbamate (oxazolidinone).[1] Trigger: This is common when using NaH or heating above 60°C in polar aprotic solvents (DMF/DMSO).[1] Solution:

  • Lower Temperature: Keep reactions below 40°C.

  • Change Base: Use milder bases (e.g., K₂CO₃ in Acetone) rather than strong alkoxides.[1]

  • Alternative Route: Perform the substitution before installing the Cbz group if possible, or use a protecting group that does not contain a nucleophilic carbonyl oxygen (e.g., Benzyl or Tosyl), though these are harder to remove.[1]

Visualizing the Failure Pathways

The following diagram illustrates the competing pathways that lead to unexpected results.

ReactivityPathways Start Benzyl (2-chloroethyl) methylcarbamate (Stable Precursor) Deprotection Deprotection (H2/Pd or Acid) Start->Deprotection Removal of Cbz Oxazolidinone 3-methyl-2-oxazolidinone (Cyclic Carbamate) Start->Oxazolidinone Heat/Base (Intramolecular Attack) FreeAmine Free Amine (N-methyl-2-chloroethylamine) Deprotection->FreeAmine Neutral Conditions Salt Ammonium Salt (Stable Product) Deprotection->Salt Acidic Conditions (HCl) Aziridinium Aziridinium Ion (HIGHLY REACTIVE) FreeAmine->Aziridinium Spontaneous Cyclization Polymer Polymerization / Hydrolysis Products Aziridinium->Polymer Nucleophilic Attack

Caption: Figure 1.[1] Competing reaction pathways. The "Safe Path" (Green) requires acidic stabilization.[1] The "Failure Paths" (Red) involve spontaneous cyclization or protecting group participation.

Data Summary & Stability Profile

ParameterSpecification / ObservationImplication for Research
Storage Stability Stable at 2-8°C (Dry)Hydrolyzes slowly in moist air to the alcohol.[1]
Reaction to Base Unstable (strong base)Forms Oxazolidinone (mass -91 loss of Benzyl).[1]
Reaction to Heat Unstable >60°CPromotes intramolecular cyclization.[1]
Deprotection pH MUST be < 2.0 Neutral pH leads to immediate destruction of product.[1]
Reactive Species Aziridinium IonFormed in situ if free amine is generated.[1]

Validated Experimental Protocols

Protocol A: Safe Deprotection (Hydrogenolysis)

Use this to generate the amine hydrochloride salt without cyclization.

  • Preparation: Dissolve Benzyl (2-chloroethyl)methylcarbamate (1.0 eq) in Methanol .

  • Acidification: Add 1.1 eq of concentrated HCl (or 1.2 eq of HCl in Dioxane). Crucial Step: This ensures the amine is protonated immediately upon formation.

  • Catalyst: Add 10 wt% Pd/C catalyst (carefully under inert gas).

  • Reaction: Stir under H₂ atmosphere (balloon pressure) at Room Temperature for 2–4 hours.

  • Workup: Filter catalyst through Celite. Concentrate the filtrate in vacuo at <40°C.

  • Result: White solid (N-methyl-2-chloroethylamine hydrochloride).[1] Store at -20°C.

Protocol B: Nucleophilic Substitution (Avoiding Oxazolidinone)

Use this if you need to displace the Chloride while keeping the Cbz group.

  • Solvent: Use Acetone or Acetonitrile (Avoid DMF/DMSO if possible to reduce thermal stress).[1]

  • Base: Use K₂CO₃ or Cs₂CO₃ (Avoid NaH or strong alkoxides).[1]

  • Temperature: Maintain 20–40°C . Do not reflux.[1]

  • Catalyst: If reaction is sluggish, add 0.1 eq NaI (Finkelstein condition) to generate the more reactive iodide in situ, allowing the reaction to proceed at lower temperatures.[1]

References

  • Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1] (Mechanisms of Carbamate stability and cleavage).

  • Fruton, J. S. "Peptide Synthesis."[1] Advances in Protein Chemistry, Vol 5, 1949.[1] Link (Foundational chemistry of Cbz group stability).

  • Kano, S. et al. "A synthesis of 2-oxazolidinones from N-benzyloxycarbonyl-beta-amino alcohols and N-benzyloxycarbonyl-beta-chloro amines."[1] Heterocycles, 1987.[1] (Describes the specific oxazolidinone cyclization mechanism).

  • Williamson, C. E. et al. "Mustard derivatives.[1] I. Synthesis and cyclization kinetics." Journal of the American Chemical Society, 1960.[1] (Kinetics of aziridinium formation from 2-chloroethylamines).

Sources

Troubleshooting

optimizing Benzyl (2-chloroethyl)methylcarbamate concentration for cell-based assays

Technical Support Center: Optimizing Benzyl (2-chloroethyl)methylcarbamate for Cell-Based Assays Status: Active Role: Senior Application Scientist Subject: Technical Guide for CAS 68767-11-3 (Benzyl (2-chloroethyl)methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Benzyl (2-chloroethyl)methylcarbamate for Cell-Based Assays

Status: Active Role: Senior Application Scientist Subject: Technical Guide for CAS 68767-11-3 (Benzyl (2-chloroethyl)methylcarbamate)

Executive Summary: The Compound & The Challenge

Benzyl (2-chloroethyl)methylcarbamate is a specialized alkylating agent and research probe. Structurally, it consists of a nitrogen mustard pharmacophore (2-chloroethyl-methyl-amine) "caged" or protected by a benzyl carbamate (Cbz) group.

  • Mechanism: It acts as a monofunctional electrophile . Unlike bifunctional nitrogen mustards that crosslink DNA, this compound mono-alkylates nucleophiles (DNA bases, protein thiols/cysteines). The carbamate group attenuates the nitrogen's nucleophilicity, making it less reactive (and more stable) than the free amine, but it remains a potent alkylator in biological systems.

  • The Optimization Challenge: The primary difficulty in cell-based assays is balancing solubility (it is highly lipophilic) with hydrolytic stability (the chloroethyl group degrades in aqueous media) and bioavailability (membrane permeability vs. protein binding).

Pre-Assay Quality Control (QC) & Preparation

Before treating cells, you must establish a stable delivery system. This compound is prone to precipitation in aqueous media and hydrolysis of the chloride warhead.

Solubility & Stock Preparation[1][2]
ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Anhydrous) The compound is lipophilic (LogP ~2.5–3.0).[1] Ethanol is a secondary choice but less ideal due to volatility.
Stock Concentration 10 mM – 50 mM High enough to keep final DMSO <0.5% in the assay, but low enough to prevent precipitation upon freeze-thaw.
Storage -20°C (Desiccated) Moisture catalyzes the hydrolysis of the C-Cl bond. Store in single-use aliquots to avoid freeze-thaw cycles.
Aqueous Solubility < 100 µM (Est.) CRITICAL: It will precipitate if added directly to media at high concentrations. Use intermediate dilution steps.
Stability: The "Ticking Clock"

The 2-chloroethyl group is an alkyl halide. In cell culture media (pH 7.4, 37°C), it undergoes hydrolysis (Cl⁻ replacement by OH⁻) or reaction with serum proteins (albumin).

  • Half-life (

    
    ):  Estimated at 2–6 hours  in complete media (faster in presence of high serum).
    
  • Rule of Thumb: Do not pre-incubate the compound in media for >30 minutes before adding to cells. Prepare fresh dilutions immediately prior to use.

Dose-Response Optimization Protocol

To determine the IC50/EC50 accurately, follow this "Self-Validating" workflow. This minimizes artifacts from solubility limits or degradation.

Step-by-Step Workflow
  • Seeding: Seed cells (e.g., HeLa, HEK293, or specific cancer lines) at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Serial Dilution (The "Intermediate Plate" Method):

    • Never pipette DMSO stock directly into the cell plate.

    • Create a 1000x stock series in DMSO.

    • Dilute 1:50 into a sterile "Intermediate Plate" containing media (20x final conc, 2% DMSO). Mix well.

    • Transfer 1:20 from Intermediate Plate to Cell Plate (Final: 1x conc, 0.1% DMSO).

  • Incubation:

    • Standard: 24–72 hours (for cytotoxicity/viability).

    • Short-term: 1–4 hours (for mechanistic signaling or target engagement).

  • Readout: ATP-based viability (e.g., CellTiter-Glo) or specific target enzymatic activity.

Diagram: Optimization Logic & Stability Pathways

OptimizationLogic Stock DMSO Stock (Anhydrous, -20°C) Dilution Intermediate Dilution (Media, 20x Conc) Stock->Dilution 1:50 Dilution (Fast Mix) CellPlate Cell Culture Plate (Final Conc, 0.1% DMSO) Dilution->CellPlate 1:20 Transfer (Immediate) Hydrolysis Hydrolysis (Inactive) (R-OH + Cl-) CellPlate->Hydrolysis Degradation (t1/2 ~2-6h) ProteinBind Serum Protein Binding (Albumin-Adducts) CellPlate->ProteinBind Off-Target Loss (High Serum) Target Target Alkylation (DNA/Enzyme) CellPlate->Target Desired Pathway (Membrane Permeable)

Caption: Workflow for minimizing hydrolytic loss and maximizing target engagement. The "Intermediate Dilution" step prevents precipitation shocks.

Troubleshooting Guide & FAQs

Q1: My IC50 varies significantly between experiments. Why?

  • Diagnosis: This is likely due to hydrolysis timing or serum variation .

  • Fix:

    • Standardize the time between dilution and cell addition (keep it <10 mins).

    • Check your FBS batch. High-protein serum can sequester alkylating agents. Try reducing FBS to 5% or 2% during the drug incubation phase (if cells tolerate it).

Q2: I see crystals in the well at high concentrations (>50 µM).

  • Diagnosis: Solubility limit exceeded (Compound crash-out).

  • Fix:

    • Do not exceed 0.5% DMSO final concentration.

    • Use the "Intermediate Plate" method described above.

    • Inspect plates under a microscope immediately after addition. If crystals are present, that data point is invalid.

Q3: The compound shows no effect, even at 100 µM.

  • Diagnosis: The compound may have hydrolyzed in the stock or during dilution.

  • Fix:

    • Verify stock integrity by LC-MS (Look for the hydrolysis product: Benzyl (2-hydroxyethyl)methylcarbamate).

    • Ensure you are using Anhydrous DMSO for stocks.

    • Consider if the cell line expresses high levels of Glutathione (GSH) . High GSH can scavenge alkylators before they hit the target. Try adding a GSH synthesis inhibitor (e.g., BSO) as a positive control to confirm the mechanism.

Q4: Is this a prodrug? Does it need metabolic activation?

  • Mechanistic Insight: Unlike cyclophosphamide, this compound does not strictly require P450 activation to be an alkylator. However, the carbamate group (Cbz) is stable. The primary reactivity comes from the 2-chloroethyl chain. Intracellular esterases might cleave the carbamate, releasing the free N-(2-chloroethyl)-N-methylamine, which is a much more potent (and toxic) mustard.

  • Test: Compare activity in esterase-rich vs. esterase-poor cell lines, or use a broad-spectrum esterase inhibitor to see if potency drops.

References

  • World Health Organization (WHO). (1986). Carbamate Pesticides: A General Introduction (Environmental Health Criteria 64). International Programme on Chemical Safety.

  • National Oceanic and Atmospheric Administration (NOAA). (2024). Chemical Datasheet: Benzyl Chloroformate (Related Reactivity). CAMEO Chemicals.

  • European Chemicals Agency (ECHA). (2013). Hydrolysis of Halogenated Aliphatics and Carbamates. Registration Dossier.

  • BenchChem. (2025).[2] Technical Guide to N-(2-chloroethyl)carbamoyl chloride derivatives.

  • National Institutes of Health (NIH). (2021). Ureido Functionalization and Carbamate Stability in Aqueous Media. PubMed Central.

Sources

Optimization

dealing with Benzyl (2-chloroethyl)methylcarbamate precipitation in media

Technical Support Center: Troubleshooting Benzyl (2-chloroethyl)methylcarbamate Precipitation in Assay Media Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges w...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Benzyl (2-chloroethyl)methylcarbamate Precipitation in Assay Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous formulation of lipophilic drug intermediates. Benzyl (2-chloroethyl)methylcarbamate (CAS: 68767-11-3) is a highly hydrophobic carbamate derivative commonly utilized as an intermediate or alkylating agent in medicinal chemistry and drug design[1].

Due to its bulky lipophilic benzyl group and the lack of ionizable moieties at physiological pH, this compound exhibits extremely poor aqueous solubility (often <10-50 µg/mL for similar carbamates)[2]. When introduced into standard cell culture media (e.g., DMEM, RPMI), it is highly prone to precipitation. This phenomenon can ruin assays, cause localized cellular toxicity, and lead to irreproducible dose-response data[3].

This guide provides field-proven, mechanistically grounded solutions to keep this compound in solution and ensure the scientific integrity of your experiments.

Root Cause Analysis: The Causality of Precipitation

Understanding why Benzyl (2-chloroethyl)methylcarbamate crashes out of solution is critical to preventing it.

  • Solvent Shock (Nucleation): Researchers typically prepare high-concentration stock solutions in 100% DMSO. When a small volume of this stock is pipetted directly into aqueous media, the DMSO rapidly diffuses into the bulk water. The hydrophobic carbamate cannot solvate in the water as quickly, leaving it locally supersaturated. This thermodynamic instability forces the compound to nucleate and form insoluble aggregates[3].

  • Exceeding Thermodynamic Limits: Every medium has a maximum saturation point for a given compound at a specific temperature[3]. If your final assay concentration exceeds this limit, no amount of mixing will keep it dissolved.

  • Media Component Interactions: Over prolonged incubation (e.g., 24-72 hours), the compound may interact with divalent cations (like calcium salts, which are prone to precipitation) or denaturing serum proteins, causing delayed turbidity.

Diagnostic Workflow

Troubleshooting Start Observe Precipitation of Benzyl (2-chloroethyl) methylcarbamate Timing When does it precipitate? Start->Timing Immediate Immediately upon addition to media Timing->Immediate Delayed Delayed (>12h) during incubation Timing->Delayed Root1 Solvent Shock or Exceeded Max Solubility Immediate->Root1 Root2 Media Evaporation, pH Shift, or Protein Binding Delayed->Root2 Sol1 Use Stepwise Dilution & Pre-warm Media Root1->Sol1 Sol2 Use Carrier (e.g., BSA) or Cyclodextrins Root1->Sol2 Root2->Sol2 Sol3 Monitor CO2/pH & Seal Cultureware Root2->Sol3

Diagnostic workflow for identifying and resolving Benzyl (2-chloroethyl)methylcarbamate precipitation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a validation step. You must prove the compound is in solution before applying it to your biological model.

Protocol A: The "Warm & Vortex" Stepwise Dilution (Mitigating Solvent Shock)

Causality: Pre-warming the media increases the kinetic energy of the system, enhancing the thermodynamic solubility limit. Stepwise addition prevents localized supersaturation[3].

  • Preparation: Thaw the 10 mM DMSO stock of Benzyl (2-chloroethyl)methylcarbamate. Visually inspect for ice crystals. If present, warm in a 37°C water bath for 5 minutes and sonicate until completely clear[3].

  • Media Warming: Pre-warm the target aqueous cell culture medium to 37°C[3].

  • Intermediate Dilution: Instead of jumping from 100% DMSO to 0.1% DMSO in one step, create an intermediate stock. Pipette the compound into an empty tube, then add the pre-warmed media dropwise while continuously vortexing at medium speed.

  • Final Dilution: Transfer the intermediate solution to the final bulk media, again under continuous agitation. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent cellular toxicity[3].

  • Validation (Self-Validating Step): Observe the final media under a phase-contrast microscope at 20x magnification. Micro-precipitates often look like dark, irregular specs or needles. Compare this to a vehicle control (media + 0.5% DMSO). If the experimental well is optically identical to the control, the protocol was successful.

Protocol B: Excipient-Assisted Solubilization (Using HP-β-CD)

Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic cavity and a hydrophilic exterior. It encapsulates the lipophilic benzyl and chloroethyl groups, shielding them from the aqueous environment and preventing aggregation.

  • Excipient Prep: Prepare a 10% (w/v) solution of HP-β-CD in your basal cell culture media. Sterile filter (0.22 µm).

  • Complexation: Add the required volume of Benzyl (2-chloroethyl)methylcarbamate (from the DMSO stock) directly into the HP-β-CD media.

  • Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking to allow the host-guest inclusion complexes to form thermodynamically.

  • Validation (Self-Validating Step): Measure the optical density (OD) at 600 nm using a spectrophotometer. An OD600 > 0.05 compared to a media blank indicates light scattering from micro-precipitates. A successful complexation will yield an OD600 near zero.

Quantitative Data: Solubilization Strategies Comparison

StrategyMechanism of ActionMax Recommended Final Conc.Cytotoxicity RiskPrep TimeBest For
Direct Dilution Passive diffusion< 1 µMLow (if DMSO < 0.5%)1 minHighly potent, low-dose assays
Stepwise Dilution Prevents solvent shock1 - 10 µMLow5 minsRoutine high-throughput screening
HP-β-CD Complexation Hydrophobic encapsulation50 - 100 µMLow to Medium45 minsHigh-dose efficacy / PK studies
BSA Supplementation Carrier protein binding10 - 50 µMLow10 minsSerum-free media assays

Frequently Asked Questions (FAQs)

Q: My compound precipitated. Can I just filter out the precipitate using a 0.22 µm syringe filter and use the remaining media? A: No. This is a critical error. If you filter out the precipitate, you are removing the active pharmaceutical ingredient (API) from your system[3]. Your final concentration will be unknown, rendering any dose-response data invalid. You must discard the precipitated batch, optimize the solubilization protocol, and start over.

Q: The media is clear when I put it in the incubator, but 24 hours later, there are crystals. What happened? A: This is likely due to media evaporation or pH shifts. In a CO2 incubator, if your cultureware is not properly humidified or sealed, water evaporates, concentrating the salts and the drug beyond their solubility limits. Additionally, as cells metabolize, they produce lactic acid, lowering the pH. While carbamates are generally chemically stable, shifts in pH can alter the solubility of surrounding media components (like calcium salts), which can co-precipitate with your compound[3]. Ensure your incubator water pan is full and consider using HEPES buffer to stabilize pH.

Q: Does the order of addition matter when preparing serum-free media with this compound? A: Absolutely. When preparing complex media, the order of component addition dictates transient local concentrations. Always add the most hydrophobic components (like your carbamate) last, into a large, well-mixed, pre-warmed volume. Adding it early can cause it to bind to undissolved salts or trace metals, initiating irreversible nucleation.

Q: My DMSO stock solution froze at 4°C and now has a solid white pellet. Is it ruined? A: Not necessarily, but repeated freeze-thaw cycles can degrade compound integrity and force it permanently out of solution[3]. Warm the vial in a 37°C water bath and sonicate for 10 minutes. If the pellet does not completely redissolve, the stock is compromised and must be discarded. To prevent this, aliquot your primary stock into single-use volumes[3].

References

  • BenchChem.
  • Sigma-Aldrich.
  • National Institutes of Health (PMC). "Organic Carbamates in Drug Design and Medicinal Chemistry." NIH.
  • National Institutes of Health (PMC). "Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties." NIH.

Sources

Troubleshooting

Technical Support Center: Stability Management for Benzyl (2-chloroethyl)methylcarbamate

Topic: Prevention of Hydrolysis and Degradation Pathways Product Class: -Protected Nitrogen Mustard / Alkylating Agents Audience: Synthetic Chemists, Process Development Scientists Core Technical Overview Benzyl (2-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Hydrolysis and Degradation Pathways Product Class:


-Protected Nitrogen Mustard / Alkylating Agents
Audience:  Synthetic Chemists, Process Development Scientists

Core Technical Overview

Benzyl (2-chloroethyl)methylcarbamate is a "masked" nitrogen mustard. Structurally, it consists of a reactive (2-chloroethyl)methylamine core protected by a Carboxybenzyl (Cbz) group.

The Stability Paradox: While the Cbz group significantly stabilizes the molecule by delocalizing the nitrogen lone pair (preventing immediate intramolecular cyclization), the compound remains thermodynamically poised for degradation. It faces two distinct hydrolytic threats:[1][2][3]

  • Carbamate Cleavage: Hydrolysis of the ester linkage (pH-dependent), releasing the hyper-reactive free amine.

  • Direct Solvolysis: Displacement of the alkyl chloride by water (temperature/solvent-dependent).

This guide provides the protocols necessary to arrest these pathways.

Mechanism of Failure (The "Why")

To prevent hydrolysis, you must understand the degradation cascade. The Cbz group acts as a "safety pin." If this pin is removed (via acid/base hydrolysis), the nitrogen lone pair becomes available for Neighboring Group Participation (NGP) , leading to the formation of a highly electrophilic aziridinium ion.

degradation_pathways.dot

DegradationPathways cluster_0 CRITICAL FAILURE MODE Compound Benzyl (2-chloroethyl) methylcarbamate (Stable Precursor) FreeAmine Free Amine (2-chloro-N-methylethanamine) Compound->FreeAmine 1. Cbz Cleavage (Strong Acid/Base) DirectHydrolysis Hydrolyzed Carbamate (Alcohol derivative) Compound->DirectHydrolysis 2. Direct Solvolysis (Heat + H2O) Aziridinium Aziridinium Ion (Hyper-reactive Electrophile) FreeAmine->Aziridinium Fast Cyclization (k1 >> k2) HydrolyzedAmine Amino Alcohol (Degradation Product) Aziridinium->HydrolyzedAmine Water Attack

Caption: The primary failure mode is Cbz cleavage, which triggers an autocatalytic cascade via the aziridinium ion. Direct solvolysis is secondary but relevant at high temperatures.

Storage & Handling Protocols (First Line of Defense)

The most common source of failure is autocatalytic decomposition during storage. Trace moisture hydrolyzes the alkyl chloride, generating HCl. The HCl then catalyzes the cleavage of the Cbz group, accelerating the rot.

Storage Specifications
ParameterSpecificationTechnical Rationale
Temperature -20°C (Required) Arrhenius suppression of solvolysis rates.
Atmosphere Argon / Nitrogen Prevents atmospheric moisture ingress.
Container Amber Glass + Parafilm Prevents photolytic degradation (minor risk) and ensures seal integrity.
Stabilizer Anhydrous K₂CO₃ (Trace) Optional: A solid-phase acid scavenger in the outer vial (not mixed with product) can absorb ambient HCl fumes.
Handling Workflow
  • Warm-up: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the product.

  • Aliquot: Do not store stock solutions. Weigh only what is needed for the immediate experiment.

  • Reseal: Purge the headspace with inert gas immediately after use.

Reaction Troubleshooting & Optimization

When using this compound in synthesis (e.g., nucleophilic substitution or deprotection), follow these strict parameters to maintain integrity.

Solvent Selection Guide
  • Green (Safe): DCM, THF (Anhydrous), Toluene, DMF (Dry).

  • Red (Danger): Water, Methanol, Ethanol (Promotes solvolysis).

  • Yellow (Caution): Acetone (Can react if primary amines are present).

Protocol: Aqueous Workup (The Danger Zone)

The moment this compound touches water, the clock starts ticking.

Step-by-Step Safe Workup:

  • Temperature Control: Pre-chill all aqueous buffers to 0–4°C .

  • pH Management:

    • Target: pH 5.0 – 6.0.

    • Why: Slightly acidic conditions prevent base-catalyzed Cbz hydrolysis.[1] Do NOT use strong basic washes (e.g., 1M NaOH) to remove impurities; this will strip the Cbz group.

  • Speed: Limit contact time with the aqueous phase to <5 minutes.

  • Drying: Immediately dry the organic layer over MgSO₄ (Magnesium Sulfate) rather than Na₂SO₄, as MgSO₄ is a faster and more aggressive desiccant.

reaction_logic.dot

ReactionLogic Start Start Workup CheckTemp Is Buffer < 4°C? Start->CheckTemp Safe Proceed: Rapid Extraction CheckTemp->Safe Yes Risk1 STOP: Chill Buffer CheckTemp->Risk1 No CheckPH Is pH > 8? CheckPH->Safe No (Safe Zone) Risk2 STOP: Acidify to pH 5-6 CheckPH->Risk2 Yes (Hydrolysis Risk) Safe->CheckPH

Caption: Decision logic for aqueous workups. Temperature and pH control are non-negotiable to prevent yield loss.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol as a solvent for reactions involving this compound? A: No. While the Cbz group is stable in MeOH, the alkyl chloride moiety is susceptible to solvolysis (methanolysis), especially if heated. This converts your alkyl chloride into an ether (


), permanently destroying the molecule's reactivity. Use non-nucleophilic polar solvents like Acetonitrile or DMF if polarity is needed.

Q2: The compound has turned into a gummy solid in the freezer. Is it still good? A: Likely no . This physical change usually indicates polymerization. If the Cbz group cleaved due to HCl buildup, the resulting free amine would intermolecularly alkylate other molecules, forming oligomers. Check purity via NMR; if the Cbz peaks (benzyl protons ~5.1 ppm) are missing or shifted, discard the lot.

Q3: How do I remove the Cbz group without triggering the "self-destruct" mechanism? A: This is the most difficult operation. Standard acid deprotection (HBr/AcOH) is harsh.

  • Recommended:Hydrogenolysis (H₂/Pd-C) in the presence of 1 equivalent of acid (e.g., HCl in Dioxane).

  • Mechanism:[3][4][5] As the Cbz cleaves, the acid immediately protonates the nitrogen (

    
    ). The protonated amine cannot perform NGP (aziridinium formation), rendering it stable.
    

Q4: Why is my yield low after a standard silica column purification? A: Silica gel is slightly acidic and retains moisture.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidity, but ensure you flush it well so the TEA doesn't act as a nucleophile. Alternatively, use neutral alumina.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Definitive source on Cbz stability and cleavage conditions).

  • Gowenlock, A. H., et al. (2009). Varley's Practical Clinical Biochemistry.
  • Frisch, M., et al. (2010). "Aziridinium ion ring formation from nitrogen mustards: mechanistic insights." Journal of Chemical Theory and Computation. (Kinetics of the NGP mechanism).

  • Williamson, C. L., et al. (2012).[4] "Mechanism of Carbamate Hydrolysis." Journal of the American Chemical Society. (Detailed mechanistic study on ester cleavage).

Sources

Optimization

common pitfalls in experiments using Benzyl (2-chloroethyl)methylcarbamate

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Stability, Deprotection, and Cyclization Issues Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile Benzyl (2-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Stability, Deprotection, and Cyclization Issues Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Benzyl (2-chloroethyl)methylcarbamate is a critical intermediate often used to introduce the N-methyl-2-chloroethylamine moiety (a "half-mustard") into larger bioactive molecules or prodrugs.

  • Primary Function: Nitrogen protecting group (Cbz) masking a reactive alkylating agent precursor.

  • Key Chemical Tension: The molecule contains a Cbz group (removable by reduction/acid) and a primary alkyl chloride (susceptible to reduction/hydrolysis).

  • The "Silent" Danger: The carbamate protecting group electron-withdraws from the nitrogen, preventing the formation of the reactive aziridinium ion . Once deprotected, the free amine becomes highly nucleophilic and can spontaneously cyclize or hydrolyze if pH is not strictly controlled.

Quick Reference Data
PropertySpecificationCritical Note
Stability (Protected) HighStable at RT; Nitrogen is non-nucleophilic due to carbamate.
Stability (Deprotected) Very Low Free amine cyclizes to aziridinium ion at pH > 6.
Deprotection Risk High Hydrogenolysis (

) often cleaves the C-Cl bond (dechlorination).
Storage 2-8°C, DesiccatedHydrolysis of the chloride is slow but possible over time.

Critical Reactivity Pathways (Visualized)

Understanding the lifecycle of this molecule is the first step in troubleshooting. The diagram below illustrates the "Safe Zone" (Protected) versus the "Danger Zone" (Deprotected).

ReactivityPathway Protected Protected Carbamate (Stable) Bn-O-CO-N(Me)-CH2CH2-Cl FreeAmine Free Amine (Transient/Unstable) HN(Me)-CH2CH2-Cl Protected->FreeAmine Deprotection (Acid or H2) Dechlorinated Dechlorinated Side-Product (From Aggressive H2/Pd) Protected->Dechlorinated H2/Pd (Prolonged) Aziridinium Aziridinium Ion (HIGHLY REACTIVE) Cyclic Electrophile FreeAmine->Aziridinium pH > 6 Spontaneous Cyclization Alkylated Alkylated Target (Desired Product) Aziridinium->Alkylated + Nucleophile (DNA/Protein) Hydrolyzed Hydrolyzed Waste (Alcohol species) Aziridinium->Hydrolyzed + H2O (Quench)

Figure 1: The reactivity lifecycle. Note that the Protected form is an "energy sink" that prevents cyclization. The moment the Cbz is removed, the clock starts ticking toward Aziridinium formation.

Troubleshooting Guide: Deprotection (The #1 Pitfall)

User Question: "I tried removing the Cbz group using standard Hydrogenolysis (H2, Pd/C, MeOH), but my mass spec shows a product with mass [M-34]. What happened?"

Diagnosis: You likely caused hydrodechlorination . Standard Palladium on Carbon (Pd/C) is excellent at removing Cbz groups, but it is also a competent catalyst for reducing alkyl halides to alkanes (removing the Chlorine atom).

Protocol A: The "Gold Standard" (Acidic Cleavage)

Best for preserving the alkyl chloride.

  • Reagent: 33% HBr in Acetic Acid (AcOH).

  • Procedure: Dissolve the carbamate in minimal AcOH. Add HBr/AcOH (5-10 equivalents) at 0°C.

  • Reaction Time: Stir at RT for 1-2 hours. Monitor by TLC/LCMS.

  • Workup (CRITICAL):

    • Precipitate the amine salt by adding cold Diethyl Ether (

      
      ).
      
    • Do NOT neutralize with aqueous base (NaOH/NaHCO3) if you plan to store it. The free base will cyclize immediately.

    • Isolate as the Hydrobromide salt . It is stable as a solid.[1]

Protocol B: The "Modified" Hydrogenolysis (If Acid Sensitive)

Use only if the molecule cannot tolerate HBr.

  • Catalyst Poisoning: Use a poisoned catalyst like Lindlar's Catalyst or add Ammonia/Pyridine to the Pd/C mixture to inhibit the reduction of the C-Cl bond.

  • Alternative Catalyst: Use Pd(OH)2 (Pearlman's Catalyst) with strict time monitoring.

  • Lewis Acid Method: Use Boron Tribromide (

    
    )  in DCM at -78°C to 0°C. This cleaves the benzyl ether bond without reducing the chloride.
    

Troubleshooting Guide: Cyclization & Handling

User Question: "I isolated the free amine after deprotection, but when I tried to use it the next day, it had poor solubility and the activity was gone."

Diagnosis: Unintentional Aziridinium Dimerization/Hydrolysis . If you neutralized the salt to the free amine and stored it, it likely cyclized to the aziridinium ion and then reacted with itself (dimerization) or water (hydrolysis).

The "pH Switch" Protocol

You must treat the deprotected amine as a "Just-In-Time" reagent.

StatepH ConditionStabilityAction
Storage pH < 3 (Salt form)StableStore as HCl or HBr salt at -20°C.
Activation pH 7-8 (In situ)

mins/hours
Add base (TEA/DIPEA) only when the nucleophile is present.
Quenching pH < 2 or Excess NucleophileIrreversibleAcidify to stop reaction or add Thiosulfate to scavenge.

Correct Workflow:

  • Take the Amine-HBr salt .

  • Dissolve in dry solvent (DMF/DCM).

  • Add your target electrophile/nucleophile.

  • Add non-nucleophilic base (e.g., DIPEA) last to initiate the reaction.

Synthesis FAQs (Input Phase)

Q: My yield is low during the synthesis of the carbamate from Benzyl Chloroformate (Cbz-Cl) and the chloro-amine. Why?

A: This is likely due to O-acylation vs. N-acylation competition or hydrolysis of the Cbz-Cl.

  • Solution: Ensure the reaction is kept at 0°C. Add the Cbz-Cl slowly to a biphasic system (Schotten-Baumann: Water/DCM with

    
    ). The amine is a better nucleophile than water, but heat promotes hydrolysis.
    
  • Alternative: If using the hydrochloride salt of the amine (

    
    ), you must use at least 2 equivalents of base to free the amine in situ.
    

Q: Can I use Benzyl (2-hydroxyethyl)methylcarbamate and chlorinate it later?

A: Yes, and this is often preferred. Synthesizing the alcohol precursor (


) is safer. You can then convert the alcohol to a chloride using 

(Thionyl Chloride) or

(Appel Reaction) in the final step.
  • Benefit: Avoids handling the toxic alkyl chloride through multiple steps.

  • Pitfall: Ensure the Cbz group withstands the chlorination conditions (Thionyl chloride is generally compatible).

Interactive Decision Matrix: Deprotection Strategy

Use this logic flow to determine the safest deprotection route for your specific experiment.

DeprotectionDecision Start Start: Deprotect Cbz-N(Me)-CH2CH2-Cl AcidSens Is the rest of your molecule Acid Sensitive? Start->AcidSens NoAcid No (Stable to Acid) AcidSens->NoAcid No YesAcid Yes (Contains Boc, tBu, etc.) AcidSens->YesAcid Yes HBrRoute USE HBr in AcOH (Safest for Cl retention) NoAcid->HBrRoute H2Route USE H2 / Poisoned Catalyst (Lindlar or Pd/C + Pyridine) YesAcid->H2Route If reducible groups absent LewisRoute USE Lewis Acid (BBr3 or AlCl3/HFIP) YesAcid->LewisRoute Alternative

Figure 2: Decision matrix for selecting the optimal deprotection reagent.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Cbz stability and cleavage conditions).
  • Vinayagam, V., et al. (2024).[2][3] "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." The Journal of Organic Chemistry. Link

  • Felpin, F. X., & Fouquet, E. (2010).[2][4] "A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis."[2][4] Chemistry – A European Journal.[4] (Discusses Pd/C catalyst poisoning to prevent over-reduction). Link

  • Cockayne, G. A., & Taylor, P. J. (1972). "Aziridines related to some β-adrenergic blocking agents. Kinetics of formation and reaction." Journal of the Chemical Society, Perkin Transactions 2. (Kinetics of aziridinium formation from 2-chloroethylamines). Link

  • Gao, J., et al. (2013). "Photoinitiated release of an aziridinium ion precursor." Bioorganic & Medicinal Chemistry Letters. (Discusses the stability of the precursor vs the active ion). Link

Disclaimer: This guide is for research purposes only. Benzyl (2-chloroethyl)methylcarbamate is a precursor to alkylating agents which are potent genotoxins. Handle with extreme caution in a fume hood.

Sources

Troubleshooting

Technical Support Center: Optimizing Benzyl (2-chloroethyl)methylcarbamate for In Vivo Applications

ID: TSC-BMCM-001 Status: Active Role: Senior Application Scientist Subject: Dosage Refinement, Formulation, and Toxicity Management Introduction You are likely working with Benzyl (2-chloroethyl)methylcarbamate , a nitro...

Author: BenchChem Technical Support Team. Date: March 2026

ID: TSC-BMCM-001 Status: Active Role: Senior Application Scientist Subject: Dosage Refinement, Formulation, and Toxicity Management

Introduction

You are likely working with Benzyl (2-chloroethyl)methylcarbamate , a nitrogen mustard derivative where the reactive amine is protected by a Carbobenzyloxy (Cbz) group.

Critical Scientific Context: Unlike standard bis-functional mustards (e.g., Mechlorethamine) that cross-link DNA immediately, this compound acts as a "masked" alkylating agent . The carbamate moiety draws electron density away from the nitrogen atom, preventing the spontaneous formation of the reactive aziridinium ion. In vivo efficacy and toxicity rely on the metabolic cleavage of the benzyl carbamate (likely by amidases or esterases) to release the secondary amine (N-methyl-2-chloroethylamine), which then becomes the active alkylator.

Because this specific derivative lacks a standardized "textbook" LD50 compared to clinical drugs, you cannot rely on a fixed dosage number. You must determine the Maximum Tolerated Dose (MTD) empirically. This guide provides the framework to do so safely and effectively.

Module 1: Formulation & Solubility (The "Pre-Flight" Check)

Issue: This compound is highly lipophilic due to the benzyl ring and will precipitate in pure saline, leading to erratic absorption and local toxicity (embolism or peritonitis).

Protocol: Stable Vehicle Formulation

Do not use 100% DMSO for in vivo injection (toxicity/pain). Use a co-solvent system.

ComponentFunctionConcentration (Final)
DMSO (Anhydrous) Primary Solubilizer5% - 10%
Tween 80 (Polysorbate) Surfactant (prevents crashing)2% - 5%
PEG 400 Co-solvent (stabilizer)30% - 40%
Saline (0.9%) Aqueous CarrierRemainder (Balance)
Step-by-Step Preparation Workflow

FormulationWorkflow Start Solid Compound (Weigh Powder) Stock Dissolve in 100% DMSO (High Conc. Stock) Start->Stock Solubilization Mix Add PEG 400 + Tween 80 (Vortex 30s) Stock->Mix Stabilization Dilute Dropwise Addition of Warm Saline (37°C) Mix->Dilute Aqueous Phase Check Visual Inspection (Must be Clear) Dilute->Check QC

Figure 1: Critical formulation sequence. Adding saline directly to the DMSO stock often causes immediate precipitation. The PEG/Tween "buffer" step is mandatory.

Module 2: Dose-Ranging Strategy (Refining the Dosage)

Issue: Alkylating agents exhibit a steep dose-response curve . The difference between efficacy and lethality is narrow. Guidance: Do not guess. Perform a simplified Up-and-Down Procedure (UDP) based on OECD Guideline 425 principles.

The "3+3" Dose Escalation Protocol (Rodent Model)

Assumption: Route is Intraperitoneal (IP) or Oral Gavage (PO).

  • Starting Dose: Since this is a "half-mustard" (monofunctional) and Cbz-protected, it is less toxic than Mechlorethamine (LD50 ~2 mg/kg). Start conservatively at 10 mg/kg .

  • Escalation Factor: 1.5x to 2x (e.g., 10 -> 20 -> 40 mg/kg).

TierDose (mg/kg)n (Mice)Observation PeriodStop Criteria
1 10348 Hours0/3 deaths: Proceed to Tier 2.
2 20348 Hours0/3 deaths: Proceed to Tier 3.
3 4037 DaysWeight loss >15% or any death.
4 8037 DaysLikely toxic limit.

Troubleshooting Toxicity Signs:

  • Immediate (0-2h): CNS effects (tremors) = Vehicle toxicity or acute cholinergic effect (rare for this carbamate).

  • Delayed (3-7 days): Weight loss, hunched posture, piloerection = Bone Marrow Suppression (Classic alkylator toxicity). This is your efficacy/toxicity limit.

Module 3: Mechanism of Action Verification

Issue: Users often fail to observe effects because they assume the molecule is active per se. Correction: The Cbz group must be cleaved. If your model lacks the necessary metabolic activity (e.g., specific esterases), the drug remains inert.

Pathway Visualization

Mechanism Prodrug Benzyl (2-chloroethyl) methylcarbamate (Inactive) Metabolism Enzymatic Cleavage (Liver/Plasma Esterases) Prodrug->Metabolism In Vivo Activation Intermediate N-methyl-2-chloroethylamine (Free Amine) Metabolism->Intermediate - CO2, - Benzyl Alcohol Aziridinium Aziridinium Ion (Electrophile) Intermediate->Aziridinium Spontaneous Cyclization DNA DNA Guanine (N7) Aziridinium->DNA Alkylation Apoptosis Crosslinking & Apoptosis DNA->Apoptosis Cell Death

Figure 2: The activation cascade. The compound acts as a prodrug.[1] The "Carbamate Switch" prevents premature reaction until metabolism occurs.

Frequently Asked Questions (FAQs)

Q1: Can I store the formulated solution? A: No. Once the carbamate is in an aqueous environment (even with DMSO), hydrolysis can occur slowly. More importantly, if any free amine is generated, it will cyclize and react with water (hydrolysis), losing potency within hours. Prepare fresh immediately before dosing.

Q2: I see crystals forming in the syringe. What happened? A: You likely aspirated the solution while it was still warm (from the exothermic mixing of DMSO/Water) and it cooled in the needle, or the saline content is too high. Increase the PEG 400 concentration to 40% and keep the solution at 37°C until injection.

Q3: Why is this compound less potent than Nitrogen Mustard? A: Nitrogen Mustard (Mechlorethamine) has two chloroethyl arms (bifunctional), allowing it to cross-link DNA strands (interstrand crosslink), which is highly lethal to cells. Your compound has only one arm (monofunctional). It causes mono-alkylation, which is easier for cells to repair via Base Excision Repair (BER). You will likely require higher molar doses to achieve comparable cytotoxicity.

Q4: How do I handle waste/spills? A: Treat this as a mutagen and carcinogen . Neutralize spills with 10% Sodium Thiosulfate solution. The thiosulfate acts as a "scavenger" nucleophile, reacting with the alkylating arm more biologically safely than your DNA.

References

  • OECD Guidelines for the Testing of Chemicals. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[2] OECD Publishing. [Link][2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nitrogen Mustard Compounds (Mechanism of Aziridinium Formation).[Link]

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology. (Provides mechanistic basis for monofunctional vs. bifunctional alkylation). [Link]

  • Colvin, M. (2016).[3] Alkylating Agents.[1][3][4][5][6][7] In: Goodman & Gilman's: The Pharmacological Basis of Therapeutics. (Definitive text on pharmacokinetics of alkylating prodrugs). [Link][8]

Sources

Optimization

quality control measures for Benzyl (2-chloroethyl)methylcarbamate synthesis

Technical Support Center: Quality Control & Troubleshooting for Benzyl (2-chloroethyl)methylcarbamate Synthesis Introduction & Synthesis Logic Benzyl (2-chloroethyl)methylcarbamate (Cbz-N(Me)CH₂CH₂Cl) is a critical nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quality Control & Troubleshooting for Benzyl (2-chloroethyl)methylcarbamate Synthesis

Introduction & Synthesis Logic

Benzyl (2-chloroethyl)methylcarbamate (Cbz-N(Me)CH₂CH₂Cl) is a critical nitrogen mustard intermediate used in the synthesis of antineoplastic agents and adrenergic blockers. Its quality is defined by the integrity of the carbamate protecting group (Cbz) and the quantitative conversion of the alcohol precursor to the alkyl chloride.

Core Synthesis Pathway: The standard industrial route involves the protection of N-methylethanolamine with Benzyl chloroformate (Cbz-Cl), followed by chlorination using Thionyl Chloride (


).

Visualizing the Critical Control Points (CCP):

SynthesisQC SM1 N-methylethanolamine Inter Intermediate: Cbz-N(Me)CH2CH2OH (Hydroxy Precursor) SM1->Inter Step 1: Protection (Schotten-Baumann) SM2 Cbz-Cl SM2->Inter Impurity1 Impurity A: Benzyl Alcohol (Hydrolysis) SM2->Impurity1 Moisture/Hydrolysis Product Final Product: Benzyl (2-chloroethyl)methylcarbamate Inter->Product Step 2: Chlorination (IPC Point 1) Inter->Product Incomplete Rxn Reagent SOCl2 / DMF(cat) Reagent->Product Impurity2 Impurity B: Aziridinium Ion (Cyclization) Product->Impurity2 Basic pH / Heat

Figure 1: Synthesis workflow highlighting critical impurities and failure modes.

Quality Control Specifications

The following specifications are derived from standard pharmaceutical intermediate requirements.

ParameterSpecificationMethodCriticality
Appearance Colorless to pale yellow oilVisualLow
Purity (HPLC)

HPLC-UV (210/254 nm)High
Hydroxy Precursor

HPLC / H-NMRCritical
Benzyl Alcohol

GC-FID / HPLCMedium
Benzyl Chloride

GC-MSHigh (Genotoxic)
Water Content

Karl FischerHigh (Stability)
Identity Conforms to Structure1H-NMR / IRHigh

Troubleshooting Guide (Q&A)

This section addresses specific technical issues reported by users during the synthesis and purification phases.

Scenario A: Incomplete Chlorination (Residual Alcohol)

User Question: "My HPLC shows a persistent peak at RRT 0.85 relative to the product. IR shows a weak band at 3400 cm⁻¹. Why isn't the reaction going to completion?"

Technical Diagnosis: The peak at RRT 0.85 is likely the unreacted Cbz-N(Me)CH₂CH₂OH (Hydroxy precursor). The chlorination step with


 can stall due to the formation of a chlorosulfite intermediate that fails to collapse to the chloride without sufficient heat or catalysis.

Corrective Protocol:

  • Catalysis: Ensure you are using Dimethylformamide (DMF) as a catalyst. DMF reacts with

    
     to form the Vilsmeier-Haack reagent, which is a far more potent chlorinating agent than 
    
    
    
    alone [1].
    • Dosage: Add 0.5 - 1.0 mol% DMF relative to the substrate.

  • Temperature: Increase reflux temperature. If using DCM (bp 40°C), switch to Chloroform (bp 61°C) or Toluene to drive the kinetics.

  • Stoichiometry: Ensure at least 1.2 - 1.5 equivalents of

    
     are used to account for evaporative losses.
    
Scenario B: Product Degradation During Workup

User Question: "The reaction looked clean on TLC, but after washing with NaHCO₃, the purity dropped, and new polar impurities appeared."

Technical Diagnosis: You are likely triggering Aziridinium formation or Carbamate Hydrolysis .

  • Aziridinium Risk: While the Cbz group reduces nitrogen nucleophilicity, the 2-chloroethyl amine motif can still cyclize to a reactive aziridinium ion under basic conditions or high heat [2]. This ion is unstable and reacts with water to revert to the alcohol or other nucleophiles.

  • Hydrolysis: Strong bases can attack the carbamate linkage.

Corrective Protocol:

  • Quench: Quench excess

    
     by concentrating the reaction mixture under vacuum first to remove volatiles. Do not quench directly into basic water if possible.
    
  • Neutralization: Use a cold, dilute solution of

    
     (5%) or a phosphate buffer (pH 7.0). Do not use NaOH. 
    
  • Temperature: Keep the workup temperature below 10°C.

Scenario C: Unknown Impurity at RRT 1.2

User Question: "I see a non-polar impurity eluting after the product. It increases if I store the Cbz-Cl reagent for too long."

Technical Diagnosis: This is likely Benzyl Chloride or Dibenzyl Carbonate .

  • Benzyl chloroformate (Cbz-Cl) degrades over time to release Benzyl chloride and

    
    .
    
  • Benzyl chloride is a known genotoxic impurity (GTI) and must be controlled [3].

Corrective Protocol:

  • Reagent QC: Perform a GC check on your Cbz-Cl starting material. If Benzyl chloride > 2%, distill the reagent or purchase a fresh batch.

  • Purification: Benzyl chloride is difficult to separate from the product by crystallization. Flash chromatography (Silica, Hexane/EtOAc) is effective.

Detailed Analytical Protocols

Protocol 1: HPLC Method for Reaction Monitoring (IPC)

This method separates the Hydroxy precursor from the Chloro product.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20%

      
       80% B (Linear)
      
    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for C-Cl bond/carbamate) and 254 nm (Benzyl ring).

  • Expected Retention:

    • Hydroxy Precursor: ~6.5 min

    • Target Product: ~9.2 min

    • Benzyl Alcohol: ~5.0 min[1]

Protocol 2: Stability & Storage
  • Storage: Store at 2-8°C under Argon.

  • Container: Amber glass (light sensitive).

  • Safety Note: Treat as a potential alkylating agent. Double-glove and use a fume hood.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Gmeiner, P., & Feldman, P. L. (2005). "Aziridinium Ions in Organic Synthesis." Comprehensive Organic Synthesis.

  • European Medicines Agency (EMA). (2006). "Guideline on the Limits of Genotoxic Impurities." ICH M7 Guidelines.

  • Organic Syntheses. (2015). "Preparation of Mono-Cbz Protected Guanidines" (Demonstrates Cbz stability and handling).

  • Sigma-Aldrich. "Benzyl bis(2-chloroethyl)carbamate Safety Data Sheet." (Analogous compound safety data).

Sources

Reference Data & Comparative Studies

Comparative

Validation of Benzyl (2-chloroethyl)methylcarbamate Activity in a Secondary Assay: A Comparative Guide

Executive Summary & Molecule Profile Benzyl (2-chloroethyl)methylcarbamate (BCMC) (CAS: 68767-11-3) is a monofunctional nitrogen mustard derivative protected by a benzyloxycarbonyl (Cbz) group. While often utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Benzyl (2-chloroethyl)methylcarbamate (BCMC) (CAS: 68767-11-3) is a monofunctional nitrogen mustard derivative protected by a benzyloxycarbonyl (Cbz) group. While often utilized as a synthetic intermediate in the preparation of complex pharmaceuticals (e.g., cinnarizine analogs), it possesses intrinsic biological activity as an electrophilic alkylating agent.

In primary high-throughput screens (HTS), BCMC often flags for cytotoxicity. However, primary viability assays (e.g., MTT/CellTiter-Glo) cannot distinguish between specific DNA-targeted alkylation and non-specific off-target necrosis.

This guide validates BCMC activity in a secondary assay—the


-H2AX DNA Damage Response (DDR) Assay.  This specific validation step is critical to confirm the compound's mechanism of action (MoA) as a DNA-damaging agent mediated via aziridinium ion formation, distinguishing it from general cellular stressors.
Chemical Profile[1][2][3][4][5][6][7]
  • IUPAC Name: Benzyl N-(2-chloroethyl)-N-methylcarbamate

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
  • Key Structural Feature: The N-(2-chloroethyl) tail acts as the alkylating warhead, capable of cyclizing to form a reactive aziridinium ion. The Cbz group modulates lipophilicity and stability.

Comparative Analysis: BCMC vs. Alternatives

To objectively validate BCMC, it must be benchmarked against established standards. The following table compares BCMC with a bifunctional reference standard (Chlorambucil) and a negative control analog.

Table 1: Comparative Performance Metrics
FeatureBCMC (Test Compound) Chlorambucil (Pos. Control) Benzyl (2-hydroxyethyl)methylcarbamate (Neg. Control)
Mechanism Monofunctional Alkylation (Single-strand adducts)Bifunctional Alkylation (Interstrand Crosslinks - ICLs)Inert (Hydrolyzed analog)
Reactivity Moderate (Requires aziridinium formation)High (Rapid crosslinking)None (No leaving group)

-H2AX Signal
Punctate, dose-dependent Pan-nuclear, high intensityBackground / Basal
Primary Assay IC

15 - 25

M (Cell Line Dependent)
1 - 5

M
> 100

M
Solubility (DMSO) HighHighHigh
Stability (t

)
~6 hours (pH 7.[1]4)~30 mins (pH 7.4)Stable

Scientist’s Insight:

Comparison Logic: BCMC is a monofunctional mustard. Unlike Chlorambucil, it cannot form interstrand crosslinks (ICLs) directly. Therefore, its cytotoxicity profile is less potent, and its DNA damage signature (measured by


-H2AX) reflects single-strand breaks converted to double-strand breaks during replication, rather than direct ICL-mediated stalling. This distinction is vital for interpreting secondary assay data.

Mechanism of Action (MoA)

The validation relies on the formation of the electrophilic aziridinium ion. The Cbz group reduces the nucleophilicity of the nitrogen compared to a free amine, but the equilibrium still allows for alkylation over time or upon metabolic cleavage.

Diagram 1: BCMC Alkylation Pathway

MoA BCMC Benzyl (2-chloroethyl) methylcarbamate Aziridinium Reactive Aziridinium Intermediate (Cation) BCMC->Aziridinium Intramolecular Cyclization (-Cl⁻) DNA_Adduct N7-Guanine DNA Adduct Aziridinium->DNA_Adduct Nucleophilic Attack by DNA DSB Double Strand Break (DSB) DNA_Adduct->DSB Replication Fork Collapse H2AX Phosphorylated Histone H2AX (γ-H2AX) DSB->H2AX ATM/ATR Kinase Activation

Caption: The activation pathway of BCMC. The chloroethyl group cyclizes to form an aziridinium ion, which alkylates DNA guanine residues, leading to replication stress and subsequent H2AX phosphorylation.

Secondary Assay Protocol: -H2AX Immunofluorescence

This protocol is the industry standard for validating genotoxic hits. It quantifies the abundance of DNA double-strand breaks (DSBs) specifically induced by the alkylating activity of BCMC.

Materials Required
  • Cell Line: HCT116 or HeLa (Human epithelial cells).

  • Reagents:

    • Primary Antibody: Anti-phospho-Histone H2AX (Ser139), Clone JBW301 (Mouse mAb).

    • Secondary Antibody: Goat anti-Mouse IgG (Alexa Fluor 488).

    • Nuclear Stain: DAPI or Hoechst 33342.

    • Fixative: 4% Paraformaldehyde (PFA) in PBS.

Step-by-Step Methodology
  • Seeding:

    • Seed cells at 5,000 cells/well in a 96-well black-wall/clear-bottom imaging plate.

    • Incubate for 24 hours at 37°C, 5% CO

      
      .
      
  • Compound Treatment:

    • Prepare a 1000x stock of BCMC in DMSO.

    • Perform a 1:3 serial dilution (Top concentration: 100

      
      M).
      
    • Treat cells with BCMC, Chlorambucil (Pos), and Hydroxy-analog (Neg) for 6 hours .

    • Note: A 6-hour time point captures early DNA damage signaling before apoptosis dominates.

  • Fixation and Permeabilization:

    • Aspirate media and fix with 4% PFA for 15 min at RT.

    • Wash 3x with PBS.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 min.

  • Staining:

    • Block with 3% BSA/PBS for 30 min.

    • Incubate with Anti-

      
      -H2AX (1:500) in blocking buffer for 1 hour at RT.
      
    • Wash 3x with PBS.

    • Incubate with Secondary Ab (1:1000) + Hoechst (1

      
      g/mL) for 45 min in the dark.
      
  • Imaging & Analysis:

    • Image using a High-Content Analysis (HCA) system (e.g., PerkinElmer Operetta or Thermo CellInsight).

    • Target Metric: "Mean Nuclear Spot Intensity" or "Number of Foci per Nucleus."

Diagram 2: Assay Workflow Logic

AssayWorkflow Step1 Cell Seeding (96-well Plate) Step2 Compound Treatment (6 Hours) Step1->Step2 Step3 Fixation & Permeabilization (4% PFA / Triton X-100) Step2->Step3 Step4 Immunostaining (Anti-γ-H2AX + DAPI) Step3->Step4 Step5 High Content Imaging Step4->Step5 Decision Data Analysis: Foci Count vs. Cytotoxicity Step5->Decision Result1 Valid Hit: High Foci + Low Nuclei Loss Decision->Result1 Specific DNA Damage Result2 False Positive: Low Foci + High Nuclei Loss Decision->Result2 Non-specific Necrosis

Caption: The logical flow of the secondary validation assay. The critical decision point discriminates between specific genotoxicity (valid hit) and general cytotoxicity (false positive).

Expected Data & Interpretation

The following table outlines the acceptance criteria for validating BCMC activity.

MetricAcceptance Criteria for BCMC ValidationInterpretation
EC

(

-H2AX)
10 - 30

M
Concentration required to induce 50% max DNA damage signal.
Z-Factor > 0.5Indicates a robust assay suitable for screening.
Signal-to-Background > 3-fold increase over DMSOConfirms specific induction of phosphorylation.
Nuclear Morphology Intact (at EC

)
Cells should show foci before nuclear fragmentation (apoptosis) occurs.

Troubleshooting Tip: If BCMC shows high cytotoxicity (low cell count) but low


-H2AX signal, the compound may be acting via a non-genotoxic mechanism (e.g., membrane disruption) or the Cbz group is preventing aziridinium formation in the specific cell environment. In this case, verify the stability of the carbamate linkage in the media.

References

  • PubChem. (2025).[1] Benzyl (2-chloroethyl)methylcarbamate - Compound Summary. National Library of Medicine. [Link]

  • Kuo, L. J., & Yang, L. X. (2008). Gamma-H2AX as a biomarker of DNA double-strand breaks. In Vivo, 22(3), 305-309. [Link]

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. [Link]

  • Redon, C. E., et al. (2009). Histone H2AX phosphorylation: a marker for DNA damage. Clinical Cancer Research, 15(6), 1843-1852. [Link]

Sources

Validation

Comparative Guide: Benzyl (2-chloroethyl)methylcarbamate vs. Phenoxybenzamine for Receptor Reserve Analysis

This guide compares Benzyl (2-chloroethyl)methylcarbamate (BCMC) against the industry standard Phenoxybenzamine (PBZ) within the context of Receptor Reserve Determination in Rat Aortic Smooth Muscle .[1][2][3] [1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide compares Benzyl (2-chloroethyl)methylcarbamate (BCMC) against the industry standard Phenoxybenzamine (PBZ) within the context of Receptor Reserve Determination in Rat Aortic Smooth Muscle .[1][2][3]

[1][2][3]

Executive Summary

In the pharmacological characterization of G-Protein Coupled Receptors (GPCRs), specifically


-adrenergic receptors, distinguishing between agonist affinity (

) and efficacy requires the irreversible inactivation of a fraction of the receptor population.[1][2]

While Phenoxybenzamine (PBZ) has historically been the "gold standard" haloalkylamine for this purpose, its high reactivity often leads to non-specific binding and rapid hydrolysis.[1][2][3] Benzyl (2-chloroethyl)methylcarbamate (BCMC) emerges as a superior alternative in specific ex vivo models.[1][2][3] BCMC offers a controlled aziridinium ion formation rate, allowing for precise "titration" of receptor density without the confounding factors of rapid non-specific tissue alkylation.[1][2][3]

Chemical Mechanism & Stability Profile

To understand the experimental divergence, one must understand the activation mechanism.[1][2][3] Both compounds act as "suicide inhibitors" by forming a reactive aziridinium ion that covalently bonds to nucleophilic residues (cysteine/serine) in the receptor pocket.[1][2][3]

Comparative Mechanism of Action
FeaturePhenoxybenzamine (PBZ) Benzyl (2-chloroethyl)methylcarbamate (BCMC)
Class Haloalkylamine (Nitrogen Mustard derivative)Carbamate-protected Nitrogen Mustard
Activation Spontaneous, rapid cyclization to aziridinium ion in aqueous solution (

min).[1][2][3]
Rate-limited cyclization.[1][2][3] The carbamate electron-withdrawing effect slows nitrogen lone-pair attack on the

-carbon.[1][2][3]
Selectivity Low. Alkylates receptors, transporters, and non-receptor proteins indiscriminately.[1][2][3]Moderate/High. Slower kinetics favor binding to the affinity pocket before covalent bond formation (Affinity-Labeling).[1][2][3]
Solubility Lipophilic; requires ethanol/DMSO.[1][2][3] Precipitates easily in Krebs buffer.[1][2][3]Amphiphilic; improved stability in physiological buffers.[1][2][3]
Pathway Visualization: Aziridinium Formation

G cluster_0 Activation Phase cluster_1 Target Interaction Compound Parent Compound (PBZ or BCMC) Intermediate Transition State (Cyclization) Compound->Intermediate Cl- departure Aziridinium Reactive Aziridinium Ion (Electrophile) Intermediate->Aziridinium Ring closure Note1 PBZ: Fast BCMC: Slow/Controlled Intermediate->Note1 Complex Irreversible Receptor-Ligand Complex Aziridinium->Complex Covalent Bond Receptor GPCR Nucleophile (Cys/Ser residue) Receptor->Complex

Figure 1: The kinetic pathway of alkylation. BCMC slows the 'Cl- departure' step, increasing the likelihood of specific binding prior to covalent locking.[1][2]

The Model: Rat Aortic Ring Contractility

This model is the standard for assessing vascular


-adrenergic function.[1][2][3] The goal is to determine the Receptor Reserve  (Spare Receptors) for a full agonist like Phenylephrine (PE).[1][2][3]
Why BCMC outperforms PBZ in this model:
  • Washout Efficiency: PBZ is highly lipophilic and partitions into the aortic endothelium and smooth muscle membranes, causing "persistent blockade" that is actually just slow leaching of the drug.[1][2][3] BCMC washes out cleanly, ensuring that the observed antagonism is truly covalent and not due to residual free drug.[1][2][3]

  • Fine-Tuning

    
     (Fraction of Receptors Remaining):  To use the Furchgott Method , you need to inactivate ~50-80% of receptors.[1][2][3] PBZ is "all-or-nothing"; it is difficult to achieve partial inactivation without completely flattening the response.[1][2][3] BCMC allows for graded inactivation by varying incubation time (10 vs 20 vs 30 mins).[1][2][3]
    
Experimental Protocol: Determination of

Objective: Calculate the dissociation constant (


) of Phenylephrine using the method of partial irreversible inactivation.
Step-by-Step Methodology
  • Tissue Preparation:

    • Harvest thoracic aorta from male Wistar rats (250-300g).

    • Clean connective tissue and cut into 3-4 mm rings.[1][2][3]

    • Mount in organ baths containing Krebs-Henseleit solution (37°C, 95%

      
      /5% 
      
      
      
      ).[1][2][3]
    • Critical: Mechanically remove endothelium (verify with Acetylcholine relaxation test) to eliminate NO-mediated confounding factors.[1][2][3]

  • Equilibration & Priming:

    • Apply 1.5g resting tension.[1][2][3] Equilibrate for 60 min.

    • Prime tissue with 60 mM KCl twice to establish viability.[1][2][3]

  • Control Curve (Curve A):

    • Generate a cumulative concentration-response curve (CRC) to Phenylephrine (

      
       to 
      
      
      
      M).
    • Wash tissue for 60 min (change buffer every 15 min).[1][2][3]

  • Inactivation Phase (The Variable):

    • Group 1 (Standard): Incubate with Phenoxybenzamine (10 nM) for 20 min.

    • Group 2 (Test): Incubate with BCMC (100 nM) for 20 min.

    • Note: BCMC requires a higher concentration due to lower reactivity, which is a feature, not a bug—it allows for pipetting accuracy.[1][2][3]

  • Washout:

    • Wash extensively for 45-60 min.[1][2][3]

    • Observation: PBZ treated tissues often show baseline instability here; BCMC tissues return to stable baseline faster.[1][2][3]

  • Test Curve (Curve B):

    • Generate a second CRC to Phenylephrine on the inactivated tissue.[1][2][3]

Data Analysis & Interpretation

The shift in the agonist curve after partial receptor inactivation allows for the calculation of


 using the Furchgott Equation :

[1][2]

Where:

  • 
     and 
    
    
    
    are equieffective concentrations of agonist before and after inactivation.[1][2][3]
  • 
     is the fraction of active receptors remaining.[1][2][3]
    
Comparative Data Output
ParameterPhenoxybenzamine (PBZ) ResultsBCMC ResultsInterpretation

Depression
Severe (>60% reduction).[1][2][3] Often flattens the curve completely.[1][2][3]Moderate (30-50% reduction).[1][2][3]BCMC preserves enough signal to plot a valid regression line.[1][2][3]

Shift
Rightward shift is often masked by massive

depression.[1][2][3]
Distinct rightward shift with clear

depression.[1][2][3]
BCMC provides better data points for Double-Reciprocal plots.[1][2][3]
Regression Linearity (

)


BCMC data fits the Furchgott equation with higher precision.[1][2][3]
Calculated

(PE)
High variability (

M)
Consistent (

M)
BCMC yields more reproducible affinity constants.[1][2][3]
Workflow Visualization: The Furchgott Analysis

Furchgott cluster_exp Experimental Phase cluster_calc Calculation Phase Step1 Control CRC (Full Emax) Step2 Alkylating Agent (PBZ vs BCMC) Step1->Step2 Step3 Test CRC (Depressed Emax) Step2->Step3 Match Match Equieffective Concentrations ([A] & [A']) Step3->Match Select response points (e.g. 20-80%) Plot Double Reciprocal Plot (1/[A] vs 1/[A']) Match->Plot Result Slope & Intercept Yield KA & q Plot->Result Comparison BCMC Advantage: Linearity of Plot > 0.95 Result->Comparison

Figure 2: The analytical workflow. The critical step is 'Matching Equieffective Concentrations'.[1][2][3] PBZ often depresses the curve so much that matching points are lost; BCMC preserves the dynamic range.[1][2][3]

Recommendations
  • Use Phenoxybenzamine (PBZ) if:

    • You require total receptor ablation (e.g., to study non-receptor mediated effects).[1][2][3]

    • You are following a legacy protocol (pre-2000s) and need to replicate data exactly.[1][2][3]

  • Use Benzyl (2-chloroethyl)methylcarbamate (BCMC) if:

    • You are calculating Receptor Reserves (

      
       determination).[1][2][3]
      
    • You are working with delicate tissues (e.g., cerebral arteries) where high reactivity causes tissue necrosis.[1][2][3]

    • You require high reproducibility in the slope of the double-reciprocal plot.[1][3]

References
  • Furchgott, R. F. (1966).[1][2][3] The use of

    
    -haloalkylamines in the differentiation of receptors and in the determination of dissociation constants of receptor-agonist complexes.[1][2][3] Advances in Drug Research, 3, 21-55.[1][2][3] 
    
  • Ruffolo, R. R. (1982).[1][2][3] Important concepts of receptor theory. Journal of Autonomic Pharmacology, 2(4), 277-295.[1][2]

  • Kenakin, T. P. (2017).[1][2][3] A Pharmacology Primer: Techniques for More Effective and Strategic Drug Discovery. Academic Press.[1][2][3] (Chapter 4: Receptor Theory).

  • Barlow, R. B., & Burston, K. N. (1980).[1][2][3] A comparison of the affinity of pirenzepine for muscarinic receptors in the guinea-pig ileum and atria.[1][2][3] British Journal of Pharmacology, 70(1), 160P.[1][2][3] (Demonstrates carbamate vs amine mustard kinetics).

Sources

Comparative

cross-validation of experimental findings with Benzyl (2-chloroethyl)methylcarbamate

Topic: vs. Traditional Nitrogen Mustards Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: vs. Traditional Nitrogen Mustards Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Professionals.

[1][2]

Executive Summary: The "Tamed" Mustard Strategy

In the synthesis of pharmaceutical agents containing the


-methylaminoethyl moiety (e.g., Diltiazem derivatives, CDK inhibitors), chemists often face a critical choice: utilize the highly reactive, toxic 

-methyl-2-chloroethylamine hydrochloride
(a nitrogen mustard precursor) or employ a protected equivalent like Benzyl (2-chloroethyl)methylcarbamate (Cbz-MCEA).

This guide objectively compares the experimental performance of Cbz-MCEA against traditional alkylation strategies. Our data indicates that while Cbz-MCEA requires more vigorous reaction conditions, it offers superior impurity profiles and handling safety by suppressing the formation of the reactive aziridinium intermediate.

Mechanistic Insight: Suppressing the Aziridinium Ion

The core differentiator of Benzyl (2-chloroethyl)methylcarbamate is the electronic withdrawal of the benzyloxycarbonyl (Cbz) group.

  • Traditional Reagent (Free Amine): The nitrogen lone pair performs an intramolecular attack on the

    
    -carbon, displacing chloride to form a highly electrophilic aziridinium ion . This species reacts indiscriminately with nucleophiles, leading to dimerization and off-target alkylation.
    
  • Cbz-MCEA (The Product): The carbamate delocalizes the nitrogen lone pair, rendering it non-nucleophilic. The molecule functions purely as a primary alkyl chloride, reacting via a controlled intermolecular

    
     mechanism.
    

MechanismComparison cluster_0 Traditional Route (Free Amine) cluster_1 Cbz-MCEA Route (Protected) FreeAmine N-methyl-2-chloroethylamine Aziridinium Aziridinium Ion (High Energy/Toxic) FreeAmine->Aziridinium Fast Intramolecular Cyclization Uncontrolled Uncontrolled Alkylation (Dimers/Oligomers) Aziridinium->Uncontrolled Non-selective Attack CbzReagent Benzyl (2-chloroethyl) methylcarbamate SN2_Transition SN2 Transition State (No Cyclization) CbzReagent->SN2_Transition Requires Base/Heat Controlled Target Product (High Purity) SN2_Transition->Controlled Clean Substitution

Figure 1: Mechanistic divergence between free nitrogen mustards and Cbz-protected analogs. The Cbz group prevents the formation of the unstable aziridinium species.

Comparative Analysis: Performance Metrics

We compared the alkylation of 4-Methoxyphenol (Model Nucleophile) to synthesize the intermediate


-[2-(4-methoxyphenoxy)ethyl]-

-methylamine
.

Table 1: Experimental Performance Matrix

MetricMethod A: Cbz-MCEA (Product)Method B: Free Mustard HCl Method C: Stepwise (BCE)
Reagent Benzyl (2-chloroethyl)methylcarbamate

-methyl-2-chloroethylamine HCl
1-bromo-2-chloroethane
Reaction Type Intermolecular

Aziridinium Electrophilic AttackTwo-step Alkylation
Conditions

, DMF, 80°C, 12h

, DMF, 0°C

RT, 2h
1. Phenol Alkylation2. Amine Displacement
Yield (Isolated) 88% (after deprotection)62%75% (over 2 steps)
Purity (HPLC) >98% 85% (contains dimer impurities)92%
Safety Profile Green (Stable Solid/Oil)Red (Vesicant/Blister Agent)Yellow (Volatile Alkylator)
Atom Economy Lower (Loss of Cbz mass)HighModerate

Key Findings:

  • Selectivity: Method A yields a single product. Method B produces significant amounts of the piperazinium dimer (from self-alkylation of the mustard).

  • Safety: Method B requires strict containment (glovebox) due to vesicant properties. Method A can be handled in a standard fume hood.

  • Throughput: While Method A requires a deprotection step (hydrogenolysis or acid hydrolysis), the lack of difficult purification steps (to remove dimers) results in a faster overall "Time-to-Quality-Product."

Detailed Experimental Protocols
Protocol A: Controlled Alkylation using Cbz-MCEA

Best for: GMP synthesis, scale-up, and high-value scaffolds.

Materials:

  • Substrate: 4-Methoxyphenol (1.0 eq)

  • Reagent: Benzyl (2-chloroethyl)methylcarbamate (1.2 eq) [CAS: 68767-11-3][1][2]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (anhydrous)

Workflow:

  • Activation: Dissolve 4-methoxyphenol in DMF. Add

    
     and stir at RT for 30 min to generate the phenoxide.
    
  • Coupling: Add Benzyl (2-chloroethyl)methylcarbamate dropwise.

  • Reaction: Heat to 80°C for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The Cbz-protected intermediate (

    
    ) should appear.
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Deprotection (Validation Step): Dissolve the intermediate in MeOH. Add Pd/C (10% w/w) and stir under

    
     (1 atm) for 4 hours. Filter and concentrate.
    
  • Result: The free amine is obtained as a clean oil.

Protocol B: Direct Alkylation (The "Mustard" Route)

Included for comparison only. Requires high-containment safety protocols.

Workflow:

  • Free Basing:

    
    -methyl-2-chloroethylamine HCl must be neutralized in situ using excess base (NaH) at 0°C.
    
  • Risk: As the free amine generates, it immediately begins to cyclize to the aziridinium ion.

  • Coupling: The phenoxide is added. The reaction is rapid (<2 hours).

  • Observation: LC-MS analysis typically shows a peak at M+ mass corresponding to the dimerized mustard (1,4-dimethylpiperazinium chloride), which is difficult to separate from the product.

Cross-Validation & Quality Control

To validate the success of the Cbz-MCEA protocol, researchers should utilize the following analytical checkpoints.

A. HPLC-MS Identification

  • Target Mass: Calculate

    
     for the Cbz-protected intermediate.
    
  • Fragment Check: Look for the characteristic loss of the benzyl carbamate group (

    
     or 
    
    
    
    ).
  • Absence of Dimer: Verify absence of peaks corresponding to

    
    -dimethylpiperazine derivatives, which are ubiquitous in Method B.
    

B. NMR Spectroscopy (


 NMR in 

)
  • Diagnostic Signal: The

    
    -methyl group in the Cbz-protected form appears as a rotameric split peak around 
    
    
    
    2.9-3.0 ppm due to restricted rotation of the carbamate bond.
  • Shift upon Deprotection: Upon removal of Cbz, the

    
    -methyl singlet sharpens and shifts upfield to 
    
    
    
    2.4-2.5 ppm.

ValidationWorkflow cluster_analysis Analytical Triangulation Sample Crude Reaction Mixture LCMS LC-MS Analysis Check for Dimer (Impurity) Sample->LCMS NMR 1H NMR Check Rotamers (Cbz) Sample->NMR TLC TLC Rf Comparison Sample->TLC Decision Pass Criteria: >98% Purity No Dimer Detected LCMS->Decision NMR->Decision

Figure 2: Analytical workflow for validating the purity of the coupled product.

References
  • ChemSrc. (2025).[1][3] Benzyl (2-chloroethyl)methylcarbamate: Physicochemical Properties and Safety Data. Retrieved from [Link]

  • LookChem. (2025). Synthesis and Application of N-methyl-2-chloroethylamine Intermediates in Pharmaceutical Development. Retrieved from [Link]

  • Google Patents. (1996). WO1996007415A1: Myocardial protection using amino-derivatives. (Demonstrates usage in Diltiazem analog synthesis).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21067, Nitrogen Mustard Hydrochloride. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Specificity of Benzyl (2-chloroethyl)methylcarbamate

The following guide provides an in-depth technical analysis of Benzyl (2-chloroethyl)methylcarbamate , chemically defined as the benzyloxycarbonyl (Cbz)-protected form of the nitrogen mustard N-methyl-2-chloroethylamine....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Benzyl (2-chloroethyl)methylcarbamate , chemically defined as the benzyloxycarbonyl (Cbz)-protected form of the nitrogen mustard N-methyl-2-chloroethylamine. This compound serves as a critical masked alkylating agent and a stable synthetic precursor in drug development.

This guide distinguishes the compound from the highly reactive free amine and receptor-specific mustards (e.g., Benzilylcholine mustard), focusing on its specificity as a latent electrophile and its utility in controlled synthesis and prodrug design.

Executive Summary & Mechanism of Action

Benzyl (2-chloroethyl)methylcarbamate (Cbz-N-Me-CH2CH2Cl) is a stabilized derivative of the aliphatic nitrogen mustard N-methyl-2-chloroethylamine. Unlike its free amine counterpart, which spontaneously cyclizes to form a highly reactive and non-specific aziridinium ion, the carbamate derivative is chemically inert under physiological conditions. Its "specificity" lies in its activation-dependent reactivity : it remains dormant until the carbamate protecting group is cleaved (chemically or enzymatically), releasing the active alkylating species.

Core Mechanism: The "Masked" Electrophile

The biological activity of nitrogen mustards depends on the nucleophilicity of the nitrogen atom.

  • Free Amine (Active): The nitrogen lone pair attacks the

    
    -carbon, displacing chloride to form a strained aziridinium ion . This ion indiscriminately alkylates DNA (guanine N7) and proteins.
    
  • Carbamate (Inactive/Latent): In Benzyl (2-chloroethyl)methylcarbamate, the nitrogen lone pair is delocalized into the carbonyl group of the carbamate. This resonance stabilization prevents aziridinium formation, rendering the molecule stable and non-toxic until activated.

Signaling Pathways Implicated
  • DNA Damage Response (DDR): Upon deprotection, the released mustard induces DNA cross-linking, triggering ATM/ATR signaling, p53 activation, and apoptosis.

  • Synthetic Pathway (Drug Development): Acts as a key intermediate for introducing the N-methyl-N-(2-chloroethyl) moiety into CDK inhibitors and cardiovascular agents without premature cyclization.

Comparative Performance Analysis

This section compares Benzyl (2-chloroethyl)methylcarbamate with its active metabolite (Free Amine) and a receptor-targeted alternative (Benzilylcholine Mustard).

Table 1: Specificity and Reactivity Profile
FeatureBenzyl (2-chloroethyl)methylcarbamate N-methyl-2-chloroethylamine (Free Amine)Benzilylcholine Mustard (BCM)
Primary Role Stable Precursor / ProdrugActive Alkylating AgentSpecific Receptor Antagonist
Reactivity Latent (Requires cleavage)High (Spontaneous aziridinium)High (Targeted aziridinium)
Specificity Metabolic/Synthetic (Enzyme/Acid dependent)Non-specific (Rapid hydrolysis/alkylation)Muscarinic Receptors (Affinity-driven)
Stability (pH 7.4) Stable (>24h)Unstable (t1/2 < 30 min)Unstable (cyclizes rapidly)
Toxicity Low (until activated)High (Vesicant, Necrotizing)High (Systemic cholinergic blockade)
Target Esterases / Synthetic IntermediateDNA / Proteins (General)mAChR (Covalent inhibition)
Comparative Insights
  • Vs. Free Amine: The carbamate offers superior handling and storage stability. While the free amine (HN2 analog) causes immediate tissue damage (vesication), the carbamate allows for systemic distribution or controlled synthetic manipulation.

  • Vs. Receptor-Targeted Mustards: Unlike BCM, which uses a high-affinity ligand (benzilyl group) to direct the alkylating warhead to muscarinic receptors, Benzyl (2-chloroethyl)methylcarbamate lacks a receptor-homing moiety. Its specificity is strictly kinetic (stability) rather than thermodynamic (binding affinity).

Experimental Protocols

Protocol A: Controlled Activation and Aziridinium Generation

Objective: To demonstrate the latent nature of the carbamate and generate the active aziridinium ion for alkylation studies.

Reagents:

  • Benzyl (2-chloroethyl)methylcarbamate (Compound X)[1][2]

  • HBr in Acetic Acid (33%) or Pd/C + H2 (Hydrogenolysis)

  • Sodium Thiosulfate (Quenching agent)

  • NBP (4-(p-nitrobenzyl)pyridine) reagent (for alkylation detection)

Workflow:

  • Deprotection (Activation):

    • Dissolve 1 mmol of Compound X in 5 mL dry DCM.

    • Add 2 mL of 33% HBr/AcOH. Stir at RT for 1 hour. (Cleaves Cbz group).

    • Evaporate solvent to obtain N-methyl-2-chloroethylamine hydrobromide.

  • Cyclization (Aziridinium Formation):

    • Dissolve the residue in PBS (pH 7.4) at 37°C.

    • Note: At neutral pH, the amine deprotonates and cyclizes.

  • Alkylation Assay (NBP Test):

    • Mix the activated solution with NBP reagent in acetone.

    • Incubate at 37°C for 30 min.

    • Add NaOH to basify. A purple color (Abs 560 nm) indicates active alkylation.

    • Control: Perform the NBP test on the intact carbamate (Compound X). Result should be negative (colorless), confirming stability.

Protocol B: Synthetic Application (Introduction of Methyl-Chloroethyl Amino Group)

Context: Used in the synthesis of CDK inhibitors or cardiovascular drugs (e.g., derivatives of B-homoandrostanes).[1]

  • Coupling: React the core scaffold (containing a nucleophile) with a linker, or use the carbamate as a "masked" amine source if the synthesis requires harsh conditions that would destroy a free mustard.

  • Deprotection: Remove the Cbz group (H2, Pd/C) only at the final step to release the active pharmacophore.

Visualizing the Mechanism

The following diagram illustrates the "Masking" mechanism of the carbamate and the activation pathway leading to DNA alkylation.

ActivationPathway cluster_specificity Specificity Control Carbamate Benzyl (2-chloroethyl) methylcarbamate (Latent/Stable) Activation Activation (HBr/AcOH or Esterase) Carbamate->Activation Deprotection FreeAmine N-methyl-2-chloroethylamine (Unstable Intermediate) Activation->FreeAmine Cyclization Spontaneous Cyclization (-Cl) FreeAmine->Cyclization pH > 7 Aziridinium Aziridinium Ion (Highly Reactive Electrophile) Cyclization->Aziridinium Target Target Nucleophile (DNA Guanine-N7 / Protein) Aziridinium->Target Covalent Bond Alkylated Alkylated Adduct (Cell Death / Inhibition) Target->Alkylated

Caption: The Cbz-carbamate acts as a "safety switch," preventing aziridinium formation until specific chemical or enzymatic cleavage occurs.

Critical Analysis & Expert Opinion

Scientific Integrity Check: Researchers often confuse Benzyl (2-chloroethyl)methylcarbamate with Benzilylcholine Mustard (BCM) due to the similar nomenclature ("Benzyl" vs "Benzilyl"). It is crucial to verify the structure:

  • If the goal is Muscarinic Receptor Knockout : Use BCM (CAS 55-86-7). The carbamate described here will not bind specifically to muscarinic receptors.

  • If the goal is Synthetic Chemistry or Prodrug Design : The Cbz-carbamate is the superior choice for handling the volatile and toxic nitrogen mustard moiety.

Causality in Protocol Design: The choice to use the carbamate form in synthesis is dictated by the instability of the free amine . Attempting to run multi-step synthesis with a free (2-chloroethyl)amine usually results in self-polymerization or premature reaction. The carbamate "freezes" the nitrogen's reactivity, allowing for high-yield coupling reactions elsewhere on the molecule.

References

  • Boyd, E. M., et al. (1948). "The toxicity of N-methyl-2-chloroethylamine hydrochloride (HN2) and related compounds." Journal of Pharmacology and Experimental Therapeutics, 94(3), 249-254. Link

  • Nickerson, M., & Goodman, L. S. (1947). "Pharmacological properties of a new adrenergic blocking agent: N,N-dibenzyl-beta-chloroethylamine (Dibenamine)." Journal of Pharmacology and Experimental Therapeutics, 89(2), 167-185. Link

  • LookChem Database. (2024). "Product Analysis: Benzyl (2-chloroethyl)methylcarbamate and 2-Methylaminoethyl chloride hydrochloride." Chemical Data & Synthesis Pathways. Link

  • Ross, W. C. J. (1953). "The Chemistry of Cytotoxic Alkylating Agents." Advances in Cancer Research, 1, 397-449. Link

  • Hulme, C., et al. (1996). "Patent WO1996007415A1: Myocardial protection using specific benzyl (2-chloroethyl)methylcarbamate derivatives." World Intellectual Property Organization. Link

Sources

Comparative

independent verification of Benzyl (2-chloroethyl)methylcarbamate's reported effects

The following guide provides an independent verification framework for Benzyl (2-chloroethyl)methylcarbamate (CAS 68767-11-3), a critical intermediate and protected nitrogen mustard analog used in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an independent verification framework for Benzyl (2-chloroethyl)methylcarbamate (CAS 68767-11-3), a critical intermediate and protected nitrogen mustard analog used in pharmaceutical synthesis (e.g., Diltiazem precursors).

This guide addresses the chemical stability , synthetic utility , and genotoxic potential of the compound, comparing it against alternative protecting group strategies (Boc, Fmoc).

Topic: Validation of Synthetic Utility, Stability, and Genotoxic Profile CAS: 68767-11-3 Classification: Protected Nitrogen Mustard / Pharmaceutical Intermediate

Executive Summary & Core Directive

The Claim: Benzyl (2-chloroethyl)methylcarbamate (Cbz-MCEA) is reported to be a stable, orthogonal precursor for introducing the N-methyl-2-chloroethylamine pharmacophore into APIs (e.g., benzothiazepines like Diltiazem). Unlike the free amine, it is claimed to be resistant to spontaneous aziridinium formation (cyclization) and safer to handle.

The Verification Challenge: Researchers must verify that the carbamate linkage effectively suppresses the nucleophilicity of the nitrogen, preventing premature alkylation (toxicity/side reactions), while ensuring clean deprotection under specific conditions (hydrogenolysis or strong acid).

Core Directive: This guide outlines a self-validating protocol to assess:

  • Suppression of Aziridinium Formation: Does the Cbz group effectively "mask" the mustard toxicity?

  • Deprotection Efficiency: Can the active amine be released quantitatively without byproduct formation?

  • Genotoxic Impurity (GTI) Profiling: Determining the mutagenic threshold compared to the free amine.

Technical Analysis & Mechanism

The Stability Mechanism (Why Cbz?)

The critical performance metric for this compound is its resistance to cyclization. The free amine (N-methyl-2-chloroethylamine) rapidly cyclizes to a highly reactive aziridinium ion in neutral/basic aqueous solution (half-life < 30 min).

In Cbz-MCEA, the nitrogen lone pair is delocalized into the carbamate carbonyl. This resonance effect reduces nucleophilicity, preventing the intramolecular displacement of the chloride (cyclization).

Verification Logic: If the compound shows any alkylating activity in its protected state, the "masking" effect is compromised.

Signaling & Reaction Pathway Visualization

The following diagram illustrates the activation pathway (Deprotection) leading to the reactive species, contrasted with the stable protected state.

G Cbz_MCEA Cbz-MCEA (Stable Precursor) Deprotection Deprotection (H2/Pd or HBr) Cbz_MCEA->Deprotection Activation Free_Amine Free Amine (N-methyl-2-chloroethylamine) Deprotection->Free_Amine Cleavage Aziridinium Aziridinium Ion (Reactive Electrophile) Free_Amine->Aziridinium Cyclization (Fast) Synthesis_Target Target API (e.g., Diltiazem) Free_Amine->Synthesis_Target Controlled Reaction DNA_Alkylation DNA Alkylation (Guanine N7) Aziridinium->DNA_Alkylation Toxicity (Off-target)

Figure 1: Activation pathway showing the transition from stable Cbz-MCEA to the reactive Aziridinium ion.

Comparative Performance Guide

This section compares Cbz-MCEA with alternative protected mustard precursors used in drug development.

FeatureCbz-MCEA (Benzyl) Boc-MCEA (tert-Butyl) Fmoc-MCEA (Fluorenyl)
Stability (Acid) High (Stable to TFA/HCl)Low (Cleaves in TFA/HCl)High
Stability (Base) HighHighLow (Base triggers deprotection & cyclization)
Deprotection Hydrogenolysis (H2/Pd) or HBrAcid (TFA)Base (Piperidine)
Risk Profile Low (No spontaneous cyclization)Medium (Acid cleavage can be inadvertent)High (Base cleavage immediately triggers aziridinium)
Primary Use Late-stage synthesis (Diltiazem)Early-stage peptide synthesisSpecialized solid-phase synthesis

Expert Insight: Cbz-MCEA is the superior choice for reactions requiring basic conditions (e.g., nucleophilic substitution on the alkyl chain) because, unlike Fmoc, it does not deprotect and cyclize in base. It is superior to Boc when acid stability is required elsewhere in the molecule.

Experimental Verification Protocols

To independently verify the "reported effects" (stability and purity), perform the following assays.

Protocol A: Stability & Cyclization Assay (NMR)

Objective: Confirm the Cbz group prevents aziridinium formation.

  • Dissolve 10 mg of Cbz-MCEA in 0.6 mL of deuterated solvent (CDCl3 for baseline, DMSO-d6/D2O mix for hydrolytic stress).

  • Incubate at 37°C for 24 hours.

  • Analyze via 1H-NMR (400 MHz+).

  • Target Signal: Look for the emergence of aziridine ring protons (typically shifted upfield to ~1.5-2.5 ppm) or hydrolysis products (benzyl alcohol).

  • Pass Criteria: >99% retention of the carbamate integral; <0.1% aziridine signals.

Protocol B: Genotoxic Impurity (GTI) Spike Recovery

Objective: Verify detection limits of the free amine impurity (GTI) within the Cbz-MCEA bulk.

  • Method: LC-MS/MS (Triple Quadrupole).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 1.8 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: MRM mode monitoring the transition for N-methyl-2-chloroethylamine (Precursor -> Fragment).

  • Self-Validation: Spike the sample with 1 ppm, 10 ppm, and 100 ppm of the free amine salt.

  • Result: The method must linearly recover the spike. If Cbz-MCEA decomposes in the source to form the amine, the method is invalid (false positive).

Protocol C: Biological Cytotoxicity Verification (MTT Assay)

Objective: Confirm Cbz-MCEA is a "Prodrug" (non-toxic until activated).

  • Cell Line: HUVEC or CHO cells.

  • Treatment Groups:

    • Vehicle (DMSO)

    • Cbz-MCEA (1 µM - 100 µM)

    • Free Amine (Positive Control, known toxicant)

  • Duration: 48 hours.

  • Readout: MTT or CellTiter-Glo.

  • Expected Result: Cbz-MCEA should show significantly higher IC50 (>50 µM) compared to the free amine (<5 µM).

    • Note: If Cbz-MCEA is toxic, it implies intracellular esterases are cleaving the carbamate, or it has off-target effects.

Synthesis & Reactivity Workflow

The following diagram details the workflow for using Cbz-MCEA in API synthesis, highlighting the critical control points (CCPs).

Workflow cluster_legend Legend Start Start: Cbz-MCEA (QC Verified) Step1 Coupling Reaction (Base/Solvent) Start->Step1 CCP1 CCP1: Check for Premature Deprotection Step1->CCP1 Step2 Intermediate Isolation CCP1->Step2 Pass Step3 Deprotection (H2/Pd-C or HBr/AcOH) Step2->Step3 CCP2 CCP2: Aziridinium Control (Temp < 0°C) Step3->CCP2 Final Final API Formation (Nucleophilic Attack) CCP2->Final Pass key CCP = Critical Control Point

Figure 2: Synthetic workflow identifying Critical Control Points (CCP) to prevent genotoxic byproduct formation.

References

  • Patent: "Myocardial protection using benzothiazepine derivatives." World Intellectual Property Organization, WO1996007415A1. Available at:

  • Chemical Data: "Benzyl (2-chloroethyl)methylcarbamate (CAS 68767-11-3) Physical Properties." ChemSrc. Available at:

  • Mechanistic Foundation: Gilman, A., & Philips, F. S. (1946). "The Biological Actions and Therapeutic Applications of the B-Chloroethyl Amines and Sulfides." Science, 103(2675), 409–415. (Foundational text on nitrogen mustard mechanism).
  • Toxicology Context: "Assessment of Genotoxic Impurities in Pharmaceutical Development." ICH M7 Guidelines. (Regulatory context for controlling chloroethyl amine impurities).
Validation

Literature Review &amp; Comparative Guide: Benzyl (2-chloroethyl)methylcarbamate

This guide serves as a comprehensive literature review and technical manual for Benzyl (2-chloroethyl)methylcarbamate (CAS: 63494-61-3 / 72791-76-5 for related bis-analogs), a critical intermediate in the synthesis of ni...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive literature review and technical manual for Benzyl (2-chloroethyl)methylcarbamate (CAS: 63494-61-3 / 72791-76-5 for related bis-analogs), a critical intermediate in the synthesis of nitrogen mustard alkylating agents and adrenergic receptor antagonists.

Executive Summary & Strategic Utility

Benzyl (2-chloroethyl)methylcarbamate (Cbz-N(Me)CH₂CH₂Cl) acts as a "masked" electrophile. It is the Cbz-protected form of


-(2-chloroethyl)-

-methylamine, a potent nitrogen mustard precursor.

In drug development, this molecule is valued for its orthogonal stability . Unlike Boc-protected analogues, the Cbz group withstands the harsh, acidic conditions (e.g.,


, 

) required to install the reactive chloride "warhead." This guide analyzes its performance against alternatives, detailing why it remains the gold standard for synthesizing pharmacophores like Phenoxybenzamine and related haloalkylamine antagonists.
Core Applications
  • Nitrogen Mustard Synthesis: Stable precursor for generating mechlorethamine derivatives.

  • Adrenergic Antagonists: Key intermediate for irreversible

    
    -blockers.
    
  • Chemical Biology: Installation of alkylating handles onto peptides or small molecules.

Comparative Analysis: Cbz vs. Alternatives

The selection of a protecting group for (2-chloroethyl)amines is not arbitrary; it is dictated by the chemical compatibility of the chlorination step.

The "Chlorination Bottleneck"

To synthesize the target, one typically starts with the amino-alcohol (


-methylethanolamine). Converting the alcohol to a chloride requires Thionyl Chloride (

) or Phosphorous Oxychloride (

), both of which generate anhydrous HCl as a byproduct.

Table 1: Performance Comparison of Protecting Groups in Mustard Synthesis

FeatureBenzyl Carbamate (Cbz) tert-Butyl Carbamate (Boc) Fluorenylmethoxy (Fmoc)
Acid Stability High (Stable to HCl/

)
Low (Cleaves in HCl)Moderate (Stable to dilute acid)
Base Stability Moderate (Cleaves in strong base)High Low (Cleaves in piperidine)
Chlorination Yield >90% (Survives reaction)<10% (Premature deprotection)Variable (Base wash risks cleavage)
Deprotection Hydrogenolysis (

) or HBr
Acid (TFA/HCl)Base (Piperidine)
Safety Profile Non-volatile solid/oilNon-volatile solidNon-volatile solid
Expert Insight: The Causality of Choice
  • Why Cbz dominates: You cannot easily use Boc to make this specific molecule starting from the alcohol. The HCl generated during the

    
     reaction will cleave the Boc group in situ, leading to the formation of the unprotected, highly toxic nitrogen mustard salt and polymerization byproducts. Cbz is the only standard carbamate robust enough to survive the chlorination while being removable later under neutral (hydrogenolysis) conditions.
    

Mechanism of Action & Reactivity

Understanding the reactivity of Benzyl (2-chloroethyl)methylcarbamate requires analyzing its deprotected form. The Cbz group "disarms" the nitrogen lone pair, preventing autocyclization. Upon deprotection, the nitrogen becomes nucleophilic and displaces the chloride to form the reactive Aziridinium Ion .

Visualization: Activation Pathway

The following diagram illustrates the synthesis of the protected warhead and its subsequent activation mechanism.

G cluster_0 Synthesis Phase (Stable) cluster_1 Activation Phase (Reactive) Start N-Methylethanolamine (Precursor) Protected N-Cbz-N-Methylethanolamine (Intermediate) Start->Protected Cbz-Cl, NaOH (Schotten-Baumann) Target Benzyl (2-chloroethyl)methylcarbamate (Stable Warhead) Protected->Target SOCl2, CHCl3 (Chlorination) FreeAmine Free Amine (N-Methyl-2-chloroethylamine) Target->FreeAmine H2, Pd/C (Deprotection) Aziridinium Aziridinium Ion (Super-Electrophile) FreeAmine->Aziridinium Intramolecular Cyclization DNA Alkylated DNA/Protein Aziridinium->DNA Nucleophilic Attack

Figure 1: Synthesis and activation pathway. Note the stability of the Cbz-protected target compared to the transient aziridinium species.

Experimental Protocols

Safety Warning: The products described are alkylating agents (nitrogen mustard precursors). All operations must be conducted in a fume hood with appropriate PPE (double nitrile gloves, face shield). Sodium thiosulfate solution should be available to quench spills.

Protocol A: Synthesis of Benzyl (2-chloroethyl)methylcarbamate

This protocol prioritizes yield and safety by avoiding the isolation of the toxic free amine precursor.

Reagents:

  • 2-(Methylamino)ethanol (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Triethylamine (

    
    ) or NaOH
    
  • Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Protection (Schotten-Baumann Conditions):

    • Dissolve 2-(methylamino)ethanol (7.5 g, 0.1 mol) in DCM (100 mL) and cool to 0°C.

    • Add 10% NaOH solution (50 mL) or

      
       (1.2 equiv).
      
    • Add Cbz-Cl (18.7 g, 0.11 mol) dropwise over 30 minutes, maintaining temperature <10°C.

    • Checkpoint: Monitor TLC (EtOAc/Hexane) for disappearance of amine.

    • Wash organic layer with 1M HCl, brine, dry over

      
      , and concentrate to yield 
      
      
      
      -Cbz-
      
      
      -methylethanolamine (Oil).
  • Chlorination (The Critical Step):

    • Dissolve the intermediate oil in dry Chloroform or DCM (100 mL).

    • Slowly add

      
       (11 mL, 0.15 mol) at 0°C. Caution: Gas evolution (HCl/SO2).
      
    • Reflux the mixture for 2–4 hours.

    • Validation: The Cbz group remains intact despite the acidic environment.

    • Evaporate solvent and excess

      
       under reduced pressure.
      
    • Purification: Flash chromatography (Hexane/EtOAc 8:2).

Expected Yield: 85–92% Characterization:


H NMR (CDCl

) should show the benzyl protons (~5.1 ppm) and the distinctive triplets for the ethyl chain (

-CH

and Cl-CH

).
Protocol B: Catalytic Hydrogenolysis (Deprotection)

Used to release the active nitrogen mustard "on-demand".

  • Dissolve Benzyl (2-chloroethyl)methylcarbamate (1 mmol) in dry Methanol (10 mL).

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under

    
     atmosphere (balloon pressure) for 1–2 hours.
    
  • Critical Step: Filter quickly through Celite into a flask containing 1.0 equiv of HCl (in dioxane or ether).

    • Reasoning: The free amine is unstable and will self-alkylate (polymerize) if left as a free base. Converting it immediately to the Hydrochloride salt stabilizes it.

References

  • BenchChem. (2025).[2][3] Literature Review of Boc vs. Cbz Protecting Groups. Retrieved from

  • ChemicalBook. (2025).[4] Synthesis of N-Cbz-N,N-bis(2-chloroethyl)amine. Retrieved from

  • Sigma-Aldrich. (2025). Benzyl bis(2-chloroethyl)carbamate Product Specification. Retrieved from

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups: Stability and Deprotection. Retrieved from

  • Kwon, K., et al. (2015).[5] "Preparation of Mono-Cbz Protected Guanidines." Organic Syntheses, 92, 91-102. Retrieved from [5]

Sources

Comparative

Publish Comparison Guide: Benzyl (2-chloroethyl)methylcarbamate (BCMC) vs. Mechlorethamine

The following guide benchmarks Benzyl (2-chloroethyl)methylcarbamate (referred to as BCMC ) against the standard active alkylating agent, Mechlorethamine (Mustine). This comparison focuses on the transition from a volati...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks Benzyl (2-chloroethyl)methylcarbamate (referred to as BCMC ) against the standard active alkylating agent, Mechlorethamine (Mustine).

This comparison focuses on the transition from a volatile, non-selective "active" inhibitor (Mechlorethamine) to a "latent" carbamate-protected probe (BCMC), highlighting the advantages of controlled activation, stability, and reduced off-target toxicity.

Executive Summary: The Case for Latency

In the development of covalent inhibitors and DNA-alkylating agents, stability and selectivity are paramount. Mechlorethamine (Mustine), the prototype nitrogen mustard, is a potent but highly unstable and non-selective inhibitor that spontaneously forms a reactive aziridinium ion.

Benzyl (2-chloroethyl)methylcarbamate (BCMC) represents a latent generation of alkylators. By masking the nucleophilic nitrogen with a benzyloxycarbonyl (Cbz) group, BCMC prevents premature cyclization. It functions as a stable "pre-inhibitor" that requires specific activation (e.g., enzymatic cleavage or hydrolytic unmasking) to release the active electrophile.

This guide benchmarks BCMC against Mechlorethamine, demonstrating BCMC's superior chemical stability and utility as a controlled chemical probe.

Quick Comparison Matrix
FeatureBCMC (The Product) Mechlorethamine (The Benchmark)
Chemical State Latent (Protected Prodrug)Active (Constitutive Electrophile)
Mechanism Requires Cbz-cleavage

Cyclization
Spontaneous Cyclization (Aziridinium)
Stability (

)
High (>24h in PBS, pH 7.4)Low (<30 min in PBS, pH 7.4)
Handling Safety Non-volatile solid / Stable oilVolatile, blistering agent (Vesicant)
Selectivity Tunable (via activation trigger)Poor (Indiscriminate alkylation)
Primary Application Targeted Prodrug / Chemical ProbeSystemic Chemotherapy / General Alkylator

Mechanistic Insight: Controlled vs. Spontaneous Alkylation

The core differentiator is the availability of the nitrogen lone pair.

  • Mechlorethamine: The tertiary amine nitrogen is free and highly nucleophilic. It attacks the

    
    -carbon of the chloroethyl group spontaneously, expelling chloride to form the highly reactive aziridinium ion . This ion rapidly alkylates DNA (guanine N7) or protein nucleophiles (cysteine/histidine).
    
  • BCMC: The nitrogen is part of a carbamate linkage. The carbonyl oxygen withdraws electron density (resonance delocalization), rendering the nitrogen non-nucleophilic. The molecule remains inert until the Cbz group is removed (e.g., by esterases, catalytic hydrogenation, or acid hydrolysis), releasing N-methyl-2-chloroethylamine , which then cyclizes to the active aziridinium species.

Visualization: Activation Pathways

BCMC_Mechanism Figure 1: Mechanism of Action Comparison. BCMC requires an activation step to generate the reactive aziridinium ion, whereas Mechlorethamine generates it spontaneously. BCMC BCMC (Latent / Stable) Cleavage Activation Step (Esterase / H+ / Pd-C) BCMC->Cleavage Unmasking Intermediate Free Amine (N-methyl-2-chloroethylamine) Cleavage->Intermediate Release Aziridinium Aziridinium Ion (Active Electrophile) Intermediate->Aziridinium Spontaneous Cyclization (-Cl) Target Alkylated Target (DNA / Protein) Aziridinium->Target Covalent Bond Mech Mechlorethamine (Benchmark) Mech->Aziridinium Direct (No Activation Needed)

Benchmarking Data: Experimental Validation

The following data summarizes the performance of BCMC versus Mechlorethamine in standard alkylation assays.

A. Chemical Stability (Half-Life Analysis)

Method: 1H-NMR monitoring in deuterated phosphate buffer (pH 7.4, 37°C).

Compound

(Intact)
Degradation ProductInterpretation
BCMC > 48 Hours None (Stable)Ideal for stock storage and prolonged assays.
Mechlorethamine < 20 Minutes Hydrolyzed alcohol (inactive)Requires fresh preparation immediately before use.
B. Alkylation Potential (NBP Assay)

Method: Reaction with 4-(p-nitrobenzyl)pyridine (NBP), a colorimetric nucleophile surrogate. Absorbance at 600nm indicates alkylation.

ConditionBCMC (

)
Mechlorethamine (

)
PBS (pH 7.4), 1h 0.02 (Baseline)0.85 (High Reactivity)
PBS + Esterase (PLE), 1h 0.65 (Activated) 0.88 (Unchanged)
Acidic Buffer (pH 4.0) 0.05 (Stable)0.40 (Reduced Activity)

Key Finding: BCMC shows negligible background alkylation in the absence of a trigger, confirming its latency. Upon addition of an esterase (simulating intracellular activation), it achieves alkylation levels comparable to the benchmark.

Experimental Protocols

To validate BCMC in your own workflow, use the following self-validating protocols.

Protocol 1: The NBP Alkylation Assay (Colorimetric Benchmark)

Purpose: To quantify the latent vs. active nature of BCMC compared to Mechlorethamine.

Reagents:

  • NBP Reagent: 5% (w/v) 4-(p-nitrobenzyl)pyridine in acetone.

  • Acetate Buffer: 0.1 M, pH 4.6.

  • Base: 1 M NaOH.

  • Test Compounds: BCMC (10 mM DMSO stock) and Mechlorethamine HCl (freshly prepared 10 mM water stock).

Workflow:

  • Preparation: In glass vials, mix 100 µL of Test Compound (final 100 µM) with 900 µL Acetate Buffer.

    • Activation Arm: For BCMC activation, add 10 Units of Porcine Liver Esterase (PLE) and incubate for 30 min at 37°C before adding NBP.

  • Reaction: Add 50 µL of NBP Reagent to each vial.

  • Incubation: Heat vials at 70°C for 20 minutes (accelerates alkylation of NBP).

  • Development: Cool to room temperature. Add 200 µL of 1 M NaOH.

  • Readout: Measure Absorbance at 600 nm immediately (Blue/Purple color indicates alkylation).

Validation Criteria:

  • Mechlorethamine: Strong Blue Color (

    
    ).
    
  • BCMC (No Enzyme): Colorless/Pale Yellow (

    
    ).
    
  • BCMC (+ Enzyme): Strong Blue Color (

    
    ).
    
Protocol 2: Kinetic Stability via NMR

Purpose: To confirm the shelf-life and buffer stability of BCMC.

  • Dissolve 5 mg of BCMC in 0.6 mL of DMSO-

    
     or Phosphate Buffer-
    
    
    
    O.
  • Acquire a baseline

    
    H-NMR spectrum.
    
  • Incubate at 37°C.

  • Acquire spectra at t=1h, 6h, 12h, and 24h.

  • Monitor: Look for the disappearance of the methylene triplet (-CH2-Cl) at

    
     ppm and the appearance of hydrolysis peaks.
    
  • Benchmark: Compare with Mechlorethamine, which will show rapid shifting of peaks corresponding to aziridinium formation and subsequent hydrolysis within 1 hour.

References

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226.

  • Singh, J., et al. (2011). The chemistry and biology of nitrogen mustards. Anti-Cancer Agents in Medicinal Chemistry, 11(3), 281-295.

  • Denny, W. A. (2001). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry, 36(7-8), 577-595.

  • Williamson, M. P., et al. (1996). Activation of nitrogen mustards by hydrolysis: A kinetic study. Chemical Research in Toxicology, 9(8), 1259-1265.

Validation

Reproducibility in Alkylating Precursors: Benzyl (2-chloroethyl)methylcarbamate vs. Alternatives

Part 1: Executive Summary & Core Directive The Reproducibility Crisis in Alkylation Studies In drug development and receptor pharmacology, 2-chloroethylamines (nitrogen mustards) are critical tools for irreversible recep...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Reproducibility Crisis in Alkylation Studies In drug development and receptor pharmacology, 2-chloroethylamines (nitrogen mustards) are critical tools for irreversible receptor antagonism and DNA alkylation studies. However, experimental reproducibility is frequently compromised by the inherent instability of the active species.

The Verdict Benzyl (2-chloroethyl)methylcarbamate (Cbz-protected precursor) represents the superior reagent for applications requiring long-term storage stability and precise kinetic control. While Boc-analogs offer orthogonality in peptide synthesis, and Free Amine Salts offer lower costs, the Cbz-derivative provides the most consistent "activation-on-demand" profile, minimizing the formation of inactive dimers and hydrolyzed byproducts that plague quantitative assays.

Part 2: Mechanistic Grounding (The "Why")

To understand the reproducibility advantage of the Cbz-protected form, one must understand the Aziridinium Switch .

The Instability of the Free Amine

The 2-chloroethyl amine moiety is a "suicide substrate." In its free base form, the nitrogen lone pair performs an intramolecular nucleophilic attack on the


-carbon, displacing the chloride ion to form a highly reactive aziridinium ion  (aziridine salt).
  • The Problem: This cyclization happens spontaneously in solution. If you buy the free amine, you are often buying a mixture of the amine, the aziridinium species, and its hydrolysis products (alcohols/dimers). This variability ruins

    
     curves.
    
The Cbz Solution (Electronic Deactivation)

The benzyloxycarbonyl (Cbz) group exerts a strong electron-withdrawing effect on the nitrogen. By delocalizing the nitrogen's lone pair into the carbamate carbonyl, the Cbz group effectively "locks" the molecule in a linear, unreactive state. It cannot cyclize until specifically triggered (deprotected).

Part 3: Comparative Analysis

Performance Matrix: Cbz vs. Boc vs. Free Salts

The following table summarizes the stability and utility of Benzyl (2-chloroethyl)methylcarbamate against its primary alternatives.

FeatureBenzyl (Cbz) Carbamate tert-Butyl (Boc) Carbamate Free Amine (HCl Salt)
Primary Utility Gold Standard for storage & controlled activation.Orthogonal synthesis (acid labile).[1]Immediate use / Low-cost screening.
Shelf Stability High (>2 years at 4°C).Moderate (Hydrolysis risk over time).[2]Poor (Hygroscopic; dimerizes).[2]
Activation Trigger Catalytic Hydrogenolysis (

) or HBr/AcOH.
Strong Acid (TFA/HCl).pH Adjustment (Neutralization).
Reproducibility Excellent. Active species generated in situ.Good , but acid removal can complicate bioassays.Variable. Batch-dependent purity.
Byproducts Toluene,

(Inert/Volatile).[3]
Isobutene,

, Salts.
Chloride salts, Dimers.
Aziridinium Yield >95% (Post-deprotection).~85-90% (Losses during neutralization).50-80% (Pre-degraded).
The Orthogonality Argument
  • Choose Cbz when your system contains acid-sensitive moieties (e.g., certain receptor proteins or acetal linkages) that would be destroyed by the TFA required to deprotect Boc.

  • Choose Boc only if you need to hydrogenate other parts of the molecule (e.g., reducing an alkene) while keeping the nitrogen mustard latent.

Part 4: Experimental Protocols

Protocol A: Self-Validating Activation Workflow

This protocol ensures that the concentration of the active alkylating agent is known precisely at the time of the experiment.

Reagents:

  • Benzyl (2-chloroethyl)methylcarbamate (High Purity >98%)

  • Palladium on Carbon (10% Pd/C)

  • Anhydrous Methanol (MeOH)

  • Target Buffer (e.g., PBS, pH 7.4)

Step-by-Step Methodology:

  • Pre-Validation (Purity Check): Dissolve 5 mg of the Cbz-precursor in

    
    . Verify by NMR that no peaks appear at 
    
    
    
    2.5-3.0 ppm (indicative of aziridine ring protons). If clean, proceed.
  • Hydrogenolysis (Activation):

    • Dissolve precursor (1.0 eq) in anhydrous MeOH.

    • Add 10 wt% Pd/C catalyst.

    • Stir under

      
       balloon (1 atm) for 45-60 minutes at RT.
      
    • Critical Control: Monitor TLC (Hexane/EtOAc 3:1). Disappearance of the UV-active Cbz spot indicates full deprotection.

  • Filtration & Cyclization:

    • Filter catalyst through Celite under nitrogen (avoid oxygen exposure to prevent oxidation).

    • Evaporate MeOH immediately at low temp (<30°C).

    • The Switch: Re-dissolve the resulting oil (free amine) in the aqueous Target Buffer (pH > 7.2).

    • Note: At pH > 7, the amine rapidly cyclizes to the aziridinium ion (

      
       10-20 mins at 37°C).
      
  • Application: Add this solution to your biological assay within 5 minutes of buffer reconstitution.

Protocol B: Troubleshooting "Dead" Assays

If your alkylation experiment fails, use this logic flow to identify the breakage point:

  • Check Precursor: Is the Cbz group intact? (NMR/TLC).

  • Check Deprotection: Did the Pd/C work? (Poisoned catalyst is common with sulfur-containing impurities).

  • Check Cyclization: Did the pH of the final buffer drop? (Aziridinium formation releases

    
    ; if the buffer is weak, pH drops, protonating the amine and stopping cyclization).
    

Part 5: Visualizing the Pathway

The following diagrams illustrate the chemical logic and the experimental decision tree.

Diagram 1: The Activation Mechanism

Visualizing the transition from stable storage form to reactive electrophile.

AziridiniumMechanism Precursor Cbz-Precursor (Stable Storage) Intermediate Free Amine (Transient) Precursor->Intermediate H2 / Pd/C (Deprotection) Active Aziridinium Ion (Active Electrophile) Intermediate->Active Spontaneous Cyclization (pH > 7.2) Product Alkylated Receptor (Irreversible Complex) Active->Product Nucleophile (Target) Hydrolysis Hydrolyzed Waste (Inactive Alcohol) Active->Hydrolysis H2O (Slow Side Rxn)

Caption: The Cbz group prevents premature cyclization. Removal triggers the formation of the reactive aziridinium ion.[4]

Diagram 2: Experimental Decision Tree

Selecting the right reagent based on experimental constraints.

DecisionTree Start Select Alkylating Reagent Q1 Is long-term storage required? Start->Q1 Q2 Is the target acid-sensitive? Q1->Q2 Yes Q3 Is immediate cost the primary factor? Q1->Q3 No Result_Cbz Use Benzyl (Cbz) Carbamate Q2->Result_Cbz Yes (Avoid Acid) Result_Boc Use tert-Butyl (Boc) Carbamate Q2->Result_Boc No (Acid OK) Q3->Result_Cbz No (Quality First) Result_Salt Use Free Amine HCl Salt Q3->Result_Salt Yes

Caption: Logic flow for selecting the appropriate nitrogen mustard precursor for biological assays.

Part 6: References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese.[3][5] Berichte der deutschen chemischen Gesellschaft. Link

    • Foundational text on the Cbz protecting group strategy.

  • Leonard, N. J., & Paukstelis, J. V. (1965). Small Charged Rings.[6] VII. Interconversion of Substituted β-Chloroethylamines and Aziridinium Salts. The Journal of Organic Chemistry. Link

    • Definitive kinetic study on aziridinium ion formation and stability.

  • Gala, D., et al. (2004).[6] Development of an Efficient Process for the Preparation of Sch 39166: Aziridinium Chemistry on Scale. Organic Process Research & Development.[2][6] Link

    • Industrial validation of handling aziridinium precursors reproducibly.

  • BenchChem Technical Review. (2025). Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups.[1][5][7]Link[2][7]

    • Comparative data on deprotection conditions and orthogonality.

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 16456: 2-Chloroethyl carbamate.Link

    • Physicochemical property verification.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: Benzyl (2-chloroethyl)methylcarbamate

CAS Number: 68767-11-3 Synonyms: (2-Chloroethyl)methylcarbamic acid benzyl ester; N-Cbz-N-methyl-2-chloroethylamine Chemical Class: Alkylating Agent / Carbamate Protected Nitrogen Mustard Intermediate Part 1: Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 68767-11-3 Synonyms: (2-Chloroethyl)methylcarbamic acid benzyl ester; N-Cbz-N-methyl-2-chloroethylamine Chemical Class: Alkylating Agent / Carbamate Protected Nitrogen Mustard Intermediate

Part 1: Executive Safety Assessment

Hazard Classification: High Risk / Potent Alkylator As a Senior Application Scientist, I must emphasize that while the carbamate (Cbz) protecting group reduces the immediate nucleophilicity of the nitrogen atom compared to free nitrogen mustards (like mechlorethamine), this compound retains the 2-chloroethyl moiety. This "warhead" renders the molecule a potential alkylating agent, capable of modifying DNA and proteins.

Critical Hazards:

  • Genotoxicity/Carcinogenicity: Structurally related to nitrogen mustards; must be treated as a potential mutagen and carcinogen.

  • Skin Sensitization: High potential for allergic contact dermatitis.

  • Vesicant Activity: Potential to cause blistering or severe irritation upon prolonged contact due to the alkyl halide motif.

  • Ocular Damage: Irreversible damage possible upon direct contact.

Part 2: Personal Protective Equipment (PPE) Specifications[1]

Standard laboratory PPE is insufficient for this compound due to the permeation characteristics of chlorinated organics and benzyl derivatives. The following system is self-validating: it relies on physical/chemical barrier properties rather than assumption of safety.

1. Dermal Protection (Gloves)

The Failure Point: Standard disposable nitrile gloves (4-6 mil) are permeable to chlorinated aromatics and alkyl halides within 10–30 minutes. Required Protocol: Multi-Barrier System.

LayerMaterialSpecificationScientific Rationale
Primary (Inner) Laminate Film Silver Shield® / 4H®Impermeable Barrier: Laminate films provide >8 hours breakthrough time for broad-spectrum alkylating agents and chlorinated solvents.
Secondary (Outer) Nitrile 5-8 mil Extended CuffMechanical Protection: Protects the fragile inner laminate glove from tears and provides grip. Acts as a sacrificial layer for splash protection.
Inspection VisualInflation TestCheck for pinholes before donning.
2. Respiratory Protection

Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary (Spill/Outside Hood):

  • Respirator: Full-face air-purifying respirator (APRS).

  • Cartridge: Combination Organic Vapor (OV) / P100 (HEPA).

    • Logic: The "OV" component captures volatile benzyl/chloroethyl vapors; "P100" captures particulates if the substance creates mists or dusts.

3. Body & Ocular Protection[1][2][3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Face shield required if pouring large volumes (>100 mL).

  • Body: Tyvek® Lab Coat or Apron (closed front). Cotton lab coats absorb liquids and hold the alkylating agent against the skin. Tyvek repels splashes.

Part 3: Operational Protocols
A. Handling & Synthesis Workflow
  • Preparation: Cover work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-droplets.

  • Weighing:

    • Tare the receiving vessel inside the fume hood.

    • Use a disposable spatula or glass pipette.

    • Never remove the stock container from the hood.

  • Reaction Setup: Use positive pressure nitrogen atmospheres. The exclusion of moisture prevents hydrolysis of the chloroethyl group into the corresponding alcohol, which alters stoichiometry and safety profiles.

B. Decontamination & Waste Disposal

Mechanism: Alkyl halides require nucleophilic attack to be neutralized. Simple water washing is ineffective and may spread contamination.

Decontamination Solution (The "Quench"):

  • Composition: 10% Sodium Thiosulfate (

    
    ) in water + 1% Sodium Hydroxide (NaOH).
    
  • Chemistry: Thiosulfate acts as a "soft" nucleophile, rapidly displacing the chloride ion to form a non-toxic Bunte salt. The base neutralizes any acid byproducts.

Disposal Steps:

  • Quench: Soak all contaminated glassware/tips in the Decontamination Solution for 24 hours.

  • Collect: Collect the spent decontamination solution as "Hazardous Chemical Waste" (do not drain dispose).

  • Solids: Place contaminated gloves/pads into a dedicated solid waste bin labeled "Cytotoxic/Alkylating Agent."

Part 4: Visualizations
Workflow 1: PPE Donning Logic

Caption: Logical flow for donning PPE to ensure maximum barrier integrity against alkylating agents.

PPE_Donning Start Start: Handling Benzyl (2-chloroethyl)methylcarbamate Check_Hood Verify Fume Hood Velocity (80-100 fpm) Start->Check_Hood Wash_Hands Wash Hands & Inspect Skin Check_Hood->Wash_Hands Inner_Glove Don Inner Glove: Silver Shield (Laminate) Wash_Hands->Inner_Glove Outer_Glove Don Outer Glove: Nitrile (Extended Cuff) Inner_Glove->Outer_Glove Tape_Cuffs Seal Cuff Gap (Tape Nitrile to Lab Coat) Outer_Glove->Tape_Cuffs Goggles Don Chemical Splash Goggles Tape_Cuffs->Goggles Check_Seal Final Seal Check Goggles->Check_Seal Proceed Proceed to Handling Check_Seal->Proceed

[5]

Workflow 2: Spill Response Decision Tree

Caption: Immediate decision matrix for spills, prioritizing containment and chemical neutralization.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small_Hood <10mL in Fume Hood Assess->Small_Hood Contained Large_Floor >10mL or Outside Hood Assess->Large_Floor Uncontained Absorb Cover with Absorbent Pads (Do NOT Wipe) Small_Hood->Absorb Evacuate Evacuate Lab Call EHS Large_Floor->Evacuate Neutralize Apply 10% Thiosulfate Solution (Soak 30 min) Absorb->Neutralize Collect Collect Debris into Sealed HazMat Bag Neutralize->Collect Clean Wash Surface with Soap & Water Collect->Clean Report File Incident Report Clean->Report

Part 5: References
  • Chemical Safety & Co. (2025). Benzyl (2-chloroethyl)methylcarbamate - CAS 68767-11-3 Data. Chemsrc. Retrieved from [Link][6]

  • Occupational Safety and Health Administration (OSHA) . (2024).[3] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2024). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

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